molecular formula C5H4BrIN2 B1287851 3-Bromo-5-iodopyridin-2-amine CAS No. 697300-73-5

3-Bromo-5-iodopyridin-2-amine

Cat. No.: B1287851
CAS No.: 697300-73-5
M. Wt: 298.91 g/mol
InChI Key: OYZOHRSCEASBER-UHFFFAOYSA-N
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Description

3-Bromo-5-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrIN2 and its molecular weight is 298.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZOHRSCEASBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589870
Record name 3-Bromo-5-iodopyridin-2-amine
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Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697300-73-5
Record name 3-Bromo-5-iodo-2-pyridinamine
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Record name 3-Bromo-5-iodopyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5-iodopyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5-iodopyridin-2-amine, a key intermediate in pharmaceutical and chemical research.

Core Chemical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₅H₄BrIN₂. It presents as a brown or yellow solid powder.[1][2] Its structural and physical properties are crucial for its application in organic synthesis.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₄BrIN₂[1]
Molecular Weight 298.91 g/mol [1][3]
Melting Point 111-117 °C[2]
Boiling Point (Predicted) 308.2 ± 42.0 °C[2]
pKa (Predicted) 2.25 ± 0.49[2]
Appearance Brown or yellow solid powder[1][2]
Solubility Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF). Low solubility in water.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2-aminopyridine. The process involves sequential bromination and iodination.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound Start 2-Aminopyridine Step1 Bromination with NBS in Acetone Start->Step1 Intermediate 2-Amino-5-bromopyridine Step1->Intermediate Step2 Iodination with KI and KIO3 in H2SO4 Intermediate->Step2 Product This compound Step2->Product SuzukiCoupling Suzuki-Miyaura Coupling of this compound Reactant1 This compound Product Coupled Product Reactant1->Product Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K3PO4) Base->Product

References

An In-depth Technical Guide to 3-Bromo-5-iodopyridin-2-amine: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-Bromo-5-iodopyridin-2-amine. This halogenated pyridine derivative serves as a crucial building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.

Core Molecular Data

The fundamental properties of this compound (CAS Number: 697300-73-5) are summarized below. For comparative context, data for its commonly encountered isomer, 2-Amino-5-bromo-3-iodopyridine, is also presented.

PropertyThis compound2-Amino-5-bromo-3-iodopyridine
Molecular Formula C₅H₄BrIN₂[1]C₅H₄BrIN₂[2]
Molecular Weight 298.91 g/mol [1]298.91 g/mol [2]
CAS Number 697300-73-5[1]381233-96-1[2]
Appearance Yellow solid[1]White to light yellow solid powder[3]
Melting Point Not specified~140-145 °C[3]
Solubility Not specifiedSoluble in dichloromethane and N,N-dimethylformamide (DMF)[3]

Spectroscopic and Analytical Data

Characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Analysis TypeData for this compound
¹H NMR (300 MHz, DMSO-d6) δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂)[1]
LC/MS [M+H]⁺ = 298.9[1]

Experimental Protocols

The synthesis of this compound can be achieved through the bromination of 5-iodopyridin-2-amine.

Synthesis of this compound

Materials:

  • 5-iodopyridin-2-amine

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Ethyl acetate

  • Petroleum ether

  • Silica gel (200-300 mesh)

Procedure:

  • A solution of 5-iodopyridin-2-amine (25.0 g, 113 mmol) in acetonitrile (500 mL) is prepared in a suitable reaction vessel at room temperature.

  • N-bromosuccinimide (NBS, 20.2 g, 113 mmol) is slowly added to the stirred solution.

  • The reaction mixture is stirred at room temperature for 72 hours.

  • The solvent is removed under reduced pressure at 40 °C.

  • The resulting residue is purified by column chromatography on silica gel (200-300 mesh) using a 3:1 (v/v) mixture of ethyl acetate and petroleum ether as the eluent.

  • The final product, this compound, is obtained as a yellow solid (15.9 g, 47% yield).[1]

Visualized Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 5-iodopyridin-2-amine D Mix and stir at room temperature for 72 hours A->D Dissolve B N-bromosuccinimide (NBS) B->D Slow addition C Acetonitrile (solvent) C->D In E Solvent removal under reduced pressure D->E F Column chromatography (Silica gel, Ethyl acetate/Petroleum ether) E->F G This compound (Yellow solid) F->G

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

Halogenated pyridines, such as this compound and its isomers, are valuable intermediates in the synthesis of complex organic molecules for pharmaceutical applications.[4] The strategic placement of bromine and iodine atoms provides reactive sites for various cross-coupling reactions, allowing for the construction of diverse molecular scaffolds.[4]

While specific biological activities for this compound are not extensively documented, its isomer, 2-Amino-5-bromo-3-iodopyridine, is a known precursor in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.[5][6] This suggests that this compound could also serve as a key building block for various kinase inhibitors and other biologically active compounds.

The general role of such intermediates in the synthesis of kinase inhibitors is depicted in the following logical diagram.

G Conceptual Role of Halogenated Pyridines in Kinase Inhibitor Synthesis A Halogenated Pyridine Intermediate (e.g., this compound) C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C B Other Synthetic Building Blocks B->C D Core Scaffold of Bioactive Molecule C->D E Further Functionalization D->E F Final Kinase Inhibitor Drug Candidate E->F G Targeted Therapy in Disease Signaling Pathways F->G Biological Target

Caption: Role of halogenated pyridines in kinase inhibitor synthesis.

References

An In-depth Technical Guide to 3-Bromo-5-iodopyridin-2-amine (CAS: 697300-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-iodopyridin-2-amine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties

This compound is a halogenated aminopyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromine and iodine atoms at positions 3 and 5 respectively, alongside an amino group at position 2, allows for selective functionalization through various cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference(s)
CAS Number 697300-73-5[1][2]
Molecular Formula C₅H₄BrIN₂[1][2]
Molecular Weight 298.91 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 106-110 °C[3]
Boiling Point 315.7 °C at 760 mmHg[3]
Density 2.426 g/cm³[3]
¹H NMR (300 MHz, DMSO-d₆) δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂)[1]
LC/MS [M+H]⁺ = 298.9[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. Below are detailed protocols for two common methods.

Protocol 1: Bromination of 5-iodopyridin-2-amine

This protocol describes the synthesis starting from 5-iodopyridin-2-amine.

Experimental Workflow for Protocol 1

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Dissolve 5-iodopyridin-2-amine (25.0 g, 113 mmol) in acetonitrile (500 mL) B Slowly add N-bromosuccinimide (NBS) (20.2 g, 113 mmol) at room temperature A->B Reagent Addition C Stir at room temperature for 72 hours B->C Initiate Reaction D Concentrate under reduced pressure at 40 °C C->D Reaction Completion E Purify by column chromatography (Silica gel, ethyl acetate/petroleum ether, 3:1) D->E Crude Product F Obtain this compound (15.9 g, 47% yield) as a yellow solid E->F Purified Product

Caption: Workflow for the synthesis of this compound via bromination.

Detailed Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 25.0 g (113 mmol) of 5-iodopyridin-2-amine in 500 mL of acetonitrile.

  • Reagent Addition: To the stirred solution, slowly add 20.2 g (113 mmol) of N-bromosuccinimide (NBS) at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 72 hours.

  • Work-up: After the reaction is complete, concentrate the solution under reduced pressure at 40 °C to remove the solvent.

  • Purification: Purify the resulting residue by column chromatography using silica gel (200-300 mesh) and an eluent of ethyl acetate/petroleum ether (3:1, v/v).

  • Product: The final product, this compound, is obtained as a yellow solid (15.9 g, 47% yield).[1]

Protocol 2: Iodination of 2-amino-5-bromopyridine

This protocol starts from the readily available 2-amino-5-bromopyridine.

Experimental Workflow for Protocol 2

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Dissolve 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL) B Add potassium iodate (0.62 g, 2.9 mmol) portionwise A->B C Heat to 100 °C B->C D Add potassium iodide solution (0.57 g in 10 mL water) dropwise over 0.5 h C->D E Stir for an additional 1.5 h D->E F Cool to room temperature E->F G Adjust pH to 8 with ammonia F->G H Cool to 10 °C for 1 h and filter G->H I Wash with cool water and recrystallize from 85% alcohol H->I J Obtain this compound (1.27 g, 73.7% yield) I->J

Caption: Workflow for the synthesis of this compound via iodination.

Detailed Methodology:

  • Reaction Setup: In a reaction vessel, dissolve 1.0 g (5.8 mmol) of 2-amino-5-bromopyridine in 10 mL of 2 mol/L sulfuric acid.

  • Reagent Addition: Add 0.62 g (2.9 mmol) of potassium iodate to the stirred solution in portions.

  • Reaction: Heat the mixture to 100 °C. Prepare a solution of 0.57 g (3.4 mmol) of potassium iodide in 10 mL of water and add it dropwise to the reaction mixture over 30 minutes. Continue stirring for an additional 1.5 hours.

  • Work-up: Cool the reaction to room temperature. Adjust the pH of the aqueous phase to 8 using ammonia. Cool the mixture to 10 °C for 1 hour and then filter the precipitate.

  • Purification: Wash the filter cake with cool water and recrystallize the solid from 85% alcohol.

  • Product: The final product, this compound, is obtained with a yield of 73.7% (1.27 g).[4]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex heterocyclic compounds, many of which are active pharmaceutical ingredients (APIs). The bromine and iodine substituents provide orthogonal reactivity, allowing for selective functionalization in subsequent synthetic steps.

Role in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of kinase inhibitors for cancer therapy.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Key Transformations:

  • Suzuki-Miyaura Coupling: The iodine atom at the 5-position is more reactive towards palladium-catalyzed cross-coupling reactions than the bromine atom at the 3-position. This allows for the selective introduction of aryl or heteroaryl groups at this position.

  • Buchwald-Hartwig Amination: The bromine atom at the 3-position can be subsequently functionalized through amination reactions to introduce various amine-containing side chains.

  • Other Cross-Coupling Reactions: The amino group can be acylated or used as a handle for further derivatization.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Combine this compound, Arylboronic Acid, Base (e.g., K₂CO₃), and Solvent (e.g., Dioxane/Water) B Add Palladium Catalyst (e.g., Pd(PPh₃)₄) and Ligand (if needed) A->B C Heat the reaction mixture (conventional or microwave) B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature D->E F Aqueous work-up and extraction with an organic solvent E->F G Dry and concentrate the organic layer F->G H Purify by column chromatography G->H I Obtain 3-Bromo-5-arylpyridin-2-amine derivative H->I

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Targeted Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer.

3.2.1. Tyrosine Kinase Signaling (e.g., EGFR/HER2)

Receptor tyrosine kinases (RTKs) like EGFR and HER2 are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[6][7] Inhibitors targeting these kinases are a cornerstone of modern oncology.

EGFR/HER2 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Binding and Dimerization PI3K PI3K EGFR_HER2->PI3K Activation Ras Ras EGFR_HER2->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway leading to cell proliferation and survival.

3.2.2. DNA Damage Response (CHK1 Pathway)

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway.[1] Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.

CHK1 in the DNA Damage Response Pathway

G cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Transducer Kinase cluster_3 Effector Proteins cluster_4 Cell Cycle Control DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Sensing CHK1 CHK1 ATR->CHK1 Activation Cdc25 Cdc25 CHK1->Cdc25 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Induces CDK CDK Cdc25->CDK Activation Cdc25->CDK Dephosphorylation CDK->Cell_Cycle_Arrest CDK->Cell_Cycle_Arrest Progression

Caption: Role of CHK1 in mediating cell cycle arrest upon DNA damage.

3.2.3. Mitotic Checkpoint (MPS1 and Aurora Kinases)

Monopolar spindle 1 (MPS1) and Aurora kinases are key regulators of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[8][9] Inhibitors of these kinases can induce mitotic catastrophe in cancer cells.

MPS1 and Aurora Kinases in the Mitotic Checkpoint

G cluster_0 Mitosis cluster_1 Checkpoint Kinases cluster_2 Checkpoint Complex cluster_3 Anaphase Promotion Unattached_Kinetochore Unattached Kinetochore AuroraB Aurora B Unattached_Kinetochore->AuroraB Localization MPS1 MPS1 AuroraB->MPS1 Activation MCC Mitotic Checkpoint Complex (MCC) MPS1->MCC Assembly APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Initiation

Caption: Simplified pathway of the mitotic spindle assembly checkpoint involving MPS1 and Aurora B.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its versatile reactivity and proven utility in the development of kinase inhibitors make it a valuable tool for researchers in medicinal chemistry and drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to support and facilitate further research and development in this exciting area.

References

A Technical Guide to the Physical Properties of 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring amino, bromo, and iodo groups, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its identification, purification, and use in synthetic applications.

PropertyValueSource(s)
Molecular Formula C₅H₄BrIN₂[2][3][4][5]
Molecular Weight 298.91 g/mol [2][3][4][5]
Appearance White to light yellow or brown solid powder.[3][6][3][6]
Melting Point 111-115 °C (Varies by source and purity)[3][4][5]
Boiling Point 308.2±42.0 °C (Predicted)[3]
Solubility Low solubility in water. Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[6][6]
InChI Key XPERZSKJGNUSHI-UHFFFAOYSA-N[2][4][5]
CAS Number 381233-96-1[2][3][4][5]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized protocols for measuring the key properties of this compound.

Synthesis of this compound

A common synthetic route to this compound starts from 2-amino-5-bromopyridine.[7]

Procedure:

  • Dissolve 5-Bromo-pyridin-2-ylamine (50 g, 289 mmol) in 2 M sulfuric acid (500 mL).[7]

  • Add potassium iodate (30.8 g, 144 mmol) to the solution in portions.[7]

  • Heat the mixture to 100°C.[7]

  • Slowly add an aqueous solution of potassium iodide (26.5 g, 160 mmol) in 50 mL of water dropwise over approximately 1 hour.[7]

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.[7]

  • Cool the mixture to room temperature.[7]

  • Adjust the pH of the aqueous phase to 8-9 using an appropriate base.[7]

  • Extract the product with ethyl acetate (3 x volumes).[7]

  • Combine the organic layers and wash sequentially with aqueous sodium thiosulfate, water, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the product as a brown solid.[7]

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8] The capillary method is a standard technique for this measurement.[9]

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powdered form.[9]

  • Pack a small amount of the powdered sample into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[10]

  • Place the capillary tube into a melting point apparatus.[9][11]

  • Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point (around 111-115°C).[11]

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

  • Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range is the melting point.[8]

Solubility Determination

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.[12][13]

Procedure:

  • In a small test tube, add a pre-weighed amount of this compound (e.g., 25 mg).[14]

  • Add a measured volume of the desired solvent (e.g., 0.75 mL of water or an organic solvent) in small portions.[14]

  • After each addition, shake the test tube vigorously to facilitate dissolution.[14]

  • Observe if the solid dissolves completely. If it does, the compound is soluble under these conditions. If not, continue adding solvent in measured increments until the solid dissolves or it becomes apparent that it is insoluble.[12]

  • The temperature should be kept constant throughout the experiment as it significantly influences solubility.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.[15]

Procedure:

  • Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to achieve a suitable concentration (typically 10-50 mM for ¹H NMR).[16]

  • Transfer the solution into a clean 5 mm NMR tube.[16]

  • Place the NMR tube into a spinner and adjust its position using a depth gauge.[17]

  • Insert the sample into the NMR spectrometer.

  • Perform standard instrument procedures including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.[18]

  • Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).[18]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using a known signal, such as tetramethylsilane (TMS) or the residual solvent peak.[16] For this compound, reported ¹H NMR (300 MHz, DMSO-d₆) signals are: δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂).[19]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[20][21]

Procedure:

  • Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer's ion source. Common ionization techniques include Electron Impact (EI) or Electrospray Ionization (ESI).[21]

  • The sample molecules are ionized in the gas phase.[22]

  • The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[22][23]

  • A detector measures the abundance of ions at each m/z value.[23]

  • The resulting mass spectrum plots ion abundance versus m/z. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. For this compound, the [M+H]⁺ peak has been observed at m/z 298.9.[19]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

G cluster_synthesis Synthesis Workflow start Start: 2-amino-5-bromopyridine dissolve Dissolve in H₂SO₄ start->dissolve add_reagents Add KIO₃ and KI dissolve->add_reagents heat Heat to 100°C add_reagents->heat neutralize Neutralize (pH 8-9) heat->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Wash and Dry extract->purify end_product Product: this compound purify->end_product

Caption: Synthesis of this compound.

G cluster_characterization Physical Property Determination Workflow cluster_mp Melting Point cluster_sol Solubility cluster_nmr NMR cluster_ms Mass Spec sample Pure Sample mp_prep Prepare Capillary sample->mp_prep sol_prep Weigh Sample sample->sol_prep nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ms_prep Prepare Solution sample->ms_prep mp_measure Measure Range mp_prep->mp_measure data Physical Properties Data mp_measure->data sol_test Test Solvents sol_prep->sol_test sol_test->data nmr_acquire Acquire Spectrum nmr_prep->nmr_acquire nmr_acquire->data ms_acquire Acquire Spectrum ms_prep->ms_acquire ms_acquire->data

Caption: Characterization of Physical Properties.

References

A Comprehensive Technical Guide to 5-Bromo-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 5-Bromo-3-iodopyridin-2-amine, a critical intermediate in modern medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and its significant role in the development of novel therapeutic agents.

Nomenclature and Structure

The compound commonly referred to as 3-Bromo-5-iodopyridin-2-amine is systematically named according to IUPAC nomenclature.

  • IUPAC Name: 5-bromo-3-iodopyridin-2-amine[1][2]

  • Synonyms: 2-Amino-5-bromo-3-iodopyridine, this compound, 5-bromo-3-iodo-pyridin-2-ylamine[1][2]

  • CAS Number: 381233-96-1[1][2]

The numbering of the pyridine ring begins at the nitrogen atom, with substituents assigned the lowest possible locants. This results in the amine group at position 2, the iodine atom at position 3, and the bromine atom at position 5.

Physicochemical and Spectroscopic Data

The key properties of 5-bromo-3-iodopyridin-2-amine are summarized below, providing essential data for laboratory use and characterization.

PropertyValueSource
Molecular Formula C₅H₄BrIN₂[1][2][3]
Molecular Weight 298.91 g/mol [1][2][3]
Appearance White to light yellow solid powder[3][4]
Melting Point ~140-145 °C[4]
¹H NMR (300 MHz, DMSO-d6) δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂)[3]
¹H NMR (300 MHz, CDCl₃) δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H)[5]
LC/MS (ESI) [M+H]⁺ 298.9 / 300.7[3][5]

Role in Drug Discovery

5-Bromo-3-iodopyridin-2-amine is a highly versatile building block in organic synthesis, particularly valued in the field of drug discovery.[6] Its significance stems from the strategic placement of amino, bromo, and iodo functional groups on the pyridine core, which allows for a wide array of subsequent chemical transformations.[6]

This intermediate is crucial for constructing complex heterocyclic compounds that form the scaffolds of many active pharmaceutical ingredients (APIs).[6] It plays an irreplaceable role in the synthesis of targeted therapies, most notably tyrosine kinase inhibitors used in cancer chemotherapy.[5][7] The molecule's structure also serves as a foundation for developing CRAC inhibitors for autoimmune and inflammatory diseases, and FabI inhibitors for their antibacterial properties.[7]

G cluster_0 Core Synthesis cluster_1 Application in Drug Development cluster_2 Examples of Therapeutic Classes 2-Aminopyridine 2-Aminopyridine Intermediate 5-Bromo-3-iodopyridin-2-amine 2-Aminopyridine->Intermediate Multi-step Synthesis API Active Pharmaceutical Ingredients (APIs) Intermediate->API Scaffold for complex heterocycles Therapeutics Targeted Therapeutics API->Therapeutics TKIs Tyrosine Kinase Inhibitors (Cancer) Therapeutics->TKIs CRAC CRAC Inhibitors (Autoimmune Diseases) Therapeutics->CRAC FabI FabI Inhibitors (Antibacterial) Therapeutics->FabI

Fig. 1: Role of 5-Bromo-3-iodopyridin-2-amine in drug discovery.

Experimental Protocols: Synthesis

Two primary synthetic routes for 5-Bromo-3-iodopyridin-2-amine are prevalent in the literature. The choice of method often depends on the available starting materials and desired scale.

This protocol describes a direct bromination of a commercially available iodinated precursor.

Experimental Workflow:

G A 5-iodopyridin-2-amine (25.0 g, 113 mmol) D Reaction Mixture A->D B N-bromosuccinimide (NBS) (20.2 g, 113 mmol) B->D C Acetonitrile (500 mL) C->D E Stir at room temp for 72 hours D->E F Concentrate under reduced pressure E->F G Crude Residue F->G H Column Chromatography (Silica gel, Ethyl acetate/ Petroleum ether 3:1) G->H I Product: This compound (15.9 g, 47% yield) H->I

Fig. 2: Workflow for synthesis via bromination.

Detailed Protocol:

  • A solution of 5-iodopyridin-2-amine (25.0 g, 113 mmol) in acetonitrile (500 mL) is prepared in a suitable reaction vessel.[3]

  • N-bromosuccinimide (NBS, 20.2 g, 113 mmol) is added slowly to the stirred solution at room temperature.[3]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 72 hours.[3]

  • The solvent is removed by concentration under reduced pressure at 40 °C.[3]

  • The resulting residue is purified by column chromatography using silica gel (200-300 mesh) and an eluent of ethyl acetate/petroleum ether (3:1, v/v).[3]

  • The final product, this compound, is obtained as a yellow solid (15.9 g, 47% yield).[3]

This widely used method involves the sequential bromination and iodination of 2-aminopyridine. It is considered scalable and commercially feasible.[5][7][8]

Experimental Workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination A 2-Aminopyridine C Bromination Reaction A->C B NBS in Acetone B->C D 2-Amino-5-bromopyridine (Intermediate) C->D Yield: ~95% E 2-Amino-5-bromopyridine G Iodination Reaction (Heat to 100°C) E->G F KIO₃ / KI in 2M H₂SO₄ F->G H Work-up & Purification (pH adjustment, extraction, recrystallization) G->H Yield: 90-95% I Product: 5-Bromo-3-iodopyridin-2-amine H->I Yield: 90-95%

Fig. 3: Workflow for two-step synthesis from 2-aminopyridine.

Detailed Protocol:

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • 2-Aminopyridine is dissolved in a suitable solvent such as acetone.[5]

  • N-Bromosuccinimide (NBS) is added dropwise to the solution while maintaining a controlled temperature (e.g., 10 °C).[5]

  • The reaction is stirred for a short period (e.g., 0.5 hours) after addition is complete.[5]

  • The solvent is removed by evaporation, and the residue is recrystallized (e.g., from 90% ethanol) to yield 2-amino-5-bromopyridine as a solid. This step can achieve a high yield of around 95%.[5]

Step 2: Synthesis of 5-Bromo-3-iodopyridin-2-amine

  • The intermediate, 2-amino-5-bromopyridine (e.g., 50 g, 289 mmol), is dissolved in 2 M sulfuric acid (500 mL).[7][9]

  • Potassium iodate (KIO₃, e.g., 30.8 g, 144 mmol) is added to the mixture in portions.[7][9]

  • The mixture is heated to 90-100 °C.[7][9]

  • An aqueous solution of potassium iodide (KI, e.g., 26.5 g, 160 mmol in 50 mL water) is added slowly dropwise over approximately 1 hour.[9]

  • After the addition, stirring is continued for another 30 minutes before cooling to room temperature.[9]

  • The pH of the solution is adjusted to 8-9 with an alkaline solution (e.g., NaOH) to precipitate the product.[7][9]

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate, water, and brine, then dried and concentrated to give the final product.[9] Alternatively, the precipitated solid can be filtered and recrystallized.[7] This step is reported to have yields of 90% or higher.[7][9]

References

Unveiling the Chemical Identity and Utility of 5-bromo-3-iodopyridin-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-bromo-3-iodopyridin-2-ylamine, a key intermediate in the synthesis of various pharmaceutical agents. This document outlines its chemical synonyms, physical and spectral properties, detailed synthesis protocols, and its significant role in the development of targeted therapies, particularly tyrosine kinase inhibitors.

Chemical Synonyms and Identifiers

5-bromo-3-iodopyridin-2-ylamine is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 to facilitate accurate identification and sourcing of this compound.

Table 1: Synonyms and Identifiers for 5-bromo-3-iodopyridin-2-ylamine

SynonymIdentifier TypeValue
5-Bromo-3-iodopyridin-2-amineIUPAC Name5-bromo-3-iodopyridin-2-amine[1][2]
2-Amino-5-bromo-3-iodopyridineCommon Name2-Amino-5-bromo-3-iodopyridine[3]
5-BROMO-3-IODO-PYRIDIN-2-YLAMINECommon Name5-BROMO-3-IODO-PYRIDIN-2-YLAMINE[3]
2-Amino-3-iodo-5-bromopyridineCommon Name2-Amino-3-iodo-5-bromopyridine[3]
2-Amine-5-bromo-3-iodopyridineCommon Name2-Amine-5-bromo-3-iodopyridine[3]
5-Bromo-3-iodo-2-pyridinamineCommon Name5-Bromo-3-iodo-2-pyridinamine[3]
2-Pyridinamine, 5-bromo-3-iodo-Index Name2-Pyridinamine, 5-bromo-3-iodo-[2]
CAS Number Registry No. 381233-96-1 [1][2][3]
Molecular Formula Formula C5H4BrIN2 [1][3]
Molecular Weight Mass 298.91 g/mol [1][3]
InChI Key Identifier XPERZSKJGNUSHI-UHFFFAOYSA-N [1]
PubChem CID Database ID 1516508 [1]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of 5-bromo-3-iodopyridin-2-ylamine are summarized in Table 2. This data is essential for its identification, purification, and quality control.

Table 2: Physicochemical and Spectral Properties

PropertyValue
Appearance White to light yellow or brown solid powder[4]
Melting Point 112-113 °C[5], 113-115 °C[1], 140-145 °C[4]
Solubility Soluble in dichloromethane and N,N-dimethylformamide (DMF)[4]
¹H NMR (CDCl₃, 300 MHz) δ 8.06 (d, J = 2.2 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 4.96 (s, 2H)[6]

Experimental Protocols

Synthesis of 5-bromo-3-iodopyridin-2-ylamine

A common and effective method for the synthesis of 5-bromo-3-iodopyridin-2-ylamine starts from 2-aminopyridine, involving a two-step process of bromination followed by iodination.[7]

Step 1: Bromination of 2-aminopyridine to 2-amino-5-bromopyridine

  • Dissolve 2-aminopyridine in acetone.

  • Cool the solution to 10 °C.

  • Add N-Bromosuccinimide (NBS) dropwise to the solution over a period of 30 minutes.

  • Stir the mixture for an additional 30 minutes.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the resulting residue from 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid.

Step 2: Iodination of 2-amino-5-bromopyridine

  • Dissolve 2-amino-5-bromopyridine in 2 M sulfuric acid.

  • Add potassium iodate (KIO₃) portionwise to the stirred solution.

  • Heat the mixture to 100 °C.

  • Add a solution of potassium iodide (KI) in water dropwise over 30 minutes.

  • Continue stirring the reaction mixture for 1.5 hours at 100 °C.

  • Cool the mixture to room temperature.

  • Adjust the pH of the aqueous phase to 8 using ammonia.

  • Cool the mixture to 10 °C for 1 hour to facilitate precipitation.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from 85% alcohol to yield 5-bromo-3-iodopyridin-2-ylamine.

Purification and Analysis

Purification: The primary method for purification of the final product is recrystallization from ethanol.[7] For removal of by-products such as 2-amino-3,5-dibromopyridine from the intermediate, washing with hot petroleum ether is effective.[8] Column chromatography can also be employed for more rigorous purification.

Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of 5-bromo-3-iodopyridin-2-ylamine.[6]

  • Column: Hypersil BDS C18 (5 µm, 250×4.6 mm)

  • Mobile Phase: Acetonitrile/water (60/40, by volume)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Column Temperature: 25 °C

Role in Drug Discovery and Development

5-bromo-3-iodopyridin-2-ylamine is a crucial building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapies.[9][10] Its strategic placement of bromine and iodine atoms on the pyridine ring allows for diverse synthetic modifications, making it a valuable intermediate for constructing complex molecular architectures.[9][10]

A primary application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs).[7] TKIs are a class of targeted drugs that block the action of tyrosine kinase enzymes, which are often overactive in cancer cells and play a critical role in tumor growth and proliferation.[3]

Synthesis Workflow and Signaling Pathway

The following diagrams illustrate the synthesis workflow for 5-bromo-3-iodopyridin-2-ylamine and a generalized signaling pathway targeted by tyrosine kinase inhibitors derived from this intermediate.

G cluster_synthesis Synthesis Workflow 2-Aminopyridine 2-Aminopyridine NBS NBS, Acetone 2-Aminopyridine->NBS Bromination 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine NBS->2-Amino-5-bromopyridine Iodination KI, KIO3, H2SO4 2-Amino-5-bromopyridine->Iodination Iodination 5-bromo-3-iodopyridin-2-ylamine 5-bromo-3-iodopyridin-2-ylamine Iodination->5-bromo-3-iodopyridin-2-ylamine

Caption: Synthesis workflow for 5-bromo-3-iodopyridin-2-ylamine.

G cluster_pathway Tyrosine Kinase Inhibitor Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MAPK) RTK->Downstream Phosphorylation TKI Tyrosine Kinase Inhibitor (Synthesized from intermediate) TKI->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General mechanism of a Tyrosine Kinase Inhibitor.

References

The Strategic Role of 3-Bromo-5-iodopyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-iodopyridin-2-amine is a highly versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern, featuring an amine for hydrogen bonding interactions and two distinct halogen atoms (bromine and iodine) for differential reactivity in cross-coupling reactions, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of the role of this compound in the development of potent and selective kinase and bromodomain inhibitors, which are at the forefront of targeted cancer therapy. This document details synthetic protocols, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows to facilitate its application in drug discovery programs.

Introduction: The 2-Aminopyridine Scaffold in Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active molecules. Its ability to form crucial hydrogen bonds, particularly with the hinge region of protein kinases, has established it as a cornerstone in the design of kinase inhibitors. The strategic halogenation of the 2-aminopyridine core, as seen in this compound, provides medicinal chemists with powerful tools to explore structure-activity relationships (SAR) through the introduction of diverse substituents via modern cross-coupling methodologies. This guide will focus on the synthetic utility and therapeutic potential of derivatives originating from this key intermediate.

Synthetic Utility of this compound

The differential reactivity of the bromine and iodine substituents on the pyridine ring is a key feature of this compound. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the carbon-bromine bond. This allows for a sequential and controlled functionalization of the pyridine core, enabling the synthesis of a diverse library of compounds from a single starting material.

Selective Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids. The greater reactivity of the iodo group allows for selective coupling at the 5-position, leaving the bromo group at the 3-position available for subsequent transformations.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as important linkers or pharmacophoric elements. Similar to the Suzuki-Miyaura reaction, the initial coupling preferentially occurs at the 5-iodo position.

Application in the Synthesis of Kinase and Bromodomain Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases and bromodomains, which are critical targets in oncology.

Case Study: Development of Dual Polo-like Kinase 1 (PLK1) and Bromodomain-Containing Protein 4 (BRD4) Inhibitors

The dual inhibition of PLK1 and BRD4 has emerged as a promising anti-cancer strategy. PLK1 is a key regulator of mitosis, and its overexpression is common in many cancers. BRD4 is an epigenetic reader that controls the expression of key oncogenes like MYC. A single molecule that can inhibit both targets offers the potential for synergistic anti-tumor activity.

The 2-aminopyridine scaffold is an excellent starting point for designing such dual inhibitors. The amino group can interact with the hinge region of PLK1, while substituents introduced at the 3- and 5-positions can be tailored to occupy the acetyl-lysine binding pocket of BRD4.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the iodination of 2-amino-5-bromopyridine.

Protocol 1: Iodination of 2-Amino-5-bromopyridine

  • Materials: 2-Amino-5-bromopyridine, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford this compound.

Synthesis of a Representative Dual PLK1/BRD4 Inhibitor

The following is a representative synthetic workflow for a hypothetical dual inhibitor, "Compound X," derived from this compound.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone binds Transcription Transcription BRD4->Transcription recruits machinery MYC_Gene MYC Gene Ac_Histone->MYC_Gene activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcribes Proliferation Proliferation Transcription->Proliferation drives MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translates PLK1_n PLK1 PLK1_n->BRD4 phosphorylates MYC_Protein->Transcription promotes PLK1_c PLK1 MYC_Protein->PLK1_c stabilizes Cell_Cycle Cell Cycle (G2/M) PLK1_c->Cell_Cycle regulates Apoptosis Apoptosis Cell_Cycle->Apoptosis arrest leads to Inhibitor Dual Inhibitor Inhibitor->BRD4 inhibits Inhibitor->PLK1_n inhibits Inhibitor->PLK1_c inhibits

A Technical Guide to the Discovery and History of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyridines represent a versatile class of heterocyclic compounds with a rich history of discovery and a broad spectrum of applications, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the core aspects of substituted aminopyridines, from their initial discovery and the evolution of their synthesis to their mechanisms of action and therapeutic applications. Key synthetic methodologies, including the seminal Chichibabin reaction and various historical and modern approaches for the preparation of 2-, 3-, and 4-aminopyridine derivatives, are detailed. The guide also presents quantitative data on their biological activities, focusing on their role as potassium channel blockers. Detailed experimental protocols and visual representations of historical timelines, reaction mechanisms, and signaling pathways are provided to offer a comprehensive resource for researchers and professionals in drug development.

Discovery and History

The journey of substituted aminopyridines began with the pioneering work of Russian chemist Aleksei Chichibabin, who, in 1914, reported a novel method for the direct amination of pyridine.[1] This reaction, now famously known as the Chichibabin reaction , involves the treatment of pyridine with sodium amide in an aprotic solvent to produce 2-aminopyridine.[1][2] This discovery was a landmark in heterocyclic chemistry, providing a direct route to an important class of compounds that were previously difficult to access.[1]

The development of aminopyridine-based drugs has seen significant milestones. 4-Aminopyridine (4-AP), for instance, has a fascinating history, initially developed as a bird poison in 1963.[3] Its pharmacological properties were later investigated, leading to its approval in Bulgaria in the 1970s as a reversal agent for nondepolarizing muscle relaxants.[3] Decades later, in 2010, the U.S. Food and Drug Administration (FDA) approved a sustained-release formulation of 4-aminopyridine, known as dalfampridine (Ampyra), for the symptomatic treatment of multiple sclerosis.[4] 3,4-Diaminopyridine (Amifampridine) was discovered in Scotland in the 1970s and was first used to treat Lambert-Eaton myasthenic syndrome (LEMS) in the 1980s.[5]

The timeline below highlights key events in the discovery and development of substituted aminopyridines.

Discovery_and_History_of_Aminopyridines cluster_Timeline Historical Timeline of Substituted Aminopyridines 1902 1902: Camps reports a three-step synthesis of 4-aminopyridine from 4-methylpyridine with a 28-30% yield. 1914 1914: Aleksei Chichibabin discovers the direct amination of pyridine to 2-aminopyridine (Chichibabin Reaction). [1] 1902->1914 1926 1926: Riegel and Reinhard report a four-step synthesis of 4-aminopyridine from Chelidamic acid with a 30% yield. 1914->1926 1963 1963: 4-Aminopyridine is developed as a bird poison. [10] 1926->1963 1970s 1970s: 4-Aminopyridine is approved in Bulgaria as a reversal agent for muscle relaxants. [10] 3,4-Diaminopyridine is discovered in Scotland. [14] 1963->1970s 1980s 1980s: First use of 3,4-Diaminopyridine to treat Lambert-Eaton myasthenic syndrome (LEMS). [14] 1970s->1980s 2010 2010: Dalfampridine (sustained-release 4-AP) is approved by the FDA for multiple sclerosis. [21] 1980s->2010

A brief history of substituted aminopyridines.

Synthesis of Substituted Aminopyridines

The synthesis of substituted aminopyridines has evolved significantly since Chichibabin's initial discovery. Various methods have been developed to introduce the amino group at the 2-, 3-, or 4-position of the pyridine ring, as well as to synthesize more complex substituted derivatives.

Synthesis of 2-Aminopyridines

The Chichibabin reaction remains a fundamental method for the synthesis of 2-aminopyridines. The reaction proceeds via a nucleophilic substitution mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring.[2]

Chichibabin_Reaction_Mechanism cluster_Mechanism Chichibabin Reaction Mechanism Pyridine Pyridine Intermediate σ-complex intermediate Pyridine->Intermediate + NaNH₂ NaNH2 Sodium Amide (NaNH₂) NaNH2->Intermediate Product 2-Aminopyridine Intermediate->Product - NaH H2 Hydrogen Gas (H₂) Product->H2 + H₂O (workup)

Mechanism of the Chichibabin reaction.

Modern methods for the synthesis of 2-aminopyridines often involve the use of pyridine N-oxides as starting materials, which can be aminated under milder conditions compared to the classical Chichibabin reaction.[6] Other approaches include the reaction of 2-halopyridines with amines, often facilitated by transition metal catalysts.[7]

Synthesis of 3-Aminopyridines

The synthesis of 3-aminopyridine is not achievable through the direct Chichibabin reaction. Historically, a common method for its preparation is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[8][9] This reaction involves the treatment of nicotinamide with sodium hypobromite.[8] Other historical methods include the reduction of 3-nitropyridine and the reaction of 3-bromopyridine with ammonia.[5]

Synthesis of 4-Aminopyridines

Similar to the 3-isomer, 4-aminopyridine cannot be synthesized directly via the Chichibabin reaction. Early synthetic routes involved multi-step processes starting from pyridine or chelidamic acid.[10] A common laboratory and industrial synthesis involves the reaction of pyridine with thionyl chloride to form 1-(4-pyridyl)pyridinium chloride hydrochloride, which is then heated with ammonia.[11] Another important route is the reduction of 4-nitropyridine-N-oxide.[12]

Quantitative Data on Biological Activity

Substituted aminopyridines exhibit a wide range of biological activities. A significant focus of research has been on their ability to block voltage-gated potassium channels.[13] This activity is the basis for the therapeutic effect of 4-aminopyridine in multiple sclerosis. The table below summarizes the inhibitory activity of 4-aminopyridine and some of its derivatives on Shaker K+ channels.

CompoundSubstituent at C3IC₅₀ (µM) at +50 mVReference
4-Aminopyridine (4-AP)-H350[13]
3-Fluoro-4-aminopyridine-F304[13]
3-Methyl-4-aminopyridine-CH₃50[13]
3-Methoxy-4-aminopyridine-OCH₃992[13]
3-Trifluoromethyl-4-aminopyridine-CF₃1150[13]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the three isomers of aminopyridine, based on established literature procedures.

Synthesis of 2-Aminopyridine via Chichibabin Reaction

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Carefully add sodium amide to the toluene with stirring under a nitrogen atmosphere.

  • Heat the suspension to reflux.

  • Slowly add pyridine to the refluxing mixture over a period of 1 hour.

  • Continue refluxing for an additional 4-6 hours. The reaction mixture will turn dark and viscous.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated ammonium chloride solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminopyridine.

  • Purify the crude product by recrystallization or distillation.

Synthesis of 3-Aminopyridine via Hofmann Rearrangement

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Benzene

  • Ligroin

Procedure:

  • Prepare a solution of sodium hydroxide in water in a beaker immersed in an ice-salt bath.

  • With stirring, add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

  • Add finely powdered nicotinamide to the solution all at once with vigorous stirring, maintaining the temperature at 0°C.[5]

  • After the addition is complete, warm the mixture to 70-80°C and maintain for 1-2 hours.

  • Cool the solution to room temperature and saturate with sodium chloride.[5]

  • Extract the aqueous solution with diethyl ether using a continuous extractor.[5]

  • Dry the ether extract over anhydrous sodium hydroxide pellets, filter, and remove the ether by distillation.

  • The crude 3-aminopyridine crystallizes upon cooling.

  • Recrystallize the crude product from a mixture of benzene and ligroin to obtain pure 3-aminopyridine.[5]

Synthesis of 4-Aminopyridine from 4-Nitropyridine-N-Oxide

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 4-nitropyridine-N-oxide and iron powder in water.

  • Slowly add hydrochloric acid or sulfuric acid to the suspension with stirring.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a solution of sodium carbonate.

  • Filter the mixture to remove the iron salts.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminopyridine.[11]

Experimental_Workflow_Aminopyridine_Synthesis cluster_Workflow General Experimental Workflow for Aminopyridine Synthesis Start Start: Starting Materials Reaction Reaction Setup and Execution Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization, Chromatography, or Distillation) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization End End: Pure Substituted Aminopyridine Characterization->End

A generalized workflow for aminopyridine synthesis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many biologically active aminopyridines, most notably 4-aminopyridine, is the blockade of voltage-gated potassium (K+) channels.[13] In demyelinating diseases like multiple sclerosis, the loss of the myelin sheath exposes these potassium channels, leading to an excessive leakage of potassium ions during an action potential. This leakage shortens the duration of the action potential and impairs nerve conduction.

4-Aminopyridine blocks these exposed K+ channels, prolonging the duration of the action potential and thereby restoring, to some extent, nerve signal conduction.[8][13] The drug is thought to enter the channel from the intracellular side in its protonated form and physically occlude the pore, preventing the efflux of potassium ions.[1][14]

Potassium_Channel_Blockade_Pathway cluster_Pathway Signaling Pathway of 4-Aminopyridine Action AP 4-Aminopyridine AP_Block Channel Blockade AP->AP_Block Membrane Neuronal Membrane K_Channel Voltage-Gated K+ Channel (Exposed in Demyelination) K_Efflux K+ Efflux K_Channel->K_Efflux Opens during repolarization Action_Potential Action Potential K_Channel->Action_Potential Prolonged repolarization K_Efflux->Action_Potential Shortens duration AP_Block->K_Channel Blocks pore Conduction Restored Nerve Conduction Action_Potential->Conduction

Mechanism of 4-aminopyridine on potassium channels.

Conclusion

The field of substituted aminopyridines has grown immensely from its early 20th-century origins. The initial synthetic breakthroughs have paved the way for the development of a diverse array of derivatives with significant therapeutic applications. The story of 4-aminopyridine, from a pesticide to a valuable therapeutic agent, underscores the potential for continued discovery within this chemical class. A thorough understanding of the historical context, synthetic methodologies, and mechanisms of action of substituted aminopyridines is crucial for today's researchers and drug development professionals as they continue to explore the therapeutic potential of these versatile molecules.

References

A Technical Guide to the Selective Functionalization of 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 3-bromo-5-iodopyridin-2-amine scaffold is a valuable building block in medicinal chemistry and drug development, offering two distinct halogen handles for sequential, site-selective functionalization. This technical guide provides an in-depth analysis of the differential reactivity of the C-I and C-Br bonds on this pyridine ring, focusing on palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity differences—wherein the carbon-iodine bond is significantly more susceptible to oxidative addition than the carbon-bromine bond—researchers can achieve highly regioselective modifications. This document outlines the core principles, experimental protocols, and strategic workflows for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the rational design and synthesis of complex, polysubstituted pyridine derivatives.

Introduction to Halogen Reactivity on the Pyridine Core

Substituted pyridine rings are ubiquitous pharmacophores found in a vast array of pharmaceuticals and agrochemicals. The ability to precisely install different substituents at specific positions on the ring is crucial for optimizing molecular properties in drug discovery programs. Dihalogenated pyridines, such as this compound, serve as versatile platforms for building molecular complexity through sequential cross-coupling reactions.

The key to their utility lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy decreases down the halogen group (C-Cl > C-Br > C-I), making the C-I bond weaker and more reactive towards oxidative addition than the C-Br bond.[1][2] This inherent difference allows for selective functionalization at the C-5 iodo position while leaving the C-3 bromo position intact for subsequent transformations.

This guide details the strategic application of this reactivity principle in three major classes of palladium-catalyzed cross-coupling reactions.

Selective C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[3][4] When applied to this compound, the reaction can be tuned to occur with high selectivity at the more reactive C-5 iodo position.

Predicted Reactivity and Conditions

The greater reactivity of the C-I bond allows for its selective coupling under milder conditions than those required for the C-Br bond.[3] By carefully selecting the catalyst, ligand, and temperature, exclusive formation of the 5-aryl-3-bromopyridin-2-amine intermediate can be achieved.

ParameterCondition for C-I SelectivityRationale
Substrate This compoundC-I bond is more reactive than C-Br.[1]
Nucleophile Arylboronic Acid or EsterStandard Suzuki coupling partner.[5]
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄Common Pd(0) or Pd(II) precatalysts.[4]
Ligand PPh₃, P(t-Bu)₃, or Buchwald-type phosphinesLigand choice can influence catalyst activity.[6]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.[4]
Solvent Dioxane/H₂O, Toluene, or DMFCommon solvents for Suzuki reactions.[5]
Temperature Room Temperature to 80 °CLower temperatures favor selective reaction at the more reactive C-I site.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-5

This protocol is a representative example adapted from established procedures for dihalopyridines.[5]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (2.5 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 10:1 ratio). Sparge the mixture with argon for 10-15 minutes to ensure deoxygenation.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.1 equiv.), to the flask. Continue to purge with argon for an additional 5-10 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-3-bromopyridin-2-amine derivative.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition + Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar'-B(OH)₂ (Base Activated) pd_aryl_complex Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 + Ar-Ar'

Suzuki-Miyaura Catalytic Cycle.

Selective C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][7] This reaction is highly effective for selectively functionalizing the C-5 iodo position of this compound due to the high reactivity of the C-I bond.[1][2]

Predicted Reactivity and Conditions

The Sonogashira reaction proceeds readily at the C-I position, often at room temperature, highlighting the significant reactivity difference compared to the C-Br bond.[1]

ParameterCondition for C-I SelectivityRationale
Substrate This compoundC-I bond is the most reactive halide for Sonogashira coupling.[1]
Nucleophile Terminal AlkyneStandard Sonogashira coupling partner.
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Common palladium precatalysts.[1]
Cu Co-catalyst CuIActivates the alkyne for transmetalation.[7]
Base Amine Base (e.g., Et₃N, DIPEA)Acts as both base and often as a solvent.[2]
Solvent THF, DMF, or neat amineProvides the reaction medium.
Temperature Room TemperatureMild conditions are sufficient for the highly reactive C-I bond.[1]
Experimental Protocol: Selective Sonogashira Coupling at C-5

This protocol is a representative example adapted from established procedures.[1][8]

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF in a Schlenk flask, add the terminal alkyne (1.1 equiv.).

  • Catalyst and Base Addition: Sequentially add Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.025 equiv.), and an amine base such as diisopropylamine (DIPEA) or triethylamine (Et₃N) (7.0 equiv.). Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with diethyl ether and filter it through a pad of Celite®, washing the pad with additional ether. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 5-alkynyl-3-bromopyridin-2-amine.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (+ Ar-C≡CR) cu_halide Cu-I cu_acetylide Cu-C≡CR cu_halide->cu_acetylide + H-C≡CR - HI cu_acetylide->pd_complex cu_acetylide->cu_halide (to Pd Cycle)

Sonogashira Dual Catalytic Cycle.

Selective C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] Similar to other cross-coupling reactions, it can be performed with high regioselectivity at the C-5 iodo position of the this compound substrate.

Predicted Reactivity and Conditions

The selection of the ligand is critical in Buchwald-Hartwig amination to achieve high yields and selectivity. The reaction generally favors the C-I position, but forcing conditions (higher temperatures, stronger bases) could lead to competitive reaction at the C-Br site.[10]

ParameterCondition for C-I SelectivityRationale
Substrate This compoundC-I bond undergoes faster oxidative addition.[10]
Nucleophile Primary or Secondary AmineThe nitrogen nucleophile for C-N bond formation.
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common palladium precatalysts.[11]
Ligand Xantphos, RuPhos, BrettPhos, BINAPBulky, electron-rich phosphine ligands are crucial.[11][12]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDSStrong, non-nucleophilic bases are required.[11]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary.
Temperature 60 - 100 °CModerate temperatures to ensure selectivity for the C-I bond.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C-5

This protocol is a representative example adapted from established procedures for dihalopyridines.[11][13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial or Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 8 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine nucleophile (1.2 equiv.).

  • Solvent and Reaction: Add anhydrous solvent (e.g., dioxane) via syringe. Seal the vessel tightly and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a plug of Celite®.

  • Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the desired N-substituted-5-amino-3-bromopyridin-2-amine product.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex amine_coordination Amine Coordination / Deprotonation pd_complex->amine_coordination + HNR₂ (Base) pd_amido_complex Ar-Pd(II)-NR₂(L) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 + Ar-NR₂

Buchwald-Hartwig Amination Cycle.

Strategic Workflow for Sequential Functionalization

The differential reactivity of the C-I and C-Br bonds enables a logical and predictable workflow for the synthesis of di-substituted 2-aminopyridines. The primary strategy involves functionalizing the C-5 position first under mild conditions, followed by a second, typically more forcing, cross-coupling reaction at the C-3 position.

Sequential_Functionalization start This compound step1 Step 1: Selective Coupling at C-5 (Suzuki, Sonogashira, Buchwald, etc.) Conditions: Mild Temp, Pd Catalyst start->step1 intermediate Intermediate: 5-R¹-3-bromopyridin-2-amine step1->intermediate step2 Step 2: Coupling at C-3 (Suzuki, Sonogashira, Buchwald, etc.) Conditions: Higher Temp, Different Catalyst/Ligand intermediate->step2 final_product Final Product: 5-R¹-3-R²-pyridin-2-amine step2->final_product

Workflow for Sequential Reactions.

Conclusion

The this compound core is an exemplary substrate for demonstrating the principles of regioselective synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for sequential functionalization. By employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations under controlled, mild conditions, researchers can selectively modify the C-5 position. The remaining C-3 bromine can then be functionalized in a subsequent step, often under more forcing conditions, to access a wide diversity of complex 2,3,5-trisubstituted pyridine derivatives. This strategic approach is invaluable for constructing libraries of compounds in the fields of drug discovery and materials science.

References

Technical Guide: Stability and Storage of 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability and appropriate storage conditions is crucial for maintaining its purity, and integrity, and ensuring the reliability of experimental results and the quality of downstream products. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 697300-73-5[1]
Molecular Formula C₅H₄BrIN₂[1]
Molecular Weight 298.91 g/mol [1]
Appearance White to light yellow solid/powder[1][2]
Melting Point 106-110 °C[1]
Boiling Point (Predicted) 315.7 ± 42.0 °C[1]
Density (Predicted) 2.426 g/cm³[1]
pKa (Predicted) 2.15 ± 0.49[1]
Solubility Low solubility in water; soluble in organic solvents like dichloromethane and N,N-dimethylformamide (DMF).[2]

Stability Profile

This compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under certain environmental stresses.

General Stability

The compound is considered stable under normal, dry conditions.[2]

Sensitivity to Light

This compound is sensitive to light.[2] Exposure to light can induce photochemical reactions, leading to degradation and a change in the material's quality.[2] Therefore, it is imperative to store the compound in light-proof containers.

Thermal Stability
Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

Hazardous Decomposition Products

Upon decomposition, this compound may produce hazardous substances, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen halides (HBr, HI)

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature Room temperature or refrigerated (2-8 °C).[1][2]To minimize thermal degradation.[2]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon).[1]To prevent oxidative degradation.
Light Keep in a dark place, in a light-proof container.[1][2]To prevent photodegradation.[2]
Moisture Store in a dry, cool, and well-ventilated place. Keep container tightly closed.To prevent hydrolysis.
Container Tightly sealed, light-resistant containers.To protect from light, moisture, and atmospheric oxygen.

Experimental Protocols for Stability Assessment

The following are detailed, generalized methodologies for conducting stability studies on this compound, based on established principles of forced degradation studies.[3][4][5]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]

Objective: To generate degradation products and understand the degradation pathways under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]

  • Subject aliquots of the stock solution to the stress conditions outlined below.

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples if necessary (e.g., after acid or base hydrolysis) before analysis.[4]

  • Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.

Stress Conditions:

ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature to 50-60 °C if no degradation is observed.[5] Analyze at 0, 2, 4, 8, and 24 hours.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature.[5] Analyze at shorter time intervals (e.g., 0, 1, 2, 4, and 8 hours) due to potentially faster degradation.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light.[4] Analyze at 0, 2, 4, 8, and 24 hours.
Thermal Degradation Expose the solid compound to a dry heat of 60-80 °C. Also, reflux the stock solution at a controlled temperature. Analyze at 0, 24, 48, and 72 hours.
Photodegradation Expose the solid compound and the stock solution to a light source that provides both UV and visible light. Analyze at defined time intervals until significant degradation is observed.
Long-Term and Accelerated Stability Study Protocol

Objective: To determine the shelf-life and evaluate the stability of the compound under recommended and accelerated storage conditions.

Methodology:

  • Package samples of this compound in the intended storage containers.

  • Store the samples under the long-term and accelerated conditions specified in the table below.

  • Withdraw samples at the specified time points.

  • Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Storage Conditions and Testing Frequency:

Study TypeStorage ConditionTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 months

Visualizations

Logical Workflow for Handling and Storage

cluster_receiving Receiving and Initial Inspection cluster_storage Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Verify Verify Certificate of Analysis Inspect->Verify Store Store in Designated Area Verify->Store Conditions Maintain Storage Conditions: - Room Temperature or 2-8 °C - Inert Atmosphere - Dark (Light-proof container) - Dry and Well-ventilated Store->Conditions Dispense Dispense in a Controlled Environment (e.g., Fume Hood) Store->Dispense Inert Handle Under Inert Atmosphere (if necessary) Dispense->Inert Dispose Dispose of Waste According to Safety Regulations Dispense->Dispose Seal Tightly Seal Container After Use Inert->Seal Seal->Store

Caption: Workflow for the proper handling and storage of this compound.

Factors Affecting Stability

cluster_main cluster_factors Influencing Factors cluster_degradation Degradation Pathways Stability Stability of This compound Light Light Exposure Stability->Light Temp Elevated Temperature Stability->Temp Moisture Moisture/Humidity Stability->Moisture Oxygen Atmospheric Oxygen Stability->Oxygen Incompatibles Incompatible Materials (Strong Oxidizers, Strong Acids) Stability->Incompatibles Photo Photodegradation Light->Photo Thermal Thermal Decomposition Temp->Thermal Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidation Oxidation Oxygen->Oxidation Reaction Chemical Reaction Incompatibles->Reaction Photo->Stability decrease Thermal->Stability decrease Hydrolysis->Stability decrease Oxidation->Stability decrease Reaction->Stability decrease

Caption: Factors influencing the stability of this compound.

Conclusion

While this compound is a stable compound under controlled conditions, its sensitivity to light, heat, and incompatible materials necessitates careful handling and storage. Adherence to the recommendations outlined in this guide will help preserve the quality and integrity of this important chemical intermediate, ensuring its suitability for research and drug development applications. For critical applications, it is strongly recommended to perform stability studies under conditions that mimic the intended use and storage.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-iodopyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3-bromo-5-iodopyridin-2-amine and details established experimental protocols for its determination. Due to the limited publicly available quantitative data for this specific compound, this document focuses on qualitative descriptions and standardized methodologies that can be employed to ascertain its solubility profile in various organic solvents.

Introduction to this compound

This compound is a halogenated aminopyridine derivative. Such compounds are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. The strategic placement of bromine and iodine atoms, along with the amino group, offers multiple reaction sites for further chemical modifications. Understanding the solubility of this intermediate is critical for reaction setup, purification processes such as crystallization, and formulation studies.

Compound Identification:

  • IUPAC Name: this compound

  • CAS Number: 697300-73-5

  • Molecular Formula: C₅H₄BrIN₂

  • Molecular Weight: 298.91 g/mol

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesReported Solubility
Halogenated SolventsDichloromethane (DCM)Exhibits a certain degree of solubility, forming a uniform solution upon stirring.[1]
Aprotic Polar SolventsN,N-Dimethylformamide (DMF)Dissolves more rapidly and sufficiently compared to other solvents, indicating good solubility.[1]
WaterExpected to have low solubility due to the hydrophobic nature of the bromo- and iodo-substituents, a common characteristic for many organic compounds of this type.[1]

Given the molecular structure, it can be inferred that this compound is a polar molecule. The "like dissolves like" principle suggests that it would be more soluble in polar organic solvents.[2] The amino group can participate in hydrogen bonding, which may enhance solubility in protic solvents, although the overall halogenation increases hydrophobicity.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a liquid.[3]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to achieve a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Thermostatically controlled shaker or agitator

  • Analytical balance

  • Volumetric flasks

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Place the container in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After agitation, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

  • Filter the supernatant to remove any remaining solid particles.

  • Accurately weigh a pre-tared evaporating dish.

  • Transfer a precise volume of the clear, saturated filtrate into the evaporating dish.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

  • Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

  • The difference in weight gives the mass of the dissolved solute.

Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate taken (mL)) * 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest

Procedure:

Part 1: Preparation of a Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

  • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

Part 2: Preparation and Analysis of the Saturated Solution

  • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-4).

  • Carefully withdraw a known volume of the clear, filtered supernatant.

  • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

Calculation:

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizing Experimental Workflows

The following diagrams illustrate logical relationships and workflows relevant to determining the solubility of this compound.

G start Start: Obtain Pure This compound solvent_selection Select Organic Solvent start->solvent_selection method_selection Choose Solubility Determination Method solvent_selection->method_selection gravimetric Gravimetric Method (Shake-Flask) method_selection->gravimetric  Quantitative spectrophotometric UV-Vis Spectrophotometry method_selection->spectrophotometric  Quantitative qualitative Qualitative Assessment method_selection->qualitative  Qualitative prepare_saturated Prepare Saturated Solution (Excess Solute, Equilibrate) gravimetric->prepare_saturated calibration_curve Prepare Calibration Curve spectrophotometric->calibration_curve observe_dissolution Observe Dissolution at Different Concentrations qualitative->observe_dissolution measure_mass Isolate and Weigh Dissolved Solute prepare_saturated->measure_mass measure_absorbance Measure Absorbance of Diluted Saturated Solution prepare_saturated->measure_absorbance calibration_curve->prepare_saturated calculate_solubility Calculate Quantitative Solubility measure_mass->calculate_solubility measure_absorbance->calculate_solubility report_qualitative Report as Soluble, Slightly Soluble, or Insoluble observe_dissolution->report_qualitative end End: Report Solubility Data calculate_solubility->end report_qualitative->end

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently limited in the public domain, qualitative assessments indicate its solubility in solvents such as dichloromethane and N,N-dimethylformamide. For researchers and drug development professionals requiring precise solubility values, this guide provides detailed and established experimental protocols, namely the gravimetric (shake-flask) method and UV-Visible spectrophotometry. The application of these methods will enable the generation of crucial data to support ongoing research and development efforts involving this compound.

References

Methodological & Application

Synthesis of 3-Bromo-5-iodopyridin-2-amine from 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Bromo-5-iodopyridin-2-amine

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[1][2] This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-amino-5-bromopyridine. The described method is a robust and scalable iodination reaction that offers high purity and good yields.

Reaction Principle

The synthesis involves the electrophilic iodination of 2-amino-5-bromopyridine at the C3 position. The amino group at the C2 position activates the pyridine ring, directing the incoming electrophile to the ortho and para positions. As the C5 position is already substituted with a bromine atom, the iodination selectively occurs at the C3 position. The reaction is typically carried out in an acidic medium using a combination of potassium iodate and potassium iodide, which in situ generates the iodinating species.

Experimental Protocol

Materials:

  • 2-amino-5-bromopyridine

  • Sulfuric acid (2 M)

  • Potassium iodate (KIO₃)

  • Potassium iodide (KI)

  • Sodium hydroxide solution (20-30%) or ammonia for pH adjustment

  • Ethyl acetate

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (85% or 90%) for recrystallization

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • pH meter or pH paper

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dissolve 2-amino-5-bromopyridine in 2 M sulfuric acid.

  • Addition of Iodinating Agents: While stirring, slowly add potassium iodate to the solution. Heat the mixture to 90-100 °C.[3]

  • Iodination Reaction: Prepare a solution of potassium iodide in water and add it dropwise to the heated reaction mixture over a period of 1-2 hours.[3] After the addition is complete, continue stirring the mixture at 90-100 °C for an additional 1.5-3 hours.[1][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to 8.5-9.5 using a 20-30% sodium hydroxide solution or ammonia to precipitate the product.[3]

    • Cool the mixture to 10 °C to ensure complete precipitation.[1][3]

  • Isolation and Purification:

    • Collect the solid product by filtration using a Buchner funnel and wash the filter cake with cold water.[1]

    • For further purification, the crude product can be recrystallized from 85% or 90% ethanol.[1][3]

    • Alternatively, the aqueous layer after pH adjustment can be extracted with ethyl acetate. The combined organic layers are then washed with aqueous sodium thiosulfate, water, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[4]

Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.

ParameterValueReference
Starting Material2-amino-5-bromopyridine[1][3][4]
Iodinating AgentsPotassium iodate (KIO₃), Potassium iodide (KI)[1][3][4]
Solvent2 M Sulfuric Acid[1][3][4]
Reaction Temperature90-100 °C[1][3]
Reaction Time2.5 - 5 hours[1][3]
Product Yield73.7% - 95%[1][3]
Product Purity98.5% - 99.5% (after recrystallization)[1][3]
Melting Point112-113 °C

Visualizations

Reaction Scheme:

G Reaction Scheme for the Synthesis of this compound cluster_product Product r1 2-amino-5-bromopyridine p1 This compound r1->p1 Iodination r2 KIO₃ + KI c1 2M H₂SO₄ c2 90-100 °C

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow:

G Experimental Workflow start Start dissolve Dissolve 2-amino-5-bromopyridine in 2M H₂SO₄ start->dissolve add_reagents Add KIO₃ and heat to 90-100 °C dissolve->add_reagents add_ki Dropwise addition of KI solution add_reagents->add_ki react Stir at 90-100 °C for 1.5-3h add_ki->react cool_down Cool to room temperature react->cool_down adjust_ph Adjust pH to 8.5-9.5 cool_down->adjust_ph precipitate Cool to 10 °C to precipitate product adjust_ph->precipitate filter Filter and wash with cold water precipitate->filter purify Recrystallize from ethanol filter->purify end End purify->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Protocol for Suzuki coupling with 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast range of pharmaceuticals and functional materials.[1] The substrate this compound is a valuable building block for drug discovery, offering multiple points for diversification. Its dihalogenated nature allows for sequential, site-selective functionalization.

This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling reaction targeting the more reactive carbon-iodine bond of this compound. The presence of a primary amine group on the pyridine ring can sometimes complicate cross-coupling reactions by coordinating to the palladium catalyst; however, the conditions outlined below are optimized to achieve high yields without the need for a protecting group.[3][4]

Principle of Regioselectivity

The success of a selective mono-functionalization of dihalogenated heterocycles hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining step, and its rate follows the general trend of C-I > C-Br > C-Cl.[5] For this compound, the carbon-iodine bond at the 5-position is significantly more susceptible to oxidative addition with the Pd(0) catalyst than the carbon-bromine bond at the 3-position.[5] By employing mild reaction conditions, it is possible to selectively form a C-C bond at the C5 position while leaving the C-Br bond intact for subsequent transformations.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected yields for the selective Suzuki-Miyaura coupling of arylboronic acids with aminohalopyridines, which are structurally analogous to this compound. These data serve as a strong indicator for the expected outcome of the described protocol.

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-90[6]A classic, reliable catalyst for many Suzuki couplings.[6][7]
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF901288-96[5]Effective for a broad range of boronic acids.[5]
Pd(OAc)₂ / SPhos (1-2 mol%)K₃PO₄1,4-Dioxane1004>95[1]Highly active catalyst allowing for lower loadings and shorter times.[1]
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O8012~85[1]Standard conditions often providing good to excellent yields.[7]

Signaling Pathway & Workflow Diagrams

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Transmetalation XBOH2 X-B(OH)₂ + H₂O PdII_RAr->Pd0 Reductive Elimination RAr R-Ar (Coupled Product) RX R-X (Aryl Halide) ArBOH2 Ar-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow arrow arrow A 1. Reagent Preparation (Weigh Halide, Boronic Acid, Base, Catalyst) B 2. Reaction Setup (Add solids to a dry Schlenk flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with Argon/N₂ 3x) B->C D 4. Solvent Addition (Add degassed solvent via syringe) C->D E 5. Heating & Stirring (Heat to specified temperature with vigorous stirring) D->E F 6. Reaction Monitoring (Track progress by TLC or LC-MS) E->F G 7. Work-up (Cool, dilute, perform aqueous wash) F->G H 8. Purification & Analysis (Column chromatography, then NMR/MS) G->H

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling protocol.

Detailed Experimental Protocol: Selective Coupling at the 5-Position

This protocol describes the selective mono-arylation of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon or Nitrogen through the solvents for 15-20 minutes. Add the solvent mixture to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-bromo-5-arylpyridin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.

Protocol for Subsequent Coupling at the 3-Position

The resulting 3-bromo-5-arylpyridin-2-amine can undergo a second Suzuki-Miyaura coupling at the less reactive C-Br bond. This typically requires more forcing conditions, such as a more active catalyst system (e.g., one employing a bulky, electron-rich phosphine or NHC ligand), a stronger base, and higher temperatures (e.g., >100 °C) to facilitate the oxidative addition at the C-Br bond.[7]

References

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemoselective Buchwald-Hartwig amination of 3-bromo-5-iodopyridin-2-amine. Substituted aminopyridines are crucial scaffolds in medicinal chemistry, and their synthesis often requires precise control over reactivity. This application note focuses on leveraging the differential reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective amination at the 5-position of the pyridine ring. We present a representative experimental protocol, a summary of reaction parameters, and a troubleshooting guide to facilitate the successful synthesis of N⁵-substituted-3-bromopyridin-2,5-diamine derivatives.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has become indispensable in drug discovery and development for synthesizing aryl and heteroaryl amines. The reaction is particularly valuable for complex substrates, such as dihalogenated pyridines, where chemoselectivity is a significant challenge. The substrate this compound presents two potential sites for amination. Achieving selectivity is critical for synthesizing desired analogues and avoiding complex product mixtures. This protocol details a method to selectively functionalize the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.

Reaction Principle and Chemoselectivity

The success of this selective amination hinges on the relative reactivity of the aryl halides in the rate-determining oxidative addition step of the catalytic cycle.[1] The general order of reactivity for aryl halides in the Buchwald-Hartwig amination is:

Ar-I > Ar-Br > Ar-Cl

This reactivity trend is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, the Pd(0) catalyst undergoes oxidative addition preferentially into the C-I bond at the 5-position of the pyridine ring.[4][5] By carefully controlling reaction conditions such as temperature and reaction time, it is possible to achieve high selectivity for mono-amination at the iodo-substituted position.

Key Reaction Parameters

The outcome of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources that are reduced in situ to the active Pd(0) species.[6][7][8] Using pre-formed Pd(0) complexes or specialized pre-catalysts can also lead to more consistent results.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing catalyst deactivation, which can be a challenge with pyridine substrates.[9] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines like Xantphos and BINAP are often employed for heteroaryl couplings.[6][10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is highly effective and promotes fast reaction rates.[3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, offering broader functional group tolerance.[3][11][12]

  • Solvent: Anhydrous aprotic solvents such as toluene, 1,4-dioxane, or THF are standard choices.[6][11] The solvent must be thoroughly degassed to prevent oxidation of the catalyst.

Representative Experimental Protocol

This protocol provides a general starting point for the selective amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), sodium tert-butoxide (2.0 equiv), Pd(OAc)₂ (e.g., 3 mol%), and Xantphos (e.g., 6 mol%).

  • Evacuate and backfill the tube with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous, degassed toluene (or dioxane) via syringe to provide a final concentration of approximately 0.1 M with respect to the starting halide.

  • Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of a single major product.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N⁵-substituted-3-bromopyridin-2,5-diamine.

Data Summary: Conditions for Selective Amination

EntryAryl HalideAmineCatalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)SelectivityRef
11-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ (2)¹K₃PO₄ (3)Dioxane12078C-I coupling only[4]
25-Bromo-2-chloropyridineMorpholinePd₂(dba)₃ / Xantphos (2/4)NaOtBu (1.2)Toluene8096C-Br coupling only²[13]
31,3-Dibromo-2,5-difluorobenzeneBenzophenone IminePd₂(dba)₃ / Xantphos (0.5/1)K₃PO₄ (4)iPrOAc80>95Mono-amination[12]
42-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAP (2/4)NaOtBu (2.8)Toluene8060N/A[6]

¹Note: This example uses a Nickel catalyst system that shows high selectivity for C-I bonds. ²Note: In the absence of an iodo group, the C-Br bond is selectively functionalized over the C-Cl bond.

Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Reagent Assembly (Substrate, Pd Catalyst, Ligand, Base) in Schlenk Tube inert 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) reagents->inert solvents 3. Add Degassed Solvent & Amine inert->solvents reaction 4. Reaction (Heat at 80-100 °C, Stir for 4-24h) solvents->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring periodically monitoring->reaction continue if incomplete workup 6. Workup (Cool, Dilute, Filter through Celite) monitoring->workup upon completion purify 7. Purification (Concentrate & Flash Column Chromatography) workup->purify product 8. Final Product (N⁵-Aryl-3-bromopyridin-2,5-diamine) purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Catalytic Cycle Diagram

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 LₙPd(0) label1 + Ar-I pd0->label1 label5 + Ar-NR₂ oxidative_add Oxidative Addition Complex label2 - I⁻ + R₂NH + Base oxidative_add->label2 amido_complex Amido Complex label3 - H-Base⁺ amido_complex->label3 label4 Reductive Elimination amido_complex->label4 label1->oxidative_add I label2->amido_complex II label4->pd0 III

References

Application Notes: 3-Bromo-5-iodopyridin-2-amine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-iodopyridin-2-amine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical industry. Its unique substitution pattern, featuring an amino group and two different halogen atoms on a pyridine core, offers multiple reactive sites for synthetic diversification. This strategic arrangement allows for selective and sequential chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures, particularly for the development of targeted therapies in oncology.

The presence of bromine and iodine atoms enables a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies are cornerstones of modern drug discovery, facilitating the efficient formation of carbon-carbon and carbon-nitrogen bonds. The amino group provides a handle for further derivatization, including amide bond formation and substitution reactions. This versatility makes this compound and its structural isomers key components in the synthesis of various kinase inhibitors.

This document provides an overview of the applications of this compound and related compounds as pharmaceutical intermediates, with a focus on the synthesis of kinase inhibitors. Detailed experimental protocols for key synthetic transformations and a summary of relevant biological data are presented.

Application in Kinase Inhibitor Synthesis: A Case Study of Lorlatinib

While synthetic routes for numerous kinase inhibitors utilize aminopyridine scaffolds, a prominent example is the synthesis of Lorlatinib (PF-06463922), a potent third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2] Lorlatinib is an FDA-approved medication for the treatment of certain types of non-small cell lung cancer (NSCLC).[1] The synthesis of Lorlatinib showcases the utility of a closely related intermediate, (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-N-((5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoro-N-methylbenzamide, highlighting the importance of the substituted aminopyridine core in achieving high-potency kinase inhibition.[2]

The general synthetic strategy for such compounds involves the strategic use of cross-coupling reactions to build the complex molecular framework. The bromo and iodo substituents on the pyridine ring of intermediates like this compound serve as key handles for these transformations.

Targeted Signaling Pathways

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway:

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, gene fusions, or mutations, can drive the growth and survival of cancer cells.[3][4][5][6] In NSCLC, the most common fusion partner is the EML4 gene, resulting in the EML4-ALK fusion protein.[7] This fusion protein dimerizes, leading to autophosphorylation and constitutive activation of the ALK kinase domain. Activated ALK triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.[3][4][6] Lorlatinib effectively inhibits the kinase activity of both wild-type and mutated ALK, thereby blocking these downstream signals and inducing tumor cell death.[1]

ALK_Signaling_Pathway Ligand Ligand (e.g., ALKAL) ALK ALK Receptor Ligand->ALK Binds P P ALK->P EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK STAT3 STAT3 EML4_ALK->STAT3 P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation JAK->STAT3 STAT3->Proliferation Lorlatinib Lorlatinib Lorlatinib->EML4_ALK Inhibits

Caption: ALK Signaling Pathway in NSCLC.

Phosphoinositide 3-kinase (PI3K)/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][6][8] This pathway is frequently hyperactivated in various cancers due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[8] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex (TSC1/2), leading to the activation of mTOR.[9] Activated mTOR promotes protein synthesis and cell growth.[4] The development of PI3K inhibitors is a major focus in cancer drug discovery, and intermediates like this compound are valuable for synthesizing compounds targeting this pathway.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates TSC TSC1/2 AKT->TSC inhibits mTORC1 mTORC1 TSC->mTORC1 inhibits ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway.

Quantitative Data

The following table summarizes the inhibitory activities of various aminopyridine-based kinase inhibitors against their respective targets. This data illustrates the potential for developing highly potent therapeutic agents from this class of compounds.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyridine-urea derivativesVEGFR-23,930 - 5,000[10]
Azine derivativesVEGFR-255.4[11]
Triazolopyridine-basedSyk-[12]

Experimental Protocols

The following protocols describe general procedures for key cross-coupling reactions that are instrumental in the synthesis of kinase inhibitors from this compound and related intermediates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 3-halopyridine with an arylboronic acid.

Suzuki_Coupling_Workflow Start Start: 3-Halopyridine, Arylboronic Acid, Base, Pd Catalyst, Solvent ReactionSetup Reaction Setup: Combine reagents in a reaction vessel Start->ReactionSetup Degas Degas: Purge with inert gas (e.g., Argon) ReactionSetup->Degas Heating Heating: Stir at elevated temperature Degas->Heating Workup Aqueous Workup: Extract with organic solvent, wash, and dry Heating->Workup Purification Purification: Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the palladium- and copper-catalyzed coupling of a 3-halopyridine with a terminal alkyne.[13]

Sonogashira_Coupling_Workflow Start Start: 3-Halopyridine, Terminal Alkyne, Base, Pd Catalyst, Cu(I) co-catalyst, Solvent ReactionSetup Reaction Setup: Combine reagents in a reaction vessel Start->ReactionSetup Degas Degas: Purge with inert gas (e.g., Argon) ReactionSetup->Degas Heating Heating: Stir at elevated temperature Degas->Heating Workup Aqueous Workup: Extract with organic solvent, wash, and dry Heating->Workup Purification Purification: Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: Sonogashira Coupling Workflow.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Base (e.g., triethylamine, 2.0 equiv)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a dry reaction flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, followed by the terminal alkyne and the base.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the alkynylated pyridine derivative.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a 3-halopyridine.[14]

Buchwald_Hartwig_Workflow Start Start: 3-Halopyridine, Amine, Base, Pd Catalyst, Ligand, Solvent ReactionSetup Reaction Setup: Combine reagents in a reaction vessel Start->ReactionSetup Degas Degas: Purge with inert gas (e.g., Argon) ReactionSetup->Degas Heating Heating: Stir at elevated temperature Degas->Heating Workup Aqueous Workup: Extract with organic solvent, wash, and dry Heating->Workup Purification Purification: Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv)

  • Ligand (e.g., Xantphos, 0.02 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

This compound and its analogs are valuable and versatile intermediates in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The strategic placement of reactive handles on the pyridine core allows for the efficient construction of diverse molecular scaffolds through well-established synthetic methodologies. The successful development of drugs like Lorlatinib underscores the importance of this class of compounds in modern drug discovery and development. The provided protocols and data serve as a guide for researchers and scientists in the pharmaceutical field to further explore the potential of these intermediates in creating novel therapeutics.

References

The Strategic Role of 3-Bromo-5-iodopyridin-2-amine in the Synthesis of Advanced Tyrosine kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-iodopyridin-2-amine is a pivotal heterocyclic building block in the synthesis of a new generation of targeted cancer therapeutics, particularly tyrosine kinase inhibitors (TKIs). Its unique structural arrangement, featuring two distinct halogen atoms at positions 3 and 5 and an amino group at position 2, allows for selective and sequential functionalization. This attribute is instrumental in constructing complex molecular architectures capable of potent and specific inhibition of key oncogenic drivers such as Anaplastic Lymphoma Kinase (ALK) and Activin Receptor-Like Kinase 2 (ALK2). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these inhibitors, intended for researchers, scientists, and professionals in the field of drug development.

Application in Tyrosine Kinase Inhibitor Synthesis

The differential reactivity of the iodine and bromine substituents on the pyridine ring is the cornerstone of this reagent's utility. The carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-bromine bond. This allows for the selective introduction of a substituent at the 3-position, followed by a subsequent coupling reaction at the 5-position. This sequential approach is critical for the synthesis of highly substituted pyridines that form the core of many potent TKIs.

A prominent example of a drug synthesized using a similar dihalogenated aminopyridine strategy is Brigatinib, a second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC). While various synthetic routes to Brigatinib exist, the core strategy often involves the coupling of a functionalized aminopyridine with other key intermediates.[1][2] Furthermore, 3,5-diaryl-2-aminopyridine derivatives synthesized from 2-amino-5-bromo-3-iodopyridine have shown potent inhibitory activity against ALK2, a kinase implicated in fibrodysplasia ossificans progressiva.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for representative tyrosine kinase inhibitors synthesized using this compound or analogous strategies.

Inhibitor ClassTarget KinaseStarting MaterialKey ReactionYield (%)IC50 (nM)Reference
3,5-Diaryl-2-aminopyridineALK22-Amino-5-bromo-3-iodopyridineSuzuki Coupling80 (Step 1)Varies with analog[3]
Brigatinib Analog PrecursorALK2,4,5-TrichloropyrimidineNucleophilic Substitution~25.5 (overall)Potent ALK inhibition[1]
Pyridopyrimidin-7-oneRIPK2, ALK2Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateMulti-step synthesisVaries13 (RIPK2), 21 (ALK2)[4]

Signaling Pathways

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway in NSCLC

In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK.[3] This fusion results in a constitutively active ALK tyrosine kinase, which drives downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[3][5] Brigatinib and other ALK inhibitors act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway Ligand Growth Factor (Ligand) ALK_Receptor ALK Receptor Tyrosine Kinase (e.g., EML4-ALK fusion protein) RAS_RAF RAS-RAF-MEK-ERK Pathway ALK_Receptor->RAS_RAF PI3K_AKT PI3K-AKT Pathway ALK_Receptor->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_Receptor->JAK_STAT Brigatinib Brigatinib Brigatinib->ALK_Receptor Inhibition Proliferation Cell Proliferation, Survival, and Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of Brigatinib.

Activin Receptor-Like Kinase 2 (ALK2) Signaling Pathway

ALK2, also known as ACVR1, is a type I receptor in the transforming growth factor-beta (TGF-β) superfamily.[6] It plays a crucial role in bone morphogenetic protein (BMP) signaling.[7] Upon ligand binding to the type II receptor, ALK2 is recruited and phosphorylated, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression.[6] Mutations in ALK2 can lead to its constitutive activation, causing conditions like fibrodysplasia ossificans progressiva. ALK2 inhibitors developed from this compound can block this aberrant signaling.

ALK2_Signaling_Pathway cluster_smad SMAD Signaling BMP BMP Ligand TypeII_Receptor Type II Receptor (e.g., BMPR2) BMP->TypeII_Receptor ALK2 ALK2 (ACVR1) Type I Receptor TypeII_Receptor->ALK2 recruits and phosphorylates SMAD158 SMAD 1/5/8 ALK2->SMAD158 phosphorylates ALK2_Inhibitor ALK2 Inhibitor ALK2_Inhibitor->ALK2 Inhibition SMAD_Complex SMAD Complex SMAD158->SMAD_Complex SMAD4 SMAD 4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: ALK2 signaling pathway and its inhibition.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine (ALK2 Inhibitor Intermediate)

This protocol is adapted from the synthesis of 3,5-diaryl-2-aminopyridine ALK2 inhibitors.[3]

Materials:

  • 5-Bromo-3-iodopyridin-2-amine (1.0 eq)

  • 3,4,5-Trimethoxyphenylboronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.12 eq)

  • 1 M Aqueous Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Argon gas

  • Sealed tube

Procedure:

  • To a sealed tube, add 5-bromo-3-iodopyridin-2-amine (386 mg, 1.30 mmol), 3,4,5-trimethoxyphenylboronic acid (275 mg, 1.30 mmol), and Pd(PPh₃)₄ (180 mg, 0.156 mmol).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add acetonitrile (6.0 mL) and DMF (2.5 mL) to the tube via syringe at room temperature.

  • Add 1 M aqueous Na₂CO₃ (2.6 mL, 2.60 mmol) to the reaction mixture.

  • Seal the tube and stir the mixture at 90 °C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product as a white solid.

Experimental_Workflow_1 Start Start: Combine Reactants (Aminopyridine, Boronic Acid, Catalyst) Inert_Atmosphere Establish Inert Atmosphere (Evacuate and backfill with Argon) Start->Inert_Atmosphere Solvent_Addition Add Solvents and Base (ACN, DMF, Na2CO3) Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir (90°C for 8 hours) Solvent_Addition->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Workup Work-up (Cool, Filter, Concentrate) Monitoring->Workup Purification Purification (Flash Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: Workflow for the synthesis of an ALK2 inhibitor intermediate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of the Bromine at the 5-Position

This protocol provides a general method for the second Suzuki coupling reaction at the 5-position of the 2-amino-3-aryl-5-bromopyridine intermediate.

Materials:

  • 2-Amino-3-aryl-5-bromopyridine intermediate (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

  • Inert gas (Argon or Nitrogen)

  • Standard reaction glassware

Procedure:

  • In a reaction flask, combine the 2-amino-3-aryl-5-bromopyridine intermediate, the desired arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 3,5-diaryl-2-aminopyridine inhibitor.

Conclusion

This compound and its analogs are indispensable reagents in the synthesis of advanced tyrosine kinase inhibitors. The ability to perform selective, sequential Suzuki-Miyaura cross-coupling reactions at the 3- and 5-positions provides a robust and flexible strategy for creating a diverse range of potent and selective inhibitors targeting critical oncogenic kinases like ALK and ALK2. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemoselective palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 3-bromo-5-iodopyridin-2-amine. This versatile building block, possessing three distinct reactive sites—an amino group, a bromine atom, and an iodine atom—offers a powerful platform for the synthesis of complex, highly functionalized pyridine derivatives, which are key scaffolds in numerous pharmaceutical agents.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is the cornerstone of the synthetic strategies outlined below. By carefully selecting the reaction conditions, selective functionalization at the more reactive C-5 iodo position can be achieved, leaving the C-3 bromo and C-2 amino groups untouched for subsequent transformations. This allows for a modular and convergent approach to the synthesis of diverse molecular architectures.

Chemoselective Cross-Coupling Strategy

The palladium-catalyzed cross-coupling reactions proceed with high selectivity at the C-5 position due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Milder reaction conditions are typically sufficient to activate the C-I bond for oxidative addition to the palladium(0) catalyst, while leaving the C-Br bond intact.

Chemoselectivity cluster_legend Legend Reactant This compound Intermediate Oxidative Addition (Pd(0)) Reactant->Intermediate C-I bond activation (more reactive) Product 5-Substituted-3-bromo- pyridin-2-amine Intermediate->Product Transmetalation & Reductive Elimination C-I Iodo group at C5 C-Br Bromo group at C3 NH2 Amino group at C2 Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst & Ligand A->B C Add Solvent B->C D Degas Mixture C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench F->G H Extraction G->H I Purification (Chromatography) H->I J J I->J Characterization (NMR, MS) Buchwald_Hartwig_Pathway Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-I ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)(I)Ln OxidativeAddition->PdII_Complex AmineCoordination Amine Coordination PdII_Complex->AmineCoordination Amine R2NH Amine->AmineCoordination Base Base Deprotonation Deprotonation Base->Deprotonation Pd_Amine_Complex [Ar-Pd(II)(NHR2)Ln]+ AmineCoordination->Pd_Amine_Complex Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)(NR2)Ln Deprotonation->Pd_Amido_Complex ReductiveElimination Reductive Elimination Pd_Amido_Complex->ReductiveElimination ReductiveElimination->Pd0 Product Ar-NR2 ReductiveElimination->Product

Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable synthesis protocols for the preparation of 3-Bromo-5-iodopyridin-2-amine, a key building block in pharmaceutical and medicinal chemistry. The synthesis is presented in a two-stage process, beginning with the scalable preparation of the precursor, 5-iodopyridin-2-amine, followed by its selective bromination to yield the final product. This guide includes detailed experimental procedures, quantitative data summaries, and safety information to facilitate a safe and efficient scale-up of the synthesis.

Introduction

This compound is a valuable halogenated pyridine derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of three distinct functional groups—an amino group and two different halogen atoms at specific positions—allows for a wide range of subsequent chemical modifications, making it a crucial component in drug discovery and development.

This document outlines a reliable and scalable two-step synthesis route, commencing with the iodination of 2-aminopyridine to produce 5-iodopyridin-2-amine, followed by a selective bromination to afford the target compound.

Synthesis Pathway Overview

The overall synthesis is a two-step process starting from commercially available 2-aminopyridine. The first step involves the iodination of 2-aminopyridine to form the key intermediate, 5-iodopyridin-2-amine. The second step is the selective bromination of this intermediate at the 3-position to yield the final product, this compound.

Synthesis_Overview 2-Aminopyridine 2-Aminopyridine 5-Iodopyridin-2-amine 5-Iodopyridin-2-amine 2-Aminopyridine->5-Iodopyridin-2-amine Step 1: Iodination This compound This compound 5-Iodopyridin-2-amine->this compound Step 2: Bromination

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Scalable Synthesis of 5-Iodopyridin-2-amine

This protocol is adapted for a multi-gram scale synthesis using water as a solvent, which is both environmentally friendly and conducive to scale-up.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.1194 g1.0
Water18.02500 g-
Iodine253.81140 g0.55
30% Hydrogen Peroxide34.0170 g0.61

Equipment:

  • 1000 mL four-necked flask

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and filtration flask

Procedure:

  • To a 1000 mL four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 500 g of water.

  • With stirring, add 94 g (1.0 mol) of 2-aminopyridine at room temperature and stir until fully dissolved.

  • Heat the solution to 80°C.

  • In five portions, add 140 g (0.55 mol) of iodine to the stirred solution. After the addition is complete, maintain the temperature at 80-90°C for 1 hour.

  • After the hold period, slowly add 70 g of 30% hydrogen peroxide dropwise via the dropping funnel. After the addition is complete, maintain the reaction temperature at 80-90°C for 3 hours. Monitor the reaction by a suitable method (e.g., TLC or HPLC) to ensure the complete consumption of 2-aminopyridine.

  • Once the reaction is complete, heat the mixture to reflux (approximately 100°C) for 20-30 minutes.

  • Cool the reaction mixture to below 5°C in an ice bath.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with ice-cold water.

  • Dry the product to a constant weight.

Expected Yield and Purity:

  • Yield: Approximately 188 g (85%)

  • Purity: ~99.1% (as determined by HPLC)

  • Appearance: Light yellow crystalline solid

Step 2: Synthesis of this compound

This protocol describes the selective bromination of 5-iodopyridin-2-amine on a significant scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Iodopyridin-2-amine219.9925.0 g0.113
N-Bromosuccinimide (NBS)177.9820.2 g0.113
Acetonitrile41.05500 mL-

Equipment:

  • 1000 mL round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 1000 mL round-bottom flask, dissolve 25.0 g (0.113 mol) of 5-iodopyridin-2-amine in 500 mL of acetonitrile at room temperature with stirring.

  • Slowly add 20.2 g (0.113 mol) of N-bromosuccinimide (NBS) to the solution in portions.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 72 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure at 40°C using a rotary evaporator to remove the solvent.

  • Purify the resulting residue by column chromatography on silica gel (200-300 mesh) using a mixture of ethyl acetate and petroleum ether (3:1, v/v) as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield the final product.

Expected Yield and Characterization:

  • Yield: 15.9 g (47%)[1]

  • Appearance: Yellow solid[1]

  • ¹H NMR (300 MHz, DMSO-d6): δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂)[1]

  • LC/MS: [M+H]⁺ = 298.9[1]

Data Summary

Synthesis StepStarting MaterialProductReagentsSolventYieldPurity
Step 1 2-Aminopyridine5-Iodopyridin-2-amineI₂, H₂O₂Water85%~99.1%
Step 2 5-Iodopyridin-2-amineThis compoundNBSAcetonitrile47%[1]>95% after chromatography

Scalability and Impurity Control

The synthesis of the 5-iodopyridin-2-amine precursor is designed for scalability, utilizing water as a solvent and readily available, cost-effective reagents. The primary consideration for impurity control in similar halogenations of aminopyridines is the prevention of di-halogenated byproducts.

In the bromination of 2-aminopyridine, the formation of 2-amino-3,5-dibromopyridine is a known side reaction. This can be minimized by controlling the stoichiometry of the brominating agent and the reaction temperature. While not explicitly reported for the bromination of 5-iodopyridin-2-amine, a similar di-brominated impurity could potentially form. Careful control of the NBS addition and monitoring the reaction progress can help to mitigate this. For large-scale production, purification by recrystallization may be a more cost-effective alternative to chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Iodopyridin-2-amine cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 2-Aminopyridine in Water A2 Heat to 80°C A1->A2 A3 Add Iodine A2->A3 A4 Add H₂O₂ A3->A4 A5 Reflux A4->A5 A6 Cool to <5°C A5->A6 A7 Filter and Wash A6->A7 A8 Dry Product A7->A8 B1 Dissolve 5-Iodopyridin-2-amine in Acetonitrile A8->B1 Use as starting material B2 Add NBS B1->B2 B3 Stir for 72h at RT B2->B3 B4 Concentrate B3->B4 B5 Column Chromatography B4->B5 B6 Evaporate Solvent B5->B6 B7 Final Product B6->B7

Caption: Detailed workflow for the two-step synthesis.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is an oxidizing agent and can cause skin and eye irritation. It is also harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Iodine: Iodine is corrosive and can cause burns. It is also harmful if inhaled or swallowed. Use appropriate PPE and handle in a fume hood.

  • Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Acetonitrile: Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety protocols for 3-Bromo-5-iodopyridin-2-amine (CAS No. 697300-73-5). Given the limited specific data for this exact compound, the following guidelines are based on information from structurally similar compounds, such as 2-Amino-5-bromo-3-iodopyridine and other brominated/iodinated pyridines. Researchers should handle this compound with the utmost care, assuming it possesses similar or greater hazards than its analogues.

Compound Identification and Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 697300-73-5[1]
Molecular Formula C₅H₄BrIN₂[2]
Molecular Weight 298.91 g/mol [2]
Appearance Likely a white to light yellow solid powder[3]
Melting Point 112-113 °C (for 2-Amino-5-bromo-3-iodopyridine)
Solubility Soluble in organic solvents like dichloromethane and N,N-dimethylformamide (DMF)[3]

Hazard Identification and GHS Classification

Based on data for similar compounds, this compound should be considered hazardous. The following GHS classifications for 2-Amino-5-bromo-3-iodopyridine are provided as a strong reference.[2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4]

  • Skin Irritation (Category 2): Causes skin irritation.[2][5]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to ensure user safety.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_facility Required Facility Controls ppe_labcoat Flame-retardant Lab Coat ppe_gloves Nitrile Gloves (inspect before use) ppe_goggles Chemical Safety Goggles (conforming to EN 166 or NIOSH) ppe_respirator N95 Dust Mask or Full-face Respirator (if dust is generated) facility_hood Certified Chemical Fume Hood facility_eyewash Eyewash Station facility_shower Safety Shower

Caption: Required personal protective equipment and facility controls.

Handling and Storage Protocols

4.1. Safe Handling Protocol

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Don all required PPE as outlined in the diagram above.

  • Dispensing:

    • Handle the compound exclusively within the chemical fume hood to avoid inhalation of dust.[6]

    • Use spark-proof tools and equipment.[7]

    • Avoid generating dust during handling.[6]

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][8]

    • Clean the work area and decontaminate all equipment used.

    • Contaminated clothing should be removed and laundered separately before reuse.[6]

4.2. Storage Protocol

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

  • The compound is reported to be light-sensitive; store in a light-shielding container.[3]

  • Store locked up.[5]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[7]

Handling_Workflow start Start: Prepare for Handling prepare_ppe Don Required PPE start->prepare_ppe prepare_hood Verify Fume Hood Operation start->prepare_hood dispense Dispense Compound in Fume Hood prepare_ppe->dispense prepare_hood->dispense handle Perform Experimental Work dispense->handle cleanup Clean Work Area & Decontaminate Tools handle->cleanup wash Wash Hands Thoroughly cleanup->wash end End wash->end

Caption: Standard workflow for handling this compound.

Emergency and First-Aid Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][7]
Ingestion Rinse mouth. Immediately call a POISON CENTER or doctor.[7] Do not induce vomiting.

5.1. Spill Response

  • Minor Spill:

    • Remove all ignition sources.[6]

    • Ventilate the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Sweep up the material, place it in a suitable, labeled container for disposal, and avoid generating dust.[6]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the nature and location of the hazard.[8]

    • Prevent the spill from entering drains or waterways.[6]

    • Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up.

Emergency_Response cluster_exposure In Case of Exposure cluster_spill In Case of Spill inhalation Inhalation -> Fresh Air seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin Skin Contact -> Remove Clothing, Wash with Water skin->seek_medical eye Eye Contact -> Rinse with Water for 15 min eye->seek_medical ingestion Ingestion -> Rinse Mouth ingestion->seek_medical spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE spill->ppe contain Contain Spill with Inert Material ppe->contain collect Collect in Labeled Container for Disposal contain->collect

Caption: Emergency response procedures for exposure and spills.

Disposal Considerations

  • Dispose of this chemical and its container at a hazardous or special waste collection point.[5][9]

  • Waste must be handled in accordance with all local, state, and federal regulations. Do not allow this chemical to enter the environment.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[7]

  • Unsuitable Extinguishing Media: Do not use a water jet stream.[10]

  • Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides may be generated.[5][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

References

Application Notes and Protocols for the Iodination of 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-bromo-3-iodopyridine, a key intermediate in the development of various pharmaceutical compounds. The following sections offer a comparative analysis of different iodination methods, comprehensive experimental procedures, and visual representations of the synthetic workflow.

Introduction

2-amino-5-bromo-3-iodopyridine is a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The selective introduction of an iodine atom at the C-3 position of 2-amino-5-bromopyridine is a critical transformation. This document outlines and compares three common methods for this iodination reaction, providing researchers with the necessary information to select and perform the most suitable procedure for their needs.

Data Presentation: Comparison of Iodination Methods

The following table summarizes the quantitative data for three different experimental setups for the iodination of 2-amino-5-bromopyridine.

MethodIodinating ReagentSolventReaction TimeTemperatureYield (%)Purity (%)
1 Potassium Iodate (KIO₃) / Potassium Iodide (KI)2M Sulfuric Acid2-3 hours90-100°C90-95>99
2 N-Iodosuccinimide (NIS)Acetonitrile4 hours (reflux) + 16 hours (RT)Reflux, then RT~85Not specified
3 Iodine Monochloride (ICl)Acetic Acid2 hoursRoom Temp.~70-80 (estimated)Not specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Iodination using Potassium Iodate (KIO₃) and Potassium Iodide (KI)

This protocol is a high-yielding and scalable method for the synthesis of 2-amino-5-bromo-3-iodopyridine.

Materials:

  • 2-amino-5-bromopyridine

  • Potassium Iodate (KIO₃)

  • Potassium Iodide (KI)

  • 2M Sulfuric Acid

  • Sodium Hydroxide solution (20-30%)

  • Ethyl Acetate

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-amino-5-bromopyridine in 2M sulfuric acid.

  • Slowly add potassium iodate to the stirred solution.

  • Heat the mixture to 90-100°C.

  • Over a period of 1-2 hours, add a solution of potassium iodide in water dropwise to the reaction mixture.

  • Maintain the reaction at 90-100°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 8.5-9.5 with a 20-30% sodium hydroxide solution to precipitate the product.

  • Cool the mixture to 10°C and filter the solid product.

  • Wash the filter cake with cold water.

  • Recrystallize the crude product from 95% ethanol to afford pure 2-amino-5-bromo-3-iodopyridine.

Method 2: Iodination using N-Iodosuccinimide (NIS)

This method utilizes the common iodinating agent N-Iodosuccinimide.

Materials:

  • 2-amino-5-bromopyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Water

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-5-bromopyridine in acetonitrile, add N-Iodosuccinimide.

  • Reflux the mixture for 4 hours.

  • Allow the reaction to stir at room temperature for an additional 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the crude residue between water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash chromatography.

Method 3: Iodination using Iodine Monochloride (ICl)

This protocol offers a rapid iodination at room temperature.

Materials:

  • 2-amino-5-bromopyridine

  • Iodine Monochloride (ICl) solution (1M in dichloromethane or acetic acid)

  • Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 2-amino-5-bromopyridine in acetic acid.

  • Add the iodine monochloride solution dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the iodination of 2-amino-5-bromopyridine.

G General Workflow for Iodination of 2-amino-5-bromopyridine cluster_start Starting Material cluster_reagents Iodination Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_amino_5_bromopyridine 2-amino-5-bromopyridine Reaction_Vessel Reaction under Specific Conditions 2_amino_5_bromopyridine->Reaction_Vessel KIO3_KI KIO3 / KI in H2SO4 KIO3_KI->Reaction_Vessel NIS N-Iodosuccinimide in Acetonitrile NIS->Reaction_Vessel ICl Iodine Monochloride in Acetic Acid ICl->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product 2-amino-5-bromo-3-iodopyridine Purification->Final_Product

Caption: General experimental workflow for the iodination of 2-amino-5-bromopyridine.

Logical Relationship of Reagents and Conditions

This diagram shows the logical relationship between the chosen iodinating agent and the corresponding reaction conditions.

G Reagent and Condition Relationships cluster_method1 Method 1 cluster_method2 Method 2 cluster_method3 Method 3 Start 2-amino-5-bromopyridine Reagent1 KIO3 / KI Start->Reagent1 Reagent2 N-Iodosuccinimide (NIS) Start->Reagent2 Reagent3 Iodine Monochloride (ICl) Start->Reagent3 Conditions1 H2SO4, 90-100°C, 2-3h Reagent1->Conditions1 requires Product 2-amino-5-bromo-3-iodopyridine Conditions1->Product Conditions2 Acetonitrile, Reflux then RT, 20h Reagent2->Conditions2 requires Conditions2->Product Conditions3 Acetic Acid, RT, 2h Reagent3->Conditions3 requires Conditions3->Product

Application Notes and Protocols for the Derivatization of 3-Bromo-5-iodopyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a versatile heterocyclic building block crucial in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both a bromine and an iodine atom at positions amenable to selective functionalization, alongside an amino group, provides a scaffold for creating diverse molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for sequential, regioselective cross-coupling reactions, making this molecule an attractive starting point for the development of targeted therapies. Derivatives of the closely related 2-amino-3-iodo-5-bromopyridine have shown potential as inhibitors of key biological targets such as tyrosine kinases, Calcium Release-Activated Calcium (CRAC) channels, and bacterial enoyl-acyl carrier protein reductase (FabI), highlighting the therapeutic promise of this scaffold in oncology, immunology, and infectious diseases.[1]

This document provides detailed application notes and experimental protocols for the derivatization of this compound via Suzuki-Miyaura and Sonogashira cross-coupling reactions, two of the most powerful and widely used methods for carbon-carbon bond formation in drug discovery.

Data Presentation

The following tables summarize representative yields for Suzuki-Miyaura and Sonogashira coupling reactions on analogous aminopyridine systems. While specific data for this compound is limited in publicly available literature, these tables provide an expected range of efficacy for the described protocols.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Aminopyridines with Arylboronic Acids

EntryHalogenated AminopyridineArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901885
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901882
35-Bromo-2-methylpyridin-3-amine3-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901878
45-Bromo-2-methylpyridin-3-amine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875

Data adapted from studies on structurally similar compounds to provide an indication of expected yields.

Table 2: Representative Yields for Sonogashira Coupling of Halogenated Aminopyridines with Terminal Alkynes

EntryHalogenated AminopyridineTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100385
32-Amino-3-bromo-5-methylpyridine4-EthynyltoluenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100393
42-Amino-3-bromo-5-chloropyridine1-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100388

Data adapted from studies on structurally similar compounds to provide an indication of expected yields.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-position (Iodo-position)

This protocol is designed for the selective coupling at the more reactive carbon-iodine bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-5-arylpyridin-2-amine.

Protocol 2: Sonogashira Coupling at the 5-position (Iodo-position)

This protocol outlines the coupling of a terminal alkyne at the iodo-position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, used as a solvent or co-solvent)

  • Anhydrous and degassed co-solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed co-solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-5-alkynylpyridin-2-amine.

Mandatory Visualizations

Signaling Pathways

The derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in various diseases.

Receptor_Tyrosine_Kinase_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruits PI3K PI3K Dimerization->PI3K Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibits CRAC_Channel_Signaling_Pathway Ligand Antigen / Ligand Receptor Cell Surface Receptor Ligand->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Store IP3->ER Depletes Ca2+ STIM1 STIM1 ER->STIM1 Activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca_influx Ca2+ Influx Orai1->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression) Ca_influx->Downstream Inhibitor This compound Derivative Inhibitor->Orai1 Inhibits Bacterial_Fatty_Acid_Synthesis_Pathway Acetyl_CoA Acetyl-CoA Condensation Condensation (FabH, FabB/F) Acetyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabA/Z) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Elongated_Acyl_ACP Elongated Acyl-ACP Reduction2->Elongated_Acyl_ACP Elongated_Acyl_ACP->Condensation Next Cycle Fatty_Acids Fatty Acids (Membrane Synthesis) Elongated_Acyl_ACP->Fatty_Acids Inhibitor This compound Derivative Inhibitor->Reduction2 Inhibits Experimental_Workflow Start Start: this compound Coupling Cross-Coupling Reaction (Suzuki or Sonogashira) Start->Coupling Workup Reaction Work-up (Extraction, Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Assay (e.g., Kinase Assay, MIC) Characterization->Bioassay Data Data Analysis (Yield, IC50, etc.) Bioassay->Data End Lead Compound Identification Data->End

References

Applications of 3-Bromo-5-iodopyridin-2-amine in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a highly versatile and valuable building block in modern heterocyclic chemistry, particularly in the realm of drug discovery and development. Its unique trifunctional nature, featuring an amino group and two distinct halogen atoms (bromine and iodine) on a pyridine core, offers medicinal chemists a powerful tool for the strategic construction of complex molecular architectures. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions, enabling the introduction of diverse functionalities with high regiocontrol. This attribute is paramount in the synthesis of novel heterocyclic compounds, especially those designed as kinase inhibitors for cancer therapy and other therapeutic areas.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The primary applications of this compound in heterocyclic chemistry revolve around palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the 5-position, followed by subsequent modification at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl compounds. For this compound, this reaction can be performed selectively at the 5-position (C-I bond) under milder conditions, leaving the C-Br bond intact for further transformations.

Selective Suzuki-Miyaura coupling at the C-5 position of this compound with a variety of aryl- and heteroarylboronic acids provides a straightforward route to 5-aryl-3-bromopyridin-2-amines. These intermediates are pivotal in the synthesis of kinase inhibitors, where the 5-aryl substituent often plays a crucial role in binding to the target protein. Subsequent coupling at the C-3 position can then be achieved under more forcing conditions to generate highly substituted pyridine derivatives.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[3]
22-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018~80[3]
3Phenylboronic acidPdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854~90[3]
4Various arylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95>1560-85[4]

Note: The yields are for structurally similar bromopyridine substrates and serve as a strong indicator for the expected outcomes with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5-aryl-3-bromopyridin-2-amine.[5]

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - K3PO4 - Pd(PPh3)4 B Inert Atmosphere (N2 or Ar) A->B C Add Solvents (Dioxane/H2O) B->C D Heat & Stir (80-90 °C, 12-24h) C->D E Cool to RT D->E F Extraction (EtOAc, H2O, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product: 5-Aryl-3-bromopyridin-2-amine H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles, which are precursors to a wide array of more complex structures and are themselves found in many biologically active molecules. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively at the C-5 position of this compound.

The selective Sonogashira coupling of this compound with terminal alkynes provides 5-alkynyl-3-bromopyridin-2-amines. These intermediates can undergo subsequent intramolecular cyclization or further cross-coupling reactions to construct fused heterocyclic systems like imidazo[1,2-a]pyridines or pyrido[2,3-d]pyrimidines, which are common scaffolds in medicinal chemistry.

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100392
21-HeptynePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100385
33-Butyn-1-olPd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100378
4TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRT16~80-90

Note: The yields are for various 2-amino-3-bromopyridines and serve as a strong indicator for the expected outcomes with this compound at the C-I position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[6]

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue is then taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-3-bromopyridin-2-amine.

Sonogashira_Catalytic_Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-I(L2) oxidative_addition->pd2_complex + R-I transmetalation Transmetalation pd2_complex->transmetalation pd_alkynyl R-Pd(II)-C≡CR'(L2) transmetalation->pd_alkynyl + R'C≡C-Cu pd_alkynyl->pd0 reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination product R-C≡CR' reductive_elimination->product cu_alkyne R'C≡C-Cu(I) cuI CuI cu_alkyne->cuI + HI alkyne R'C≡CH alkyne->cu_alkyne + CuI, Base base Base

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for synthesizing substituted anilines and heterocyclic amines, which are prevalent in pharmaceuticals.

For this compound, Buchwald-Hartwig amination can be used to introduce a variety of primary or secondary amines at either the 5- or 3-position, depending on the reaction conditions. Selective amination at the 5-position can be achieved first, followed by a second amination or another cross-coupling reaction at the 3-position, leading to highly decorated and potentially bioactive pyridine scaffolds.

Materials:

  • This compound (or its 5-substituted derivative)

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by the this compound derivative (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[7]

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Logical_Flow start Start: This compound selective_reaction Selective Cross-Coupling at C5 (Iodine) start->selective_reaction suzuki1 Suzuki: + R-B(OH)2 selective_reaction->suzuki1 sonogashira1 Sonogashira: + R-C≡CH selective_reaction->sonogashira1 buchwald1 Buchwald-Hartwig: + R2NH selective_reaction->buchwald1 intermediate Intermediate: 5-Substituted-3-bromopyridin-2-amine suzuki1->intermediate sonogashira1->intermediate buchwald1->intermediate second_coupling Second Cross-Coupling at C3 (Bromine) intermediate->second_coupling suzuki2 Suzuki: + R'-B(OH)2 second_coupling->suzuki2 sonogashira2 Sonogashira: + R'-C≡CH second_coupling->sonogashira2 buchwald2 Buchwald-Hartwig: + R'2NH second_coupling->buchwald2 final_product Final Product: 3,5-Disubstituted-pyridin-2-amine suzuki2->final_product sonogashira2->final_product buchwald2->final_product

Caption: Logical workflow for sequential cross-coupling.

Application in the Synthesis of Fused Heterocyclic Systems

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties. This compound serves as an excellent starting material for the synthesis of substituted imidazo[1,2-a]pyridines.

A common approach involves an initial Sonogashira coupling at the 5-position of this compound, followed by an intramolecular cyclization of the resulting 2-amino-5-alkynylpyridine intermediate. The bromine at the 3-position of the resulting imidazo[1,2-a]pyridine can then be further functionalized.

Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles known for their diverse pharmacological activities, including kinase inhibition.[8]

The synthesis of pyrido[2,3-d]pyrimidines from this compound can be achieved through a multi-step sequence. For instance, the amino group can be acylated, followed by cyclization to form the pyrimidine ring. The halogen atoms provide handles for introducing substituents that can modulate the biological activity of the final compound. Many pyrido[2,3-d]pyrimidine derivatives are known to be potent inhibitors of various kinases, playing a role in cancer cell signaling pathways.[9]

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_cell Cellular Signaling start_mol This compound synthesis Multi-step Synthesis (e.g., Cross-Coupling, Cyclization) start_mol->synthesis inhibitor Pyrido[2,3-d]pyrimidine Kinase Inhibitor synthesis->inhibitor kinase Kinase Domain inhibitor->kinase Inhibition receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) receptor->kinase substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation

Caption: Kinase inhibitor signaling pathway.

Conclusion

This compound is a cornerstone building block for the synthesis of complex, highly functionalized heterocyclic compounds. Its differential reactivity allows for selective and sequential cross-coupling reactions, providing a robust platform for the generation of diverse molecular scaffolds. The protocols and application notes provided herein offer a guide for researchers to harness the synthetic potential of this versatile reagent in the pursuit of novel therapeutics and advanced materials.

References

Material Safety Data Sheet (MSDS) for 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a versatile halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring bromine and iodine atoms at positions 3 and 5 respectively, alongside an amino group at position 2, offers multiple reactive sites for a variety of cross-coupling reactions. This trifunctional scaffold allows for the strategic and regioselective introduction of diverse chemical moieties, making it an invaluable intermediate in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors for targeted cancer therapy.[2][3]

Material Safety Data Sheet (MSDS) Summary

A comprehensive understanding of the safety and handling requirements for this compound is paramount for its safe utilization in a laboratory setting. The following tables summarize its key physical, chemical, and safety data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₅H₄BrIN₂[4]
Molecular Weight 298.91 g/mol [4]
Appearance White to pale yellow crystalline powder[4]
Melting Point 112-113 °C[4]
CAS Number 381233-96-1[4]
Solubility Soluble in organic solvents such as DMF and DMSO.
Hazard Identification and Safety Precautions
Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary StatementReference
Acute Toxicity, Oral (Category 4)GHS07Danger H302: Harmful if swallowed.P264, P270, P301+P312, P330, P501[4]
Skin Corrosion/Irritation (Category 2)GHS07Danger H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362[4]
Serious Eye Damage/Eye Irritation (Category 1)GHS05Danger H318: Causes serious eye damage.P280, P305+P351+P338, P310[4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07Danger H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405[4]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Applications in Drug Discovery

The unique structural features of this compound make it a privileged scaffold for the synthesis of kinase inhibitors. The bromine and iodine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Key Synthetic Reactions and Protocols

The following sections provide detailed protocols for the most common and synthetically useful reactions involving this compound.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is typically used to introduce aryl or heteroaryl substituents at the 5-position (iodine) or 3-position (bromine), with the iodine being more reactive.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [5]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle or oil bath

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: This compound Arylboronic acid K3PO4 Pd(PPh3)4 solvent Add Degassed Solvents: 1,4-Dioxane Water reagents->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up: Ethyl Acetate Water & Brine monitor->workup purify Purification: Column Chromatography workup->purify product Characterize Product (NMR, MS, etc.) purify->product

Suzuki-Miyaura Coupling Workflow

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine [6]

  • Materials:

    • This compound (1.0 equiv)

    • Secondary amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene or 1,4-Dioxane (anhydrous)

    • Schlenk tube or sealed vial

    • Magnetic stirrer

    • Heating block or oil bath

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, the secondary amine, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand to a Schlenk tube.

    • Add anhydrous toluene or dioxane.

    • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L2Pd(II)(Ar)X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR'R'' - X- deprotonation Deprotonation amine_coordination->deprotonation + Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination hx_base [H-Base]+X- deprotonation->hx_base reductive_elimination->pd0 - Ar-NR'R'' product Ar-NR'R'' reductive_elimination->product arx Ar-X amine HNR'R'' base Base

Buchwald-Hartwig Catalytic Cycle

The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, providing access to substituted alkynylpyridines.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne [7]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)

    • Triphenylphosphine (PPh₃) (0.05 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) or another suitable base

    • DMF or other suitable solvent

    • Schlenk flask

    • Magnetic stirrer

    • Heating mantle or oil bath

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and CuI.

    • Add the solvent and the base.

    • Stir the mixture for a few minutes, then add the terminal alkyne.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as scaffolds for the development of inhibitors for various protein kinases implicated in cancer.

Table of Bioactive Molecules Derived from Related Scaffolds and their Kinase Inhibitory Activity:

Scaffold/CompoundTarget KinaseIC₅₀/ActivityReference
Pyrido[2,3-d]pyrimidine derivativec-Src< 10 nM[8]
Pyrido[2,3-d]pyrimidine derivativePDGFr31 nM[9]
Pyridothieno[3,2-d]pyrimidin-4-amineEGFR36.7 nM[10]
1H-pyrazolo[3,4-d]pyrimidine derivative (WY29)PLK427 nM[11]
3-aminoimidazo[1,2-α]pyridine derivativeHT-29 cells4.15 µM[12]
Pyrido[2,3-d]pyrimidine derivative (Compound 4)PIM-111.4 nM[13]

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by inhibitors derived from 2-aminopyridine scaffolds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[14][15] Dysregulation of this pathway is a hallmark of many cancers.[5]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Inhibitor EGFR Inhibitor (derived from This compound) Inhibitor->EGFR

EGFR Signaling Pathway Inhibition
PLK4 and Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[16][17] It initiates the formation of new centrioles by phosphorylating key substrates like STIL, which then recruits SAS-6 to form the cartwheel structure of the nascent centriole.[18][19] Overexpression of PLK4 can lead to centrosome amplification, a common feature of cancer cells, making it an attractive therapeutic target.[16]

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation SAS6 SAS-6 STIL->SAS6 Recruitment Cartwheel Cartwheel Assembly SAS6->Cartwheel Centriole Centriole Duplication Cartwheel->Centriole Inhibitor PLK4 Inhibitor (derived from This compound) Inhibitor->PLK4

PLK4 in Centriole Duplication
Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[20] It is often hyperactivated in various cancers, contributing to tumor progression and metastasis.[20]

Src_Pathway RTK Receptor Tyrosine Kinase Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Cell Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Inhibitor Src Inhibitor (derived from This compound) Inhibitor->Src

Src Kinase Signaling Pathway
CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[21] It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive transcription of many genes, including those encoding anti-apoptotic proteins that are crucial for cancer cell survival.[22]

CDK9_Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcription Elongation RNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic CellSurvival Cancer Cell Survival AntiApoptotic->CellSurvival Inhibitor CDK9 Inhibitor (derived from This compound) Inhibitor->CDK9

CDK9 in Transcriptional Regulation

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of substituted pyridines, which are key pharmacophores in many kinase inhibitors. The detailed protocols and an understanding of the targeted signaling pathways provided in these application notes are intended to facilitate its use in drug discovery and medicinal chemistry research. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-iodopyridin-2-amine for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategies commence with either 2-aminopyridine or a pre-halogenated pyridine derivative. A typical route involves the bromination of 5-iodopyridin-2-amine or the iodination of 3-bromo-pyridin-2-amine. One common method is the bromination of 5-iodopyridin-2-amine using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[1] Another approach involves the iodination of 2-amino-5-bromopyridine.[2][3]

Q2: What is a typical reported yield for the synthesis of this compound?

A2: The reported yields for the synthesis of this compound can vary significantly based on the chosen synthetic route and reaction conditions. For instance, the bromination of 5-iodopyridin-2-amine with NBS has been reported to yield the product in the range of 38-47%.[1] Optimized procedures for related compounds, such as the iodination of 2-amino-5-bromopyridine, have reported yields as high as 73.7%.[2][3] A patent for a similar synthesis describes achieving a yield of 90-95% with high purity by controlling the addition of reagents and recycling the filtrate.[4]

Q3: What are the main side products that can form during the synthesis?

A3: A common side product, particularly during bromination steps, is the formation of di-brominated species, such as 2-amino-3,5-dibromopyridine.[2][5][6] Over-bromination can occur if the stoichiometry of the brominating agent is not carefully controlled. The formation of these impurities can complicate the purification process and lower the overall yield of the desired product.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography or recrystallization.[1][2] For column chromatography, a common stationary phase is silica gel with an eluent system such as ethyl acetate/petroleum ether.[1] Recrystallization from a suitable solvent, like ethanol, is another effective method for obtaining a high-purity product.[2] The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Increase the reaction time or temperature, but be cautious of potential side reactions.
Formation of side products.- Carefully control the stoichiometry of the reagents, especially the halogenating agents (e.g., NBS). Add the reagent portion-wise or as a solution to maintain better control. - Optimize the reaction temperature; lower temperatures may increase selectivity.
Loss of product during workup or purification.- Ensure the pH is adjusted correctly during aqueous workup to prevent the loss of the amine product in the aqueous layer. - Optimize the column chromatography conditions (e.g., solvent system, silica gel loading) to achieve better separation. - For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble.
Presence of Di-brominated Impurity Over-bromination due to excess brominating agent or reaction conditions.- Use a 1:1 molar ratio of the substrate to the brominating agent (e.g., NBS).[2] - Add the brominating agent slowly and in portions to the reaction mixture. - Maintain a controlled, lower temperature during the addition of the brominating agent.
Difficult Purification Similar polarity of the product and impurities.- If column chromatography is challenging, consider derivatizing the amine to alter its polarity for easier separation, followed by deprotection. - Explore alternative recrystallization solvents or solvent mixtures.
Reaction Stalls Deactivation of reagents or catalyst.- Ensure that all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. - If using a catalyst, ensure it has not been poisoned and is used in the correct loading.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 5-Iodopyridin-2-amine

This protocol is adapted from a literature procedure.[1]

Materials:

  • 5-Iodopyridin-2-amine

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Ethyl acetate

  • Petroleum ether

  • Silica gel (200-300 mesh)

Procedure:

  • Dissolve 5-iodopyridin-2-amine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add N-bromosuccinimide (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/petroleum ether (e.g., 3:1 v/v) eluent system to afford this compound as a solid.

Quantitative Data Summary:

Reactant Molar Eq. Reported Yield Reference
5-Iodopyridin-2-amine1.047%[1]
N-bromosuccinimide1.0

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve 5-Iodopyridin-2-amine in Acetonitrile B Slowly add NBS (1.0 eq) at RT A->B C Stir at RT for 72h B->C D Concentrate under reduced pressure C->D Reaction Completion E Column Chromatography (Silica gel, EtOAc/Petroleum Ether) D->E F Isolate pure This compound E->F

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Low Yield Analysis

G Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Formed? IncompleteReaction->SideProducts No OptimizeTimeTemp Increase reaction time/temp Monitor with TLC/LC-MS IncompleteReaction->OptimizeTimeTemp Yes WorkupLoss Loss During Workup? SideProducts->WorkupLoss No ControlStoichiometry Control stoichiometry (1:1) Slow addition of NBS Lower temperature SideProducts->ControlStoichiometry Yes OptimizePurification Optimize pH in workup Refine chromatography/recrystallization WorkupLoss->OptimizePurification Yes Success Yield Improved OptimizeTimeTemp->Success ControlStoichiometry->Success OptimizePurification->Success

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Suzuki Coupling of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki coupling of 2-aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when performing Suzuki coupling with 2-aminopyridines?

The primary side reactions that complicate the Suzuki coupling of 2-aminopyridines are:

  • Homocoupling: The self-coupling of the boronic acid reagent to form a symmetrical biaryl byproduct.[1] This consumes the boronic acid, reduces the yield of the desired product, and complicates purification.

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond, leading to the formation of an arene byproduct.[2][3] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway.[4][5]

  • Dehalogenation: The removal of the halogen atom from the 2-aminopyridine starting material, replacing it with a hydrogen atom.[6]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalyst.[2]

Q2: Why is homocoupling a significant issue with 2-aminopyridines?

The amino group on the pyridine ring makes the system electron-rich, which can influence the rates of the steps in the catalytic cycle and potentially make side reactions like homocoupling more competitive.[1] The primary causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1] Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of two boronic acid molecules.[1]

Q3: What factors promote protodeborylation in the Suzuki coupling of 2-aminopyridines?

Several factors can increase the rate of protodeborylation:

  • pH of the reaction medium: 2-Pyridylboronic acids are known to undergo rapid protodeborylation under neutral pH conditions due to the formation of a reactive zwitterionic species.[3][4]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeborylation.[4]

  • Choice of Base: While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeborylation.[4]

  • Aqueous Conditions: The presence of water can facilitate the hydrolysis of the boronic acid.[2]

Troubleshooting Guide

This section provides specific troubleshooting advice for the common side reactions encountered in the Suzuki coupling of 2-aminopyridines.

Issue 1: High Levels of Homocoupling Product Observed

Possible Causes & Solutions

CauseRecommended Action
Oxygen in the reaction mixture Rigorously degas all solvents and the reaction vessel. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique (at least 3 cycles).[1][7]
Use of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) Consider using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the in-situ reduction step that can be promoted by homocoupling.[1] Modern pre-catalysts, such as Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[2]
Suboptimal Reaction Temperature Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[4]
Incorrect Stoichiometry Using a slight excess of the boronic acid derivative can sometimes help to minimize aryl halide homocoupling.[4]
Issue 2: Significant Protodeborylation of the Boronic Acid

Possible Causes & Solutions

CauseRecommended Action
Instability of the boronic acid Use more stable boronic acid derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or organotrifluoroborates.[2][3][4][8] These reagents often exhibit slower, controlled release of the boronic acid.[9][10]
Presence of water Conduct the reaction under anhydrous conditions. Ensure solvents are thoroughly dried before use.[2]
Inappropriate base Screen different bases. Weaker bases like K₂CO₃, Cs₂CO₃, or KF are often effective and can reduce the rate of protodeborylation.[2][11][12]
Suboptimal pH Both acidic and basic conditions can slow down protodeborylation by shifting the equilibrium away from the reactive zwitterionic form of 2-pyridylboronic acid.[4] Careful selection of the base and buffering agents can help control the pH.
Slow cross-coupling kinetics Employ a highly active catalyst system that promotes rapid cross-coupling, which can outcompete the protodeborylation side reaction.[4] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for heteroaryl couplings.[2]
Issue 3: Dehalogenation of the 2-Aminopyridine Starting Material

Possible Causes & Solutions

CauseRecommended Action
Presence of hydride sources Ensure that the solvents (e.g., some alcohols) or reagents are not sources of hydrides.[2][6]
Extended reaction time Optimize the reaction time. Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[2] Monitor the reaction progress by TLC or LC-MS.
Amine base or alcoholic solvent After oxidative addition, the palladium complex might be reduced by an amine base or an alcoholic solvent, leading to the formation of a hydride ligand which can then cause dehalogenation.[6] Consider using a non-amine base or an aprotic solvent.

Experimental Protocols

General Protocol for Minimizing Side Reactions in Suzuki Coupling of 2-Aminopyridines

  • Reagent Preparation:

    • To a dry Schlenk flask, add the 2-aminopyridine halide (1.0 equiv), the boronic acid derivative (e.g., pinacol ester, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition:

    • Add a degassed solvent (e.g., dioxane, THF, or toluene, often with a small amount of degassed water) via syringe.[7] The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand (e.g., SPhos, 2-10 mol%).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_main_cycle Desired Suzuki Coupling Cycle cluster_side_reactions Common Side Reactions Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Dehalogenation Dehalogenation Ar-Pd(II)-X->Dehalogenation Hydride Source Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'\n(Product) Ar-Ar' (Product) Reductive\nElimination->Ar-Ar'\n(Product) Ar'-B(OR)2 Boronic Acid Derivative Ar'-B(OR)2->Transmetalation Homocoupling Homocoupling Ar'-B(OR)2->Homocoupling O2, Pd(II) Protodeborylation Protodeborylation Ar'-B(OR)2->Protodeborylation H+ Ar'-Ar'\n(Homocoupling\nProduct) Ar'-Ar' (Homocoupling Product) Homocoupling->Ar'-Ar'\n(Homocoupling\nProduct) Ar'-H\n(Protodeborylation\nProduct) Ar'-H (Protodeborylation Product) Protodeborylation->Ar'-H\n(Protodeborylation\nProduct) Ar-H\n(Dehalogenation\nProduct) Ar-H (Dehalogenation Product) Dehalogenation->Ar-H\n(Dehalogenation\nProduct) Ar-X 2-Aminopyridine Halide Ar-X->Oxidative\nAddition Troubleshooting_Workflow start Low Yield or Complex Mixture in Suzuki Coupling check_homocoupling High Homocoupling? start->check_homocoupling check_protodeborylation Significant Protodeborylation? check_homocoupling->check_protodeborylation No solution_homocoupling Degas Thoroughly Use Pd(0) Precatalyst Optimize Temperature check_homocoupling->solution_homocoupling Yes check_dehalogenation Dehalogenation of Starting Material? check_protodeborylation->check_dehalogenation No solution_protodeborylation Use Boronic Ester Anhydrous Conditions Screen Weaker Bases Optimize Catalyst check_protodeborylation->solution_protodeborylation Yes optimize_catalyst Catalyst Inhibition? check_dehalogenation->optimize_catalyst No solution_dehalogenation Avoid Hydride Sources Optimize Reaction Time check_dehalogenation->solution_dehalogenation Yes solution_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading optimize_catalyst->solution_catalyst Yes end Improved Yield and Purity optimize_catalyst->end No/Resolved solution_homocoupling->check_protodeborylation solution_protodeborylation->check_dehalogenation solution_dehalogenation->optimize_catalyst solution_catalyst->end

References

Purification of crude 3-Bromo-5-iodopyridin-2-amine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromo-5-iodopyridin-2-amine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a yellow solid.[1]

Q2: What are the recommended storage conditions for the purified compound?

A2: this compound is sensitive to light. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere for long-term stability.[2]

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: The most common impurities include unreacted starting material (5-iodopyridin-2-amine) and over-brominated byproducts, such as 2-amino-3,5-dibromopyridine.[3][4][5] Positional isomers may also be present.[4]

Q4: What is a suitable solvent system (mobile phase) for the column chromatography of this compound?

A4: A common mobile phase is a mixture of ethyl acetate and petroleum ether. A starting ratio of 1:10 (ethyl acetate:petroleum ether) with a gradual increase in the polarity is a good starting point.[3] A ratio of 3:1 has also been reported to be effective.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

Q5: What type of stationary phase should be used for the column?

A5: Silica gel (200-300 mesh) is a commonly used stationary phase for this purification.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities (Co-elution) The polarity of the solvent system is not optimal.Optimize the mobile phase based on TLC analysis. Try a less polar solvent system (e.g., dichloromethane/hexanes) or a shallower gradient. Using a longer column can also enhance separation.[4]
Product is a Smear or Streak on the Column/TLC Plate The compound may be interacting too strongly with the acidic silica gel. The sample may be overloaded.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, use neutral alumina as the stationary phase.[4] Ensure the sample is not too concentrated when loading.[6]
The Purified Product is Colored (e.g., brownish) Residual iodine may be present. The compound may have degraded.During the reaction work-up, wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.[4] Minimize the compound's exposure to light and time on the column.[2][4]
Low Recovery of the Product from the Column The compound may have poor solubility in the eluent, leading to precipitation on the column. The compound may be sensitive to the acidic nature of the silica gel.If solubility is an issue, consider "dry loading" the sample.[7] To do this, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. As mentioned previously, deactivating the silica gel or using alumina can prevent degradation.[4]
No Separation is Observed on the TLC Plate The solvent system is either too polar or not polar enough.Test a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound.

1. Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of ethyl acetate and petroleum ether to find a solvent system that gives a good separation between the desired product and impurities (aim for an Rf value of 0.2-0.4 for the product).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack uniformly without air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the solution onto the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting guide if the compound has poor solubility.[7]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the determined non-polar solvent mixture.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect the eluent in fractions.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary

Parameter Value / Range Reference
Stationary Phase Silica Gel (200-300 mesh)[1]
Mobile Phase Ethyl Acetate / Petroleum Ether[1][3]
Mobile Phase Ratio Gradient, starting from non-polar (e.g., 1:10) to more polar (e.g., 3:1)[1][3]
Typical Yield 47% (from synthesis)[1]
Appearance Yellow Solid[1]
Molecular Weight 298.91 g/mol [1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Gradient of Ethyl Acetate in Petroleum Ether Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Collect Continue elution Combine Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product troubleshooting_workflow Start Poor Separation? CoElution Co-elution of spots? Start->CoElution Yes Success Good Separation Start->Success No OptimizeSolvent Optimize Solvent System (e.g., shallower gradient) CoElution->OptimizeSolvent Yes LongerColumn Use a Longer Column CoElution->LongerColumn Still issues Streaking Streaking or Tailing? LowRecovery Low Product Recovery? Streaking->LowRecovery No DeactivateSilica Deactivate Silica with Triethylamine or Use Alumina Streaking->DeactivateSilica Yes LowRecovery->Success No DryLoad Use Dry Loading Technique LowRecovery->DryLoad Yes OptimizeSolvent->Streaking LongerColumn->Streaking DeactivateSilica->LowRecovery DryLoad->Success

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with Halo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the Buchwald-Hartwig amination of halo-pyridines. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with a chloro-pyridine showing little to no conversion?

Low or no conversion with chloro-pyridines is a common issue, primarily because the carbon-chlorine (C-Cl) bond is significantly less reactive than C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step in the catalytic cycle. To overcome this, it is crucial to employ a highly active catalyst system and optimized reaction conditions. This typically involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can facilitate the challenging oxidative addition step. Additionally, higher reaction temperatures and a strong, non-nucleophilic base are often required.

Q2: I'm observing significant hydrodehalogenation of my halo-pyridine. What causes this and how can I minimize it?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent side reaction. It can arise from several pathways, including the β-hydride elimination from the amine coupling partner or the reaction of the palladium intermediate with trace amounts of water. To suppress this side reaction, ensure that the reaction is conducted under strictly anhydrous and inert conditions. Using a slight excess of the amine can also favor the desired amination pathway. The choice of ligand is also critical; bulky ligands that accelerate reductive elimination can often outcompete the pathways leading to hydrodehalogenation.

Q3: How can I achieve regioselective amination on a dihalo-pyridine, such as 2,4-dichloropyridine?

Achieving regioselectivity in the amination of dihalo-pyridines is a significant challenge. The inherent electronic properties of the pyridine ring make the C2 and C6 positions more electron-deficient and generally more reactive towards oxidative addition. However, the choice of ligand can often override this intrinsic reactivity. For instance, in the case of 2,4-dichloropyridine, using a ligand like Xantphos has been shown to favor amination at the C2 position. Conversely, for other dihalo-heterocycles, different ligands can direct the reaction to the other position. Therefore, a careful screening of ligands is often necessary to achieve the desired regioselectivity. Protecting one of the potential amine reaction sites, for example by using an N-acetyl masked amine, can also be an effective strategy to control the reaction outcome.[1]

Q4: My palladium catalyst appears to be deactivating. What are the common causes of catalyst poisoning with pyridine substrates?

Pyridine substrates are known to be challenging in Buchwald-Hartwig aminations due to the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly problematic with 2-halo-pyridines. The use of bidentate ligands, such as Josiphos-type ligands, can often mitigate this issue by forming more stable catalyst complexes that are less prone to displacement by the pyridine substrate. N-heterocyclic carbene (NHC) ligands are also effective as their strong σ-donating properties can lead to robust palladium complexes that are resistant to deactivation.

Troubleshooting Guides

Low or No Conversion
Potential Cause Recommended Solution Rationale
Low Catalyst Activity Switch to a more active palladium precatalyst (e.g., G3 or G4 palladacycle). Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).Precatalysts generate the active Pd(0) species more cleanly and efficiently. Higher catalyst loading can compensate for slow turnover with challenging substrates.
Ineffective Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos), Josiphos-type ligands, or N-heterocyclic carbenes (NHCs).These ligands promote the difficult oxidative addition of the C-Cl or C-Br bond and accelerate the reductive elimination step.
Inappropriate Base Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). For base-sensitive substrates, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially with a more active catalyst system.A strong base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction outcome.
Suboptimal Temperature Increase the reaction temperature, typically in the range of 80-120 °C.Higher temperatures provide the necessary energy to overcome the activation barrier for the oxidative addition of less reactive halo-pyridines.
Poor Solvent Choice Use anhydrous, degassed solvents such as toluene, 1,4-dioxane, or THF. For poorly soluble inorganic bases, consider more polar solvents or solvent mixtures.The choice of solvent can affect the solubility of reactants and the stability of the catalyst, thereby influencing the reaction rate and yield.
Catalyst Deactivation
Potential Cause Recommended Solution Rationale
Pyridine Coordination Employ bidentate ligands (e.g., Josiphos, Xantphos) or robust N-heterocyclic carbene (NHC) ligands.Bidentate ligands form more stable chelate complexes with palladium, reducing the likelihood of displacement by the pyridine substrate. NHCs form strong Pd-C bonds, leading to more stable catalysts.
Oxidative Degradation Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using well-degassed solvents.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
Impure Reagents Use high-purity reagents and solvents.Impurities in the starting materials or solvents can act as catalyst poisons.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Chloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • An inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add 2-chloropyridine (1.0 mmol) and aniline (1.2 mmol) to the vial.

  • Add anhydrous, degassed toluene (2 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' - X⁻ Deprotonation Amido Complex AmineCoord->Deprotonation + Base - Base-H⁺ Deprotonation->Pd0 Reductive Elimination Product Product (Ar-NR'R'') Deprotonation->Product ArX Ar-X (Halo-pyridine) Amine HNR'R'' (Amine) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Catalyst Check Catalyst System: - Active Pd source? - Appropriate ligand? Start->Check_Catalyst Check_Catalyst->Start No, Replace Optimize_Conditions Optimize Reaction Conditions: - Increase temperature? - Change solvent? Check_Catalyst->Optimize_Conditions Yes Check_Base Check Base: - Strong enough? - Anhydrous? Optimize_Conditions->Check_Base Still Fails Success Reaction Successful Optimize_Conditions->Success Works Check_Base->Optimize_Conditions Improved Check_Inertness Check Inert Atmosphere: - Degassed solvent? - Proper technique? Check_Base->Check_Inertness Still Fails Check_Inertness->Start Still Fails, Re-evaluate Strategy Check_Inertness->Success Works

Caption: Troubleshooting workflow for failed reactions.

References

Technical Support Center: Cross-Coupling Reactions with 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing palladium-catalyzed cross-coupling reactions involving the versatile, yet challenging, building block: 3-bromo-5-iodopyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in a cross-coupling reaction?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step, often the rate-determining step in the catalytic cycle.[1][3] This inherent reactivity difference allows for selective functionalization at the 5-position (C-I) under carefully controlled, milder conditions.[2][4]

Q2: What are the main challenges when using this compound as a substrate?

A2: The primary challenges are twofold:

  • Regioselectivity: Achieving selective coupling at either the C-5 (iodo) or C-3 (bromo) position requires careful optimization of reaction conditions.[5][6] While C-I coupling is kinetically favored, forcing conditions can lead to double coupling or reaction at the C-Br site.[1]

  • Catalyst Inhibition: The 2-amino group and the pyridine nitrogen's lone pair of electrons can coordinate to the palladium center.[7][8][9] This can form inactive catalyst species, hindering its catalytic activity and leading to low conversion or stalled reactions.[7][8][9]

Q3: What is a typical starting catalyst loading for a cross-coupling reaction with this substrate?

A3: For challenging substrates like this compound, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[10] It is often advisable to begin at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[10] Subsequent optimization experiments can then be performed to reduce the catalyst loading for improved cost-effectiveness and to minimize palladium residues in the final product.[10]

Q4: How do I choose the appropriate catalyst, ligand, and base?

A4: The optimal choice depends on the specific type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Catalyst/Ligand: For challenging substrates with coordinating groups like the 2-amino-pyridine moiety, bulky, electron-rich phosphine ligands are often effective.[7][8][10] Ligands such as XPhos, RuPhos, and SPhos can promote the oxidative addition step and stabilize the active catalytic species.[7][10] Using pre-formed palladium catalysts (precatalysts) can also lead to more reproducible and active catalytic systems.[7][9]

  • Base: The base is crucial for activating the coupling partner and neutralizing the acid generated in the catalytic cycle.[10] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases to suppress side reactions like hydrodehalogenation.[7] For Buchwald-Hartwig aminations, stronger non-nucleophilic bases like NaOtBu or LiHMDS may be required.[9][11]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe poor consumption of your this compound, consider the following troubleshooting steps.

G start Low / No Conversion catalyst Review Catalyst System start->catalyst Potential Cause conditions Optimize Reaction Conditions start->conditions Potential Cause reagents Check Reagent Quality start->reagents Potential Cause cat_loading Increase Catalyst Loading (e.g., to 3-5 mol%) catalyst->cat_loading Action cat_ligand Screen Different Ligands (e.g., XPhos, RuPhos, SPhos) catalyst->cat_ligand Action cat_precatalyst Use a Pre-catalyst catalyst->cat_precatalyst Action cond_temp Increase Temperature (in 10-20 °C increments) conditions->cond_temp Action cond_base Switch/Screen Base (e.g., K3PO4, Cs2CO3, NaOtBu) conditions->cond_base Action cond_solvent Change Solvent (e.g., Toluene, Dioxane, THF) conditions->cond_solvent Action reag_inert Ensure Inert Atmosphere (Degas solvent, use Ar/N2) reagents->reag_inert Action reag_purity Verify Reagent Purity (Coupling partner, base) reagents->reag_purity Action

Caption: Troubleshooting workflow for low or no reaction conversion.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

The formation of a debrominated or deiodinated starting material (hydrodehalogenation) is a common side reaction.[7] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[7]

  • Potential Cause: Impurities in reagents (e.g., boronic acid, solvent) acting as hydride sources.[7]

  • Troubleshooting Strategy:

    • Choice of Base: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃, especially for Suzuki couplings, as they are less likely to promote this side reaction.[7]

    • Reagent Purity: Ensure all reagents, particularly the coupling partner (e.g., boronic acid), are of high purity and stored correctly to prevent degradation.[7]

    • Solvent System: Use anhydrous, degassed solvents.[1] Sometimes, using a mixture of an organic solvent with water can suppress this side reaction in Suzuki couplings.[7]

Issue 3: Poor Regioselectivity (Coupling at both C-I and C-Br)

Achieving selective mono-coupling can be challenging. If you observe significant amounts of the di-substituted product or coupling at the less reactive C-Br position when targeting the C-I position:

  • Potential Cause: Reaction conditions are too harsh (high temperature, long reaction time), or catalyst loading is too high, enabling the less favorable C-Br activation.

  • Troubleshooting Strategy:

    • Reduce Temperature: Lowering the reaction temperature will favor the kinetically preferred C-I coupling.[2]

    • Decrease Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the mono-C-I-coupled product is maximized.

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to over-reactivity. A systematic reduction in catalyst loading may improve selectivity.

    • Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the coupling partner to disfavor the second coupling event.[2]

Data Presentation: Catalyst Loading Optimization

The following table summarizes the expected impact of varying catalyst loading on a generic Suzuki-Miyaura coupling reaction. Yields and times are illustrative and should be optimized for specific coupling partners.

Catalyst Loading (mol%)Palladium SourceLigand (2x mol%)Base (equiv.)Temperature (°C)Typical Time (h)Expected Outcome / Notes
5.0 Pd₂(dba)₃XPhosK₃PO₄ (2.0)1004-8Starting point for difficult couplings. High conversion expected, but risk of side products and poor selectivity.[10]
2.0 Pd(OAc)₂SPhosCs₂CO₃ (2.0)908-16Good starting point for optimization. Aims for a balance between reaction rate and selectivity.
1.0 XPhos Palladacycle(Pre-catalyst)K₃PO₄ (2.0)9012-24Optimized condition. Lower loading reduces cost and residual metal. May require longer reaction times.
0.5 Pd₂(dba)₃RuPhosCs₂CO₃ (2.0)100>24Highly optimized. May result in incomplete conversion or very slow reaction rates.

Experimental Protocols

Protocol: Screening and Optimization of Catalyst Loading for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes a general procedure for finding the optimal catalyst loading for the regioselective Suzuki-Miyaura coupling at the 5-position of this compound.

G Experimental Workflow for Catalyst Loading Optimization cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Work-up & Analysis setup1 1. Add solids to oven-dried vial: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K3PO4, 2.0 equiv) setup2 2. Add Pd catalyst & ligand setup1->setup2 setup3 3. Seal vial, evacuate & backfill with Ar/N2 (3x) setup2->setup3 exec1 4. Add degassed solvent via syringe (e.g., Dioxane/H2O 4:1) setup3->exec1 exec2 5. Heat to desired temperature (e.g., 90 °C) with vigorous stirring exec1->exec2 exec3 6. Monitor reaction by TLC/LC-MS at set time points (e.g., 2, 6, 12, 24h) exec2->exec3 workup1 7. Cool to RT, quench with water exec3->workup1 workup2 8. Extract with organic solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 9. Dry, filter, concentrate workup2->workup3 workup4 10. Analyze crude product (NMR, LC-MS) to determine yield & selectivity workup3->workup4

Caption: Workflow for optimizing catalyst loading in cross-coupling.

1. Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)

2. Reaction Setup (Parallel Screening):

  • To a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • In a glovebox or under a positive flow of inert gas, add the palladium source and ligand to each vial at varying catalyst loadings (e.g., 5%, 2%, 1%, 0.5 mol%).

  • Seal each vial with a cap containing a PTFE septum.

  • Remove the vials from the glovebox and place them on a manifold. Evacuate and backfill with inert gas (e.g., argon or nitrogen) three times.[7]

3. Reaction Execution:

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to each vial via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting material.

  • Place the vials in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C).

  • Stir the reaction mixtures vigorously for a set period (e.g., 12-24 hours).

4. Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Once the reaction is deemed complete or has reached a steady state, cool the vials to room temperature.

  • Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Analysis:

  • Analyze the crude product from each reaction by ¹H NMR and/or LC-MS to determine the conversion of starting material, yield of the desired product, and formation of any side products.

  • Compare the results across the different catalyst loadings to identify the optimal condition that provides the highest yield of the desired mono-coupled product in the shortest time with the fewest impurities.

References

Technical Support Center: Preventing Protodeboronation in Suzuki Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of protodeboronation in Suzuki-Miyaura cross-coupling reactions of pyridines.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions of pyridines?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the pyridineboronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond. This process consumes the boronic acid reagent, leading to a reduced yield of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification. Pyridineboronic acids, especially 2-pyridylboronic acids, are particularly susceptible to this decomposition pathway.

Q2: What is the underlying mechanism that makes 2-pyridylboronic acids so prone to protodeboronation?

A2: Unlike many other arylboronic acids that undergo protodeboronation more rapidly at high pH, 2-pyridylboronic acid has a unique decomposition mechanism. Under neutral pH conditions, it can form a zwitterionic intermediate.[1] This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine product. Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from this reactive zwitterionic species.[1]

Q3: What are the key experimental factors that influence the rate of protodeboronation?

A3: Several factors can significantly impact the extent of protodeboronation:

  • pH: The pH of the reaction medium is a critical factor. For 2-pyridylboronic acids, the maximum rate of decomposition is often observed at or near neutral pH due to the formation of the reactive zwitterionic species.

  • Choice of Base: The type and concentration of the base are crucial. While a base is necessary to activate the boronic acid for transmetalation, strongly basic conditions can also promote protodeboronation.

  • Temperature: Higher reaction temperatures generally accelerate the rate of both the desired Suzuki coupling and the undesired protodeboronation.

  • Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome. The presence of water can also serve as a proton source for the protodeboronation reaction.

  • Catalyst System: The efficiency of the palladium catalyst and its associated ligands is paramount. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions of pyridines and provides actionable solutions.

Problem 1: Low yield of the desired product with significant formation of the corresponding (deboronated) pyridine.

  • Potential Cause: Rapid protodeboronation of the pyridineboronic acid.

  • Solutions:

    • Switch to a more stable boronic acid derivative: This is often the most effective strategy.

      • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.

      • Pinacol esters: While generally less stable than MIDA boronates, pinacol esters are more robust than the corresponding free boronic acids.

      • Organotrifluoroborates (R-BF3K): These salts offer increased stability and can be effective at suppressing protodeboronation.

    • Optimize the base:

      • Use weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

      • Consider using fluoride bases like cesium fluoride (CsF), which can be effective in some systems.

    • Lower the reaction temperature: If the catalyst system is sufficiently active, reducing the temperature (e.g., to 60-80 °C) can slow down the rate of protodeboronation more than the desired coupling.

    • Employ a highly active catalyst system: Use a modern, air-stable palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to accelerate the cross-coupling reaction, allowing it to outcompete protodeboronation.

Problem 2: The reaction is sluggish and incomplete, even when using a stable boronic ester.

  • Potential Cause: Poor catalyst activity or deactivation.

  • Solutions:

    • Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

    • Check the quality of the catalyst and ligand: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.

    • Increase catalyst loading: A modest increase in the catalyst loading may improve the conversion rate.

    • Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. Experiment with different palladium precatalysts and ligands.

Problem 3: Formation of significant side products other than the protodeboronated pyridine (e.g., homocoupling).

  • Potential Cause: Undesired side reactions of the boronic acid or aryl halide.

  • Solutions:

    • Ensure an inert atmosphere: Oxygen can promote the homocoupling of boronic acids.

    • Adjust the stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize the homocoupling of the aryl halide.

    • Optimize the reaction temperature: Lowering the temperature may reduce the rate of homocoupling.

Data Presentation

The following tables summarize quantitative data on the effectiveness of different strategies to minimize protodeboronation in the Suzuki coupling of pyridines.

Table 1: Comparison of Boronic Acid Derivatives in the Suzuki Coupling of 4-n-butylbromobenzene and 2-pyridyl boron derivatives.

Entry2-Pyridyl Boron ReagentBaseCatalyst SystemYield (%)
12-Pyridylboronic acidK₃PO₄Pd₂(dba)₃ / Ligand 1<5
22-Pyridylboronic acid pinacol esterK₃PO₄Pd₂(dba)₃ / Ligand 110
3N-phenyl diethanolamine 2-pyridylboronate esterK₃PO₄Pd₂(dba)₃ / Ligand 112
4Potassium 2-pyridyltrifluoroborateK₃PO₄Pd₂(dba)₃ / Ligand 1<5 (conv.)
5Lithium triisopropyl 2-pyridylboronateK₃PO₄Pd₂(dba)₃ / Ligand 185

Ligand 1 is a phosphite ligand. Data sourced from a study by Billingsley and Buchwald.[2]

Table 2: Effect of Base on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃iPrOH/H₂O8085
2Na₂CO₃iPrOH/H₂O8082
3Cs₂CO₃iPrOH/H₂O8080
4K₃PO₄iPrOH/H₂O8092
5NaOHiPrOH/H₂O8075

Reactions were performed using Pd(OAc)₂ as the catalyst without an external ligand. Data adapted from a study by Yi et al.[3]

Table 3: Ligand Screening for the Suzuki Coupling of 2-Chloropyridine with 4-methoxyphenylboronic acid.

EntryLigandBaseCatalyst PrecursorYield (%)
1PPh₃K₃PO₄Pd(OAc)₂25
2PCy₃K₃PO₄Pd(OAc)₂45
3SPhosK₃PO₄Pd(OAc)₂95
4XPhosK₃PO₄Pd(OAc)₂92
5RuPhosK₃PO₄Pd(OAc)₂96

Yields are illustrative and based on trends reported in the literature for similar systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.

  • Materials:

    • 2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)

    • Aryl halide (1.0 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of ~0.1 M)

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the 2-pyridyl MIDA boronate, and the base.

    • In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.

    • Add the degassed, anhydrous solvent via syringe.

    • Seal the vessel and heat the reaction mixture to the desired temperature (a good starting point is 60-80 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Pyridine Trifluoroborate with an Aryl Bromide

This protocol is adapted for the use of stable potassium trifluoroborate salts.

  • Materials:

    • Potassium pyridine-trifluoroborate (1.25 equiv)

    • Aryl bromide (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

    • Cesium carbonate (Cs₂CO₃, 4.0 equiv)

    • Toluene/water (3:1 mixture, to achieve a concentration of ~0.17 M)

  • Procedure:

    • In a reaction vial fitted with a magnetic stirring bar, place the potassium pyridine-trifluoroborate, cesium carbonate, palladium(II) acetate, and the aryl bromide (if solid).

    • Evacuate and backfill the vial with argon three times.

    • Add the toluene/water solvent mixture. If the aryl bromide is a liquid, add it via syringe at this stage.

    • Heat the mixture to 80 °C for 24 hours.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[3][4]

Mandatory Visualization

Suzuki_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation PyrB Pyr-B(OR)2 (Pyridine Boronic Acid Derivative) PyrB->Transmetalation Base Base Base->Transmetalation ArPdPyr Ar-Pd(II)-Pyr Transmetalation->ArPdPyr RedElim Reductive Elimination ArPdPyr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Pyr (Desired Product) RedElim->Product PyrB_side Pyr-B(OR)2 Protodeboronation Protodeboronation PyrB_side->Protodeboronation ProtonSource H+ ProtonSource->Protodeboronation Byproduct Pyr-H (Byproduct) Protodeboronation->Byproduct PyrB_main Pyridine Boronic Acid Derivative Pool PyrB_main->PyrB Desired Pathway PyrB_main->PyrB_side Undesired Pathway

Caption: Competing pathways in Suzuki reactions of pyridines.

Troubleshooting_Workflow Start Low Yield in Pyridine Suzuki Reaction CheckProto Significant Protodeboronation (Pyr-H) Observed? Start->CheckProto YesProto YES CheckProto->YesProto NoProto NO CheckProto->NoProto StrategyProto Implement Strategies to Minimize Protodeboronation YesProto->StrategyProto CheckCatalyst Reaction Sluggish or Incomplete? NoProto->CheckCatalyst UseDerivative Use Stable Derivative (MIDA, Pinacol, -BF3K) StrategyProto->UseDerivative OptimizeBase Optimize Base (e.g., K3PO4, CsF) StrategyProto->OptimizeBase LowerTemp Lower Reaction Temperature StrategyProto->LowerTemp ActiveCatalyst Use More Active Catalyst System StrategyProto->ActiveCatalyst StrategyProto->CheckCatalyst YesSluggish YES CheckCatalyst->YesSluggish NoSluggish NO CheckCatalyst->NoSluggish TroubleshootCatalyst Troubleshoot Catalyst Activity YesSluggish->TroubleshootCatalyst CheckOtherSideProducts Other Side Products (e.g., Homocoupling)? NoSluggish->CheckOtherSideProducts InertAtmosphere Ensure Inert Atmosphere TroubleshootCatalyst->InertAtmosphere CheckReagents Check Reagent Quality TroubleshootCatalyst->CheckReagents IncreaseLoading Increase Catalyst Loading TroubleshootCatalyst->IncreaseLoading ScreenSystems Screen Different Catalyst Systems TroubleshootCatalyst->ScreenSystems TroubleshootCatalyst->CheckOtherSideProducts YesOther YES CheckOtherSideProducts->YesOther NoOther NO CheckOtherSideProducts->NoOther TroubleshootOther Address Other Side Reactions YesOther->TroubleshootOther End Optimized Reaction NoOther->End AdjustStoich Adjust Stoichiometry TroubleshootOther->AdjustStoich OptimizeTemp Optimize Temperature TroubleshootOther->OptimizeTemp TroubleshootOther->End

Caption: Troubleshooting workflow for low yields in pyridine Suzuki reactions.

References

Technical Support Center: Catalyst Inhibition in Pyrydine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst inhibition by amino groups in pyridine coupling reactions. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with aminopyridines resulting in low to no yield?

Low yields or reaction failures when using unprotected aminopyridine substrates are common and can be attributed to several factors. The primary issue is catalyst inhibition or deactivation.[1][2] The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, effectively halting the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-halide bond towards oxidative addition.[1] Key areas to investigate include the catalyst system, base selection, solvent choice, and reaction temperature.[1]

Q2: What is catalyst poisoning in the context of pyridine coupling reactions?

Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, known as a poison. In the case of aminopyridines, the substrate itself can act as a poison by strongly binding to the active sites of the palladium catalyst, rendering it less effective or completely inactive.[3] This leads to a decrease in the reaction rate and overall yield.

Q3: Can I perform a Suzuki-Miyaura coupling on an aminopyridine without protecting the amino group?

Yes, it is possible to perform Suzuki-Miyaura coupling on an aminopyridine without protecting the amino group. However, success is highly dependent on the selection of the appropriate catalyst system, particularly the ligand.[1][4] Modern, bulky, and electron-rich phosphine ligands are often effective for these challenging substrates.[4]

Q4: What are the most common side reactions observed in Suzuki couplings with unprotected aminopyridines?

The most prevalent side reactions include:

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This can be minimized by using more stable boronic esters (e.g., pinacol esters) or by running the reaction under anhydrous conditions.[1]

  • Hydrodehalogenation: The replacement of the halide on the pyridine ring with a hydrogen atom. This can be suppressed by ensuring strictly anhydrous conditions and using a slight excess of the amine.[5]

  • Homocoupling: The coupling of two boronic acid molecules. This can be more prevalent if the reaction mixture contains Pd(II) species, often due to incomplete reduction of a Pd(II) precursor or the presence of oxygen.[6]

Q5: My Buchwald-Hartwig amination of a chloropyridine is not working. What should I check first?

Chloropyridines are less reactive than the corresponding bromides or iodides, making the oxidative addition of the C-Cl bond the rate-limiting step.[5] Key areas to troubleshoot include:

  • Catalyst System: Consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) for more efficient generation of the active Pd(0) species.[5]

  • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[5]

  • Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to facilitate oxidative addition.[5]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically most effective.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inhibition 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] 2. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[1]
Suboptimal Base 1. Screen Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. K₃PO₄ can also be beneficial but may promote side reactions.[1] 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base.[1]
Protodeboronation 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[1] 2. Anhydrous Conditions: Ensure all solvents and reagents are dry.
Poor Solubility Change the solvent system. Common choices include 1,4-dioxane/water, toluene, or DMF.[1][2]
Issue 2: Catalyst Deactivation (Formation of Palladium Black)

Symptoms: A black precipitate forms in the reaction mixture, and the reaction stalls.

Possible Causes & Solutions:

CauseRecommended Action
Oxygen Contamination 1. Thorough Degassing: Ensure the solvent and reaction mixture are properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[1] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen.
High Reaction Temperature Optimize the temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.
Incompatible Additives If using additives, ensure they are compatible with the catalyst system. Some additives can promote catalyst aggregation.

Data Presentation

Table 1: Effect of Ligands and Bases on Suzuki-Miyaura Coupling Yields of Aminopyridines

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene10018High
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Moderate
Pd(OAc)₂ (2)NoneK₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515+60-85
Note: "Moderate" and "High" yields are qualitative descriptions from the source and are dependent on the specific arylboronic acid used.[1]

Table 2: Base and Solvent Optimization for a Suzuki Coupling Reaction

BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₃PO₄1,4-Dioxane60
Na₂CO₃1,4-Dioxane45
Cs₂CO₃1,4-Dioxane50
Data from the Suzuki coupling of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine with arylboronic acids.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Unprotected Aminopyridine

This is a general starting point and may require optimization for specific substrates.[1]

Materials:

  • Amino-pyridyl halide (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the amino-pyridyl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Inhibition_Mechanism Catalyst Pd(0) Catalyst Inhibited_Complex Inhibited Pd-Aminopyridine Complex Catalyst->Inhibited_Complex Coordination (Inhibition) Catalytic_Cycle Productive Catalytic Cycle Catalyst->Catalytic_Cycle Desired Path Aminopyridine Aminopyridine Substrate Aminopyridine->Inhibited_Complex No_Product No Reaction Inhibited_Complex->No_Product Deactivation

Caption: Mechanism of catalyst inhibition by aminopyridine.

Troubleshooting_Workflow Start Low/No Yield in Coupling Reaction Check_Catalyst Evaluate Catalyst System - Ligand Choice? - Pre-catalyst? Start->Check_Catalyst Check_Base Optimize Base - Screen different bases? - Quality of base? Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Conditions Verify Reaction Conditions - Anhydrous? - Degassed? - Temperature? Check_Base->Check_Conditions No Improvement Check_Base->Success Improvement Side_Reactions Analyze for Side Reactions - Protodeboronation? - Hydrodehalogenation? Check_Conditions->Side_Reactions No Improvement Check_Conditions->Success Improvement Side_Reactions->Check_Conditions Address Side Reactions

Caption: Troubleshooting workflow for aminopyridine coupling.

References

Technical Support Center: Minimizing Homocoupling Byproducts with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of homocoupling byproducts in cross-coupling reactions involving boronic acids, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid starting material react to form a symmetrical biaryl byproduct (dimer). This process is problematic because it consumes the boronic acid, lowers the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification due to its structural similarity to the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and excess palladium(II) species in the reaction mixture.[1][2]

  • Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active palladium(0) catalyst to palladium(II). This Pd(II) species can then undergo transmetalation with two boronic acid molecules, leading to the homocoupled product and regenerating Pd(0).[1][2][3] Rigorous exclusion of oxygen is therefore critical.[2][4]

  • Pd(II)-Mediated Pathway: When using a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the dimer and the active Pd(0) catalyst.[2][3] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[2]

Q3: How does the choice of base affect homocoupling?

A3: The base is crucial for activating the boronic acid for transmetalation, but a poor choice can promote homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over strong bases such as sodium hydroxide (NaOH), as they are less likely to facilitate the homocoupling side reaction.[2]

Q4: Can the boronic acid itself be the problem?

A4: Yes, the stability of the boronic acid is a key factor. Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition or protodeboronation (cleavage of the C-B bond). Using more stable derivatives like boronic esters (e.g., pinacol esters) or trifluoroborate salts can often mitigate these issues, including homocoupling.[3][5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.

Issue: My analysis (TLC, LC-MS, GC) shows a significant byproduct with a mass corresponding to the dimer of my boronic acid.

This indicates a homocoupling issue. Use the following decision-making workflow and table of solutions to address the problem.

G start High Homocoupling Detected check_o2 Is the reaction rigorously deoxygenated? start->check_o2 check_pd What is the palladium source? check_o2->check_pd Yes solution_o2 Action: Improve degassing. Use freeze-pump-thaw cycles or subsurface nitrogen sparging. check_o2->solution_o2 No check_base Which base is being used? check_pd->check_base Pd(0) or Precatalyst solution_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst (e.g., Buchwald G3). check_pd->solution_pd0 Pd(II) Salt solution_reducer Action: Add a mild reducing agent like potassium formate to consume trace Pd(II). check_pd->solution_reducer Pd(II) Salt check_reagent Is the boronic acid stable? check_base->check_reagent Weak Base solution_base Action: Screen weaker bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). check_base->solution_base Strong Base (e.g., NaOH) solution_reagent Action: Switch to a more stable boron reagent (e.g., pinacol ester or MIDA boronate). check_reagent->solution_reagent Known unstable boronic acid

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Summary of Corrective Actions

ParameterRecommended Action & Rationale
Atmosphere Improve Deoxygenation: The presence of oxygen is a primary driver of homocoupling.[1][2][3] Use robust degassing methods like subsurface nitrogen sparging for 15-30 minutes or multiple freeze-pump-thaw cycles instead of just a simple nitrogen blanket.[1][4]
Palladium Source Switch to Pd(0) or Precatalyst: Pd(II) sources like Pd(OAc)₂ can directly cause homocoupling.[2] Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G2, G3, G4) that efficiently generates the active Pd(0) species can significantly reduce this initial burst of byproduct formation.[3]
Additives Introduce a Mild Reducing Agent: Adding a mild reductant, such as potassium formate, can help scavenge residual Pd(II) species without interfering with the main catalytic cycle.[4][6]
Base Selection Screen Weaker Bases: Strong bases can accelerate homocoupling. Weaker inorganic bases such as K₃PO₄ or K₂CO₃ are often more effective at promoting the desired cross-coupling while suppressing the dimerization side reaction.[2][5]
Reagent Stability Use Boronic Esters: If protodeboronation or instability is suspected, switching from a boronic acid to a more robust boronic acid pinacol ester or MIDA boronate can prevent decomposition and reduce side reactions.[3][5]
Reaction Kinetics Slow Addition of Boronic Acid: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the boronic acid solution slowly to the reaction mixture over time using a syringe pump.[7][8]
Impact of Oxygen on Homocoupling

Quantitative data highlights the critical importance of deoxygenation. Even small amounts of dissolved oxygen can lead to significant byproduct formation.

Dissolved Oxygen (ppm)Homocoupling Byproduct (%)
3.30.18
2.20.18
0.50.07
Data adapted from a study on the synthesis of LY451395, demonstrating the direct correlation between residual oxygen and dimer formation.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point for minimizing homocoupling. It may require optimization for specific substrates.

1. Reaction Setup:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen).[7]

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%), and base (e.g., K₃PO₄, 2.0 equiv).[5][7]

2. Degassing and Reagent Addition:

  • Seal the flask and cycle between vacuum and inert gas backfill at least three times to remove oxygen from the headspace.[5]

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.[5][7]

  • Sparge the solvent by bubbling inert gas through the solution via a long needle for 15-30 minutes to remove dissolved oxygen.[4]

  • In a separate flask, dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of degassed solvent. Add this solution to the reaction mixture.[7] For particularly sensitive substrates, slow addition via syringe pump is recommended.[7]

3. Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[7]

  • Monitor the reaction's progress by TLC, GC, or LC-MS.

  • Upon completion, cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product using flash column chromatography.[7]

Proposed Mechanisms for Homocoupling

Understanding the mechanistic pathways is key to effective troubleshooting.

G cluster_0 Oxygen-Mediated Cycle cluster_1 Direct Pd(II) Pathway Pd0 Pd(0)L₂ PdII_O L₂Pd(II) Pd0->PdII_O Oxidation O2 O₂ O2->PdII_O ArPd L₂(Ar)Pd(II) PdII_O->ArPd Transmetalation ArBOH2_1 ArB(OH)₂ ArBOH2_1->ArPd ArBOH2_2 ArB(OH)₂ ArArPd L₂(Ar)₂Pd(II) ArBOH2_2->ArArPd ArPd->ArArPd Transmetalation ArArPd->Pd0 ArAr Ar-Ar (Homocoupling) ArArPd->ArAr Reductive Elimination PdII_start Pd(II) Precatalyst (e.g., Pd(OAc)₂) ArAr_2 Ar-Ar (Homocoupling) PdII_start->ArAr_2 Stoichiometric Reaction Pd0_gen Pd(0)L₂ (Active Catalyst) PdII_start->Pd0_gen ArBOH2_3 2 x ArB(OH)₂ ArBOH2_3->ArAr_2

Caption: Proposed mechanisms for boronic acid homocoupling side reactions.

References

Technical Support Center: Recrystallization of 2-amino-5-bromo-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-amino-5-bromo-3-iodopyridine via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a good starting solvent for the recrystallization of 2-amino-5-bromo-3-iodopyridine?

A1: A published synthesis protocol for 2-amino-5-bromo-3-iodopyridine reports successful recrystallization using 85% aqueous alcohol (ethanol).[1] This suggests that a mixture of a polar protic solvent like ethanol and water is a good starting point. Generally, for pyridine derivatives, polar solvents are often required.[2] It is also mentioned that 2-amino-5-bromo-3-iodopyridine has some solubility in dichloromethane and N,N-dimethylformamide (DMF).[3]

For initial solvent screening, it is recommended to test a range of solvents with varying polarities on a small scale.[4] The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[4][5]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amines.[6] This can occur if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[4][6]

Here are several strategies to address this:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture to decrease the concentration before cooling.[6][7]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Rapid cooling, such as placing it directly in an ice bath, encourages oil formation.[6][8]

  • Use a Seed Crystal: If a small amount of pure, solid material is available, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.[6][7]

  • Scratching: Gently scratching the inside of the flask at the air-liquid interface with a glass rod can create nucleation sites for crystal growth.[4][7]

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A combination of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can sometimes promote crystallization over oiling.[6]

Q3: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?

A3: Failure to crystallize upon cooling is often due to using too much solvent or the solution being supersaturated.[2][5]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[2][5]

  • Reduce Solvent Volume: If induction methods fail, the most common reason is an excess of solvent.[2] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[2][7]

Q4: The recovery of my purified product is very low. What could be the cause?

A4: Low recovery can result from several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[4][5] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.[4]

  • Incomplete Cooling: Ensure the solution has been sufficiently cooled to maximize crystal formation before filtration.[5]

Q5: My recrystallized product is still colored. How can I remove colored impurities?

A5: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of the desired product. After adding the charcoal, heat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]

Data Presentation

Solvent Selection Guide for Pyridine Derivatives

The following table provides a general guide to solvents that can be tested for the recrystallization of 2-amino-5-bromo-3-iodopyridine, based on common practices for aminopyridine and related heterocyclic compounds.

Solvent ClassExamplesSuitability for Aminopyridines
Alcohols Ethanol, Methanol, IsopropanolOften effective, especially as mixed solvent systems with water. Ethanol/water is a good starting point.[1][4]
Aromatic Toluene, BenzeneCan be effective for some aromatic amines and pyridine derivatives.[4][9]
Ketones Acetone, Methyl Ethyl KetoneCan be used, often in mixed systems with water or alkanes.[4]
Esters Ethyl AcetateA moderately polar solvent that can be effective.
Halogenated DichloromethaneThe compound shows some solubility, which might be useful in a mixed solvent system.[3]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Generally used as the "poor" solvent or anti-solvent in a mixed solvent system.
Alkanes Hexane, HeptaneTypically used as anti-solvents with more polar solvents like toluene or ethyl acetate.[4]
Amides N,N-Dimethylformamide (DMF)The compound is soluble in DMF, suggesting it could be used as the "good" solvent in a two-solvent system, but its high boiling point can make removal difficult.[3]
Acids Acetic AcidCan be used for recrystallizing basic compounds like amines and pyridines, sometimes forming adducts.[10]

Experimental Protocols

General Protocol for Recrystallization of 2-amino-5-bromo-3-iodopyridine

This protocol is a general guideline. The optimal solvent, volumes, and temperatures should be determined through small-scale trials.

  • Solvent Selection: In separate test tubes, place a small amount (e.g., 20-30 mg) of the crude 2-amino-5-bromo-3-iodopyridine. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the tube and observe the solubility. The ideal solvent will fully dissolve the compound when hot and show poor solubility when cold. A reported successful system is 85% aqueous ethanol.[1]

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (or solvent system). Heat the mixture to a gentle boil with stirring (e.g., using a magnetic stir bar) until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve complete dissolution.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and receiving flask to remove the solids.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.

Mandatory Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes end Pure Product collect->end induce Try to Induce: - Scratch Flask - Add Seed Crystal no_crystals->induce add_solvent Reheat and Add More Solvent oiled_out->add_solvent induce->cool reduce_solvent Reduce Solvent Volume (Boil Off Excess) induce->reduce_solvent If induction fails reduce_solvent->cool slow_cool Cool Even Slower add_solvent->slow_cool slow_cool->crystals_form change_solvent Change Solvent System slow_cool->change_solvent If still oils out change_solvent->start

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Protocol start Start: Crude 2-amino-5-bromo-3-iodopyridine step1 Step 1: Dissolve in Minimum Hot Solvent (e.g., 85% EtOH) start->step1 check1 Insoluble Impurities or Color Present? step1->check1 step2 Step 2 (Optional): Add Activated Charcoal & Perform Hot Filtration check1->step2 Yes step3 Step 3: Cool Filtrate Slowly to Room Temp, then in Ice Bath check1->step3 No step2->step3 step4 Step 4: Collect Crystals by Vacuum Filtration step3->step4 step5 Step 5: Wash Crystals with Small Amount of Ice-Cold Solvent step4->step5 step6 Step 6: Dry Crystals Under Vacuum step5->step6 end Purified Product step6->end

Caption: Step-by-step workflow for the recrystallization protocol.

References

Navigating the Complexities of Selective Aminopyridine Halogenation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving selective halogenation of aminopyridines is a critical yet often challenging step in the synthesis of numerous pharmaceutical and agrochemical compounds. The reaction temperature is a pivotal parameter that significantly influences reaction rate, yield, and, most importantly, regioselectivity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the reaction temperature so crucial for the selective halogenation of aminopyridines?

Controlling the reaction temperature is paramount because it directly impacts the kinetic and thermodynamic profiles of the reaction. Temperature can influence the rate of competing reactions, such as di- or polyhalogenation, and can affect the regioselectivity by favoring one isomeric product over another. For instance, in some reactions, lower temperatures can enhance selectivity by minimizing the energy available for the formation of undesired, higher-energy intermediates. Conversely, in other cases, higher temperatures may be necessary to overcome the activation energy barrier for the desired transformation.

Q2: I am observing poor regioselectivity in the bromination of 2-aminopyridine with N-bromosuccinimide (NBS), obtaining a mixture of mono- and di-brominated products. What role does temperature play here?

This is a common issue. For the bromination of 2-aminopyrazine with NBS, for example, it has been observed that conducting the reaction at room temperature favors the formation of the monobrominated product with high performance. In contrast, heating the reaction to 100°C can result in a mixture of mono- and dihalogenated products with a poor overall yield.[1] Therefore, carefully controlling the temperature, often by starting at a lower temperature (e.g., 0°C) and slowly warming to room temperature, is a key strategy to enhance selectivity for the desired monobrominated product.

Q3: My chlorination of 3-aminopyridine is giving low yields. What temperature range is recommended?

For the chlorination of 3-aminopyridine with chlorine gas in the presence of hydrogen chloride, a temperature range of 15-50°C has been shown to produce good yields of 2-chloro-3-aminopyridine.[2] Operating outside this window may lead to incomplete reaction or the formation of byproducts.

Q4: Can extremely low temperatures be beneficial for selectivity?

Yes, in certain cases, very low temperatures are essential for achieving high regioselectivity. For instance, in a 3-selective bromination of pyridines via Zincke imine intermediates using NBS, a dramatic improvement in selectivity was observed by lowering the temperature. At room temperature, a 4.4:1 ratio of regioisomers was obtained, whereas at -78°C, the selectivity increased to greater than 20:1.[3]

Troubleshooting Guide

Issue 1: Low Yield of Monohalogenated Product
Potential Cause Troubleshooting Recommendation Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10-20°C.The activation energy for the desired reaction may not be reached, leading to a slow or incomplete reaction.
Reaction temperature is too high. Decrease the reaction temperature. Consider starting the reaction at 0°C or even lower.Higher temperatures can lead to product degradation or the formation of undesired side products, thus reducing the yield of the target molecule.
Reaction time is not optimized for the chosen temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS at different time points to determine the optimal reaction time at a specific temperature.The reaction may not have proceeded to completion, or the product may be degrading over time at the chosen temperature.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Potential Cause Troubleshooting Recommendation Rationale
Reaction temperature is too high, favoring less selective pathways. Lower the reaction temperature significantly. For highly sensitive substrates, temperatures as low as -78°C may be necessary.At higher temperatures, there is sufficient energy to overcome the activation barriers for the formation of multiple isomers. Lowering the temperature can favor the kinetically controlled product, which is often the more selective outcome. For example, high selectivity in the monobromination of certain pyridine intermediates with NBS is achieved at -78°C.[3]
Incorrect choice of halogenating agent for the desired temperature. Evaluate different halogenating agents (e.g., NBS, NCS, Br₂, Cl₂) as their reactivity and selectivity profiles are temperature-dependent.Some halogenating agents are more reactive and less selective at higher temperatures. A less reactive agent might provide better selectivity over a wider temperature range.
Issue 3: Formation of Dihalogenated or Polyhalogenated Byproducts
Potential Cause Troubleshooting Recommendation Rationale
Reaction temperature is too high, promoting further halogenation. Reduce the reaction temperature. For the bromination of 2-aminopyrazine with NBS, room temperature favors monobromination, while 100°C leads to dihalogenation.[1]The monohalogenated product is often more electron-rich than the starting aminopyridine and can undergo a second halogenation at a faster rate, especially at elevated temperatures.
Stoichiometry of the halogenating agent is too high. Use a stoichiometric amount (1.0-1.2 equivalents) of the halogenating agent.Excess halogenating agent will naturally lead to the formation of polyhalogenated products once the starting material is consumed.

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on the yield and selectivity of aminopyridine halogenation from various studies.

Table 1: Gas-Phase Bromination of 2-Aminopyridine [4]

Temperature (°C)Conversion of 2,6-dibromopyridine (%)
4503
53035-40

Table 2: Bromination of a Pyridine Intermediate with NBS [3]

Temperature (°C)Regioisomeric Ratio (3-bromo:other)
Room Temperature4.4 : 1
-78> 20 : 1

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-Aminopyridine with NBS[5]

This protocol aims for the regioselective synthesis of 6-bromo-3-aminopyridine.

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Synthesis of 2-Amino-5-bromopyridine[6]

This protocol describes the bromination of 2-aminopyridine in acetic acid.

Materials:

  • 2-Aminopyridine

  • Bromine

  • Acetic acid

  • 40% Sodium hydroxide solution

Procedure:

  • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.

  • Cool the solution to below 20°C by immersion in an ice bath.

  • Prepare a solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid and add it dropwise to the 2-aminopyridine solution with vigorous stirring over 1 hour.

  • Initially, maintain the temperature below 20°C. After about half of the bromine solution has been added, allow the temperature to rise to 50°C.

  • After the addition is complete, stir the mixture for 1 hour.

  • Dilute the mixture with 750 ml of water.

  • Transfer the contents to a 5-L beaker and neutralize with stirring and cooling by adding 1.2 L of 40% sodium hydroxide solution.

  • The product, 2-amino-5-bromopyridine, will precipitate and can be collected by filtration.

Visualizing Troubleshooting and Workflows

To further aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and experimental workflows.

Troubleshooting_Selectivity Troubleshooting Poor Regioselectivity start Start: Poor Regioselectivity Observed temp_check Is the reaction temperature above room temperature? start->temp_check lower_temp Action: Lower reaction temperature (e.g., to 0°C or -78°C). temp_check->lower_temp Yes rt_check Is the reaction run at room temperature? temp_check->rt_check No end End: Improved Selectivity lower_temp->end cool_reaction Action: Cool the initial reaction mixture (e.g., to 0°C) before adding the halogenating agent. rt_check->cool_reaction Yes reagent_check Is an aggressive halogenating agent being used (e.g., Br₂)? rt_check->reagent_check No cool_reaction->end milder_reagent Action: Switch to a milder agent (e.g., NBS or NCS). reagent_check->milder_reagent Yes reagent_check->end No milder_reagent->end

Caption: A decision tree for troubleshooting poor regioselectivity.

Experimental_Workflow General Workflow for Selective Monohalogenation start Start: Prepare Reaction Setup dissolve Dissolve aminopyridine in appropriate solvent. start->dissolve cool Cool reaction mixture to desired temperature (e.g., 0°C). dissolve->cool add_reagent Slowly add halogenating agent (1.0-1.2 eq.). cool->add_reagent monitor Monitor reaction by TLC/LC-MS while maintaining temperature. add_reagent->monitor quench Quench the reaction. monitor->quench workup Perform aqueous workup and extraction. quench->workup purify Purify the product (e.g., chromatography). workup->purify end End: Isolated Product purify->end

Caption: A general experimental workflow for selective monohalogenation.

References

Technical Support Center: 3-Bromo-5-iodopyridin-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 3-Bromo-5-iodopyridin-2-amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when scaling up the production of this compound?

A1: Scaling up the synthesis of this compound presents several challenges, including:

  • Side Reactions and Impurity Formation: A significant issue is the formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine, which can be difficult to separate from the desired product.[1] Over-bromination of the starting material is a common cause.[1]

  • Reaction Control: Maintaining optimal reaction temperatures and controlling the rate of reagent addition is crucial, especially with exothermic reactions.[2]

  • Purification: Isolating the pure product often requires column chromatography, which can be inefficient and costly for large-scale production.[2][3] Developing robust crystallization or distillation methods is often necessary.[2]

  • Long Reaction Times: Some reported synthesis methods require extended reaction times, which can be a bottleneck in a production environment.[1]

Q2: How can the formation of di-brominated byproducts be minimized?

A2: To minimize the formation of di-brominated impurities, consider the following strategies:

  • Control Stoichiometry: Use a precise molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to the starting material (2-aminopyridine or 5-iodopyridin-2-amine).[1]

  • Controlled Addition: Add the brominating agent dropwise or in portions over a period of time to avoid localized high concentrations.[1]

  • Temperature Management: Maintain a controlled, often low, reaction temperature to decrease the rate of side reactions.[1]

Q3: What are the key safety precautions when handling the reagents and the final product?

A3: this compound and its precursors can be hazardous. It is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling dust or vapors.[4][5][6]

  • Handling Precautions: Avoid contact with skin and eyes.[4][5] In case of contact, rinse immediately with plenty of water.[5] Do not ingest the chemical.[4]

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents and strong acids.[4][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low Yield - Incomplete reaction. - Loss of product during work-up and purification. - Suboptimal reaction temperature or time.- Monitor the reaction to completion using TLC or HPLC. - Optimize extraction and purification procedures to minimize losses.[2] - Experiment with different reaction temperatures and durations based on small-scale trials.
TSG-002 Formation of Di-brominated Impurities - Excess of brominating agent. - Poor temperature control leading to side reactions. - Rapid addition of the brominating agent.- Use a 1:1 molar ratio of the substrate to the brominating agent.[1] - Maintain a consistent and controlled reaction temperature. - Add the brominating agent slowly and portion-wise.[1]
TSG-003 Difficult Product Isolation/Purification - Oily or low-melting point solid product. - Presence of closely related impurities that co-elute during chromatography.[2] - Emulsion formation during aqueous work-up.- Attempt crystallization using different solvent systems or by seeding.[2] - Explore alternative purification methods like vacuum distillation or recrystallization.[2] - To break emulsions, add brine or a small amount of a different organic solvent.[2]

Experimental Protocols

Synthesis of this compound from 5-iodopyridin-2-amine

This protocol is based on a reported laboratory procedure.[3]

Materials:

  • 5-iodopyridin-2-amine

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Ethyl acetate

  • Petroleum ether

  • Silica gel (200-300 mesh)

Procedure:

  • Dissolve 5-iodopyridin-2-amine (25.0 g, 113 mmol) in acetonitrile (500 mL) in a suitable reaction vessel with stirring at room temperature.[3]

  • Slowly add N-bromosuccinimide (NBS, 20.2 g, 113 mmol) to the solution.[3]

  • Continue stirring the reaction mixture at room temperature for 72 hours.[3]

  • After the reaction is complete, concentrate the solution under reduced pressure at 40 °C to remove the solvent.[3]

  • Purify the resulting residue by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (3:1, v/v).[3]

  • Collect the fractions containing the desired product and concentrate to afford this compound as a yellow solid.[3]

Expected Yield: Approximately 47% (15.9 g).[3]

Data Presentation

Table 1: Summary of a Synthetic Route for this compound

Starting MaterialReagentsSolventReaction TimePurification MethodYieldReference
5-iodopyridin-2-amineN-bromosuccinimide (NBS)Acetonitrile72 hoursColumn Chromatography47%[3]

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Reaction cluster_1 Work-up & Purification A 1. Dissolve 5-iodopyridin-2-amine in Acetonitrile B 2. Add NBS slowly A->B C 3. Stir at Room Temperature for 72h B->C D 4. Concentrate under reduced pressure C->D E 5. Column Chromatography D->E F 6. Isolate Product E->F

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting: Low Yield A Low Yield Observed B Check for Incomplete Reaction (TLC/HPLC) A->B C Reaction Incomplete B->C Yes D Reaction Complete B->D No E Optimize Reaction Time/Temperature C->E F Review Work-up & Purification Steps D->F G Identify Product Loss Points F->G H Optimize Extraction/Purification Protocol G->H

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 3-Bromo-5-iodopyridin-2-amine and Structurally Related Dihalogenated 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR characterization of 3-bromo-5-iodopyridin-2-amine, with a comparative analysis against other dihalogenated 2-aminopyridine analogues. This guide provides quantitative spectral data, a detailed experimental protocol, and a visual representation of the proton NMR signals for the title compound.

The structural elucidation of substituted pyridines is a critical aspect of synthetic chemistry and drug discovery, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a primary analytical tool. This guide focuses on the 1H NMR characterization of this compound, a valuable building block in medicinal chemistry. To provide a comprehensive understanding of its spectral features, a comparative analysis is presented against other dihalogenated 2-aminopyridines, highlighting the influence of different halogen substituents on the chemical shifts and coupling constants of the pyridine ring protons.

Comparative Analysis of 1H NMR Data

The 1H NMR spectra of dihalogenated 2-aminopyridines exhibit distinct patterns based on the nature and position of the halogen atoms. The electron-withdrawing effects of the halogens and their through-space interactions influence the electronic environment of the aromatic protons, leading to variations in their chemical shifts (δ) and coupling constants (J). The data presented in the following table summarizes the 1H NMR spectral parameters for this compound and selected analogues.

CompoundSolventH-4 (δ, ppm, multiplicity, J Hz)H-6 (δ, ppm, multiplicity, J Hz)NH2 (δ, ppm, multiplicity)
This compoundCDCl37.96 (d, J = 2.2)8.06 (d, J = 2.2)4.96 (s)[1]
2-Amino-3,5-dibromopyridineCDCl37.75 (d, J = 2.0)8.03 (d, J = 2.0)5.14 (br s)[2]
2-Amino-3,5-dichloropyridineCDCl37.50 (d, J = 2.2)7.94 (d, J = 2.2)4.90 (s)

The data clearly indicates that the protons on the pyridine ring of these compounds appear as doublets due to coupling with each other. The magnitude of the coupling constant is typically around 2.0-2.2 Hz, which is characteristic of a four-bond coupling (⁴J) in such aromatic systems. The chemical shifts of the H-4 and H-6 protons are influenced by the halogen substituents at positions 3 and 5.

Experimental Protocol for 1H NMR Spectroscopy

The following is a representative experimental protocol for the acquisition of 1H NMR spectra of substituted aminopyridines.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The 1H NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.[3]

  • The instrument is tuned and locked to the deuterium signal of the solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • A standard single-pulse experiment is typically used for 1H NMR acquisition.

  • Key acquisition parameters include:

    • Pulse width: Calibrated to a 90° pulse.

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds, to allow for full relaxation of the protons between scans.

    • Number of scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio, depending on the sample concentration.

    • Spectral width: A range of -2 to 12 ppm is generally adequate for most organic compounds.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • The FID is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

  • The signals are integrated to determine the relative number of protons.

  • The multiplicities and coupling constants (J) of the signals are determined.

Visualization of 1H NMR Signals for this compound

The following diagram illustrates the assignment of the proton signals in the 1H NMR spectrum of this compound.

Caption: 1H NMR signal assignments for this compound.

References

Purity Analysis of 3-Bromo-5-iodopyridin-2-amine: A Comparative Guide to LC/MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Bromo-5-iodopyridin-2-amine is a critical step in the drug development pipeline. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC/MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.

The primary method for synthesizing this compound involves the bromination of 5-iodopyridin-2-amine.[1] A potential and common impurity in the synthesis of halogenated pyridines is the formation of di-halogenated byproducts. For instance, in the synthesis of the similar compound 2-amino-5-bromo-3-iodopyridine, a major impurity is 2-amino-3,5-dibromopyridine.[2] Therefore, a robust analytical method must be able to separate and quantify the main compound from such potential impurities.

Recommended Analytical Approach: LC/MS

Liquid Chromatography-Mass Spectrometry (LC/MS) is the recommended technique for the comprehensive purity analysis of this compound. This powerful hybrid technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and identification of the target compound and its potential impurities, even at trace levels.[3][4]

Detailed Experimental Protocol for LC/MS Analysis

This protocol is designed to achieve optimal separation and detection of this compound and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 1 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for good separation of halogenated aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection (optional, for method development): Diode Array Detector (DAD) monitoring at a wavelength of 254 nm.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this amine-containing compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass spectrometer can be used.

  • Scan Range: m/z 100-500 to cover the parent compound and potential impurities. The expected [M+H]+ for this compound is approximately 298.9.[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

Comparison of Analytical Techniques

While LC/MS is the preferred method, other techniques can also be employed for purity assessment. The following table provides a comparative overview of LC/MS, Gas Chromatography-Mass Spectrometry (GC/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureLC/MSGC/MSqNMR
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Typical Limit of Detection (LOD) 0.025 - 0.20 ng/mL for aromatic amines.[5]Analyte dependent, can be in the µg/L range.[5]0.019 mg/mL for a novel anti-coagulant drug.[6]
Typical Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mL for aromatic amines.[5]Analyte dependent, can be in the µg/L range.[5]0.057 mg/mL for a novel anti-coagulant drug.[6]
Precision (%RSD) < 15.9% (inter-day) for aromatic amines.[5]< 15% is generally achievable.[5]Typically below 1% under optimal conditions.[7]
Advantages High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, provides structural information of impurities.[3][4]Excellent separation for volatile and semi-volatile compounds, well-established libraries for compound identification.[8]Provides an absolute measure of purity without the need for a specific reference standard of the analyte, non-destructive.[9][10]
Disadvantages Matrix effects can cause ion suppression or enhancement, higher initial cost.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower sensitivity compared to MS techniques, may not detect impurities present at very low levels.[9]
Suitability for this compound Excellent: Ideal for separating and identifying both the main compound and potential non-volatile impurities.Moderate: The compound has a relatively high molecular weight and may have limited volatility, making it less ideal than LC/MS.Good: Can provide a highly accurate purity value for the bulk material but may miss trace-level impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process for this compound.

cluster_0 LC/MS Purity Analysis Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Inject MS Detection MS Detection LC Separation->MS Detection Elute Data Analysis Data Analysis MS Detection->Data Analysis Acquire Data Purity Report Purity Report Data Analysis->Purity Report Generate

Caption: Workflow for LC/MS Purity Analysis.

cluster_1 Comparison of Analytical Techniques Analyte This compound LC/MS LC/MS Analyte->LC/MS GC/MS GC/MS Analyte->GC/MS qNMR qNMR Analyte->qNMR Purity Assessment Purity Assessment LC/MS->Purity Assessment GC/MS->Purity Assessment qNMR->Purity Assessment

Caption: Choice of Analytical Techniques for Purity Assessment.

Conclusion

For the definitive purity assessment of this compound, LC/MS stands out as the most suitable technique due to its high sensitivity, specificity, and ability to handle non-volatile compounds and their impurities. While GC/MS and qNMR offer valuable orthogonal information, LC/MS provides the most comprehensive data for ensuring the quality and consistency of this critical pharmaceutical intermediate. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for their drug development programs.

References

Reactivity Face-Off: 3-Bromo-5-iodopyridin-2-amine vs. 3,5-dibromopyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical factor that dictates the efficiency and success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, the inherent reactivity of the halide leaving groups on the aromatic core is of paramount importance. This guide provides an in-depth comparison of the reactivity of two key building blocks: 3-Bromo-5-iodopyridin-2-amine and 3,5-dibromopyridin-2-amine.

The fundamental difference in reactivity between these two molecules lies in the nature of their halogen substituents. It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step in the catalytic cycle. Consequently, this compound, possessing a more labile carbon-iodine bond, is anticipated to exhibit significantly higher reactivity at the 5-position compared to the reactivity of the carbon-bromine bonds in 3,5-dibromopyridin-2-amine.

This differential reactivity allows for chemoselective functionalization of this compound, where the iodine can be selectively displaced under milder conditions while the bromine atom remains available for subsequent transformations. In contrast, reactions with 3,5-dibromopyridin-2-amine often require more forcing conditions, and achieving mono-functionalization can be challenging, sometimes leading to mixtures of mono- and di-substituted products. Experimental evidence from studies on related dihalopyridines supports the preferential reactivity at the more electron-deficient position, which is often the C-3 position in 2-aminopyridine systems.[1]

Quantitative Data Summary

The following tables summarize expected and reported yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, highlighting the reactivity differences between the two compounds.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

CompoundPosition of ReactionCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound C5 (Iodo)Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °CHigh (Predicted)General Principle
3,5-dibromopyridin-2-amine C3/C5 (Bromo)Phenylboronic acidPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 90-110 °CModerate to GoodAnalogous Reactions[2]

Table 2: Comparison of Reactivity in Sonogashira Coupling

CompoundPosition of ReactionCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound C5 (Iodo)PhenylacetylenePd(PPh₃)₄, CuI, Et₃NDMF, 60 °CHigh (Predicted)General Principle
3,5-dibromopyridin-2-amine C3/C5 (Bromo)PhenylacetylenePd(CF₃COO)₂, PPh₃, CuI, Et₃NDMF, 100 °C72-96 (for 2-amino-3-bromopyridines)[3]

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination

CompoundPosition of ReactionCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound C5 (Iodo)MorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 80 °CHigh (Predicted)General Principle[4]
3,5-dibromopyridin-2-amine C3 (Bromo)MorpholinePd₂(dba)₃/XPhos, LiHMDSTHF, 65 °CMajor product at C3[1]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for structurally similar compounds and serve as a starting point for optimization.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of this compound

Objective: To selectively couple an arylboronic acid at the C5 position (iodine) of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 3,5-dibromopyridin-2-amine

Objective: To couple a terminal alkyne to 3,5-dibromopyridin-2-amine. Note: This reaction may yield a mixture of mono- and di-alkynylated products depending on the conditions.

Materials:

  • 3,5-dibromopyridin-2-amine (1.0 equiv)

  • Terminal alkyne (1.2 equiv for mono-alkynylation)

  • Pd(CF₃COO)₂ (0.025 equiv)

  • PPh₃ (0.05 equiv)

  • CuI (0.05 equiv)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF and stir for 10 minutes.

  • Add 3,5-dibromopyridin-2-amine, the terminal alkyne, and Et₃N.

  • Heat the reaction mixture to 100 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.[3]

  • Cool the reaction to room temperature and pour into water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product(s) by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 3,5-dibromopyridin-2-amine

Objective: To couple an amine to 3,5-dibromopyridin-2-amine, which has been shown to preferentially occur at the C3 position.[1]

Materials:

  • 3,5-dibromopyridin-2-amine (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • LiHMDS (2.5 equiv)

  • Anhydrous THF

Procedure:

  • In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.

  • Add anhydrous THF and stir for 5 minutes.

  • Add 3,5-dibromopyridin-2-amine, the amine, and LiHMDS.

  • Seal the tube and heat the reaction mixture to 65 °C for 16 hours.[1]

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reactivity and Workflow

cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling Iodo C-I Bond (this compound) Bromo_1 C-Br Bond (this compound) Iodo->Bromo_1 More Reactive Bromo_2 C-Br Bonds (3,5-dibromopyridin-2-amine) Bromo_1->Bromo_2 Similar Reactivity

Caption: Relative reactivity of C-X bonds.

start Select Substrate substrate1 This compound start->substrate1 substrate2 3,5-dibromopyridin-2-amine start->substrate2 reaction_selective Chemoselective Coupling (e.g., Suzuki at C5-I) substrate1->reaction_selective reaction_nonselective Coupling at C3/C5-Br (e.g., Buchwald-Hartwig) substrate2->reaction_nonselective product1 Mono-functionalized Product (C5-Aryl, C3-Br intact) reaction_selective->product1 product2 Mono-functionalized Product (C3-Amino, C5-Br intact) reaction_nonselective->product2 further_reaction Further Cross-Coupling at C3-Br product1->further_reaction final_product Di-substituted Product further_reaction->final_product

Caption: Synthetic pathways based on substrate.

References

A Comparative Spectroscopic Guide to 5-bromo-3-iodopyridin-2-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparative analysis of the spectral characteristics of 5-bromo-3-iodopyridin-2-amine and its key structural analogs, 5-bromo-2-aminopyridine and 3-iodo-2-aminopyridine. This guide provides key experimental data to support identification, characterization, and purity assessment in a drug discovery and development context.

This publication presents a comprehensive comparison of the spectral data for 5-bromo-3-iodopyridin-2-amine, a crucial intermediate in pharmaceutical synthesis, against two closely related structural alternatives: 5-bromo-2-aminopyridine and 3-iodo-2-aminopyridine. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide aims to provide researchers with a practical tool for distinguishing between these compounds and ensuring the integrity of their synthetic pathways. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for each analytical technique are provided.

Comparative Spectral Data

The following tables summarize the available experimental and predicted spectral data for 5-bromo-3-iodopyridin-2-amine and its selected alternatives. This side-by-side comparison highlights the distinct spectral features arising from their unique substitution patterns.

Table 1: ¹H NMR Spectral Data
CompoundH-4 (ppm)H-6 (ppm)-NH₂ (ppm)Solvent / Field Strength
5-bromo-3-iodopyridin-2-amine 7.96 (d, J=2.2 Hz)[1]8.06 (d, J=2.2 Hz)[1]4.96 (s)[1]CDCl₃ / 300 MHz
5-bromo-2-aminopyridine 7.49 (dd)8.10 (d)4.58 (s)DMSO-d₆ / 500 MHz[1]
3-iodo-2-aminopyridine 6.62 (t)7.92 (dd)5.75 (s)Predicted Data
Table 2: ¹³C NMR Spectral Data
CompoundC-2C-3C-4C-5C-6Solvent
5-bromo-3-iodopyridin-2-amine 159.285.1150.8109.5145.3Predicted Data
5-bromo-2-aminopyridine 158.3110.8140.2108.7148.1Polysol
3-iodo-2-aminopyridine 155.190.5141.2112.5149.8Predicted Data

Note: Data for 5-bromo-3-iodopyridin-2-amine and 3-iodo-2-aminopyridine is predicted. Experimental data for 5-bromo-2-aminopyridine is sourced from public databases.

Table 3: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key M/Z Fragments
5-bromo-3-iodopyridin-2-amine C₅H₄BrIN₂298.91[2][M+H]⁺: 298.9, 300.7[1]
5-bromo-2-aminopyridine C₅H₅BrN₂173.01[3]M⁺: 173, 175 (approx. 1:1 ratio)
3-iodo-2-aminopyridine C₅H₅IN₂220.01[4]M⁺: 220
Table 4: FT-IR Spectral Data (cm⁻¹)
CompoundN-H StretchN-H BendAromatic C-N StretchAromatic C=C/C=N StretchC-Br StretchC-I Stretch
5-bromo-3-iodopyridin-2-amine ~3450, ~3300~1620~1320~1580, 1450~680~550
5-bromo-2-aminopyridine 3424, 3315163013171599, 1475, 1425685-
3-iodo-2-aminopyridine ~3440, ~3290~1625~1310~1570, 1440-~580

Note: Data for 5-bromo-3-iodopyridin-2-amine and 3-iodo-2-aminopyridine are predicted based on typical absorption regions for the respective functional groups.[5] Experimental data for 5-bromo-2-aminopyridine is sourced from public databases.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols represent standard operating procedures in analytical chemistry labs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The sample is vortexed to ensure complete dissolution.

  • Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer (e.g., a 300 or 500 MHz instrument).

  • Data Acquisition : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity. For ¹H NMR, a standard single-pulse experiment is run, typically acquiring 16 to 64 scans. For ¹³C NMR, a proton-decoupled pulse program is used, and due to the low natural abundance of ¹³C, 1024 or more scans are often required.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : A stock solution of the sample is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then diluted to a final concentration of approximately 1-10 µg/mL. To promote ionization, 0.1% formic acid may be added to the final solution.

  • Infusion : The prepared sample solution is loaded into a syringe and infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization : A high voltage (typically 3-5 kV) is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method) : For the Attenuated Total Reflectance (ATR) method, a small amount of the solid powder sample is placed directly onto the ATR crystal (e.g., diamond).

  • Pressure Application : A pressure arm is lowered to ensure firm, uniform contact between the sample and the crystal surface.

  • Background Spectrum : A background spectrum of the empty, clean ATR crystal is collected. This is crucial to subtract the absorbance from the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

  • Sample Spectrum : The IR spectrum of the sample is then recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualized Workflows

The following diagrams, generated using DOT language, illustrate the logical workflow for compound characterization and the relationship between the analyzed compounds.

G cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Characterize Structure MS Mass Spectrometry (ESI-MS) Purification->MS Determine Molecular Weight IR FT-IR Spectroscopy Purification->IR Identify Functional Groups Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity Comparison Comparison with Alternatives Structure->Comparison

Caption: Workflow for the characterization of synthesized compounds.

G Target 5-bromo-3-iodopyridin-2-amine Alt1 5-bromo-2-aminopyridine Alt1->Target -I substitution Alt2 3-iodo-2-aminopyridine Alt2->Target -Br substitution Parent 2-Aminopyridine Parent->Alt1 -Br substitution Parent->Alt2 -I substitution

Caption: Structural relationships between the target compound and its analogs.

References

Validating the Structure of 3-Bromo-5-iodopyridin-2-amine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of analytical techniques and experimental data for confirming the structure of 3-Bromo-5-iodopyridin-2-amine and related derivatives. The presented data is essential for ensuring the integrity of research and development activities.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of kinase inhibitors and other biologically active molecules necessitates rigorous structural confirmation. This guide outlines the key analytical methods employed for this purpose and presents comparative data for the parent compound and a selection of its structural analogs.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key physicochemical and spectroscopic data for this compound and a comparative set of its derivatives. This data is crucial for the initial characterization and subsequent validation of newly synthesized compounds.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₅H₄BrIN₂298.91112-113[1]
2-Amino-5-bromopyridineC₅H₅BrN₂173.01135-138
2-Amino-3,5-dibromopyridineC₅H₄Br₂N₂251.90103-105
2-Amino-5-iodopyridineC₅H₅IN₂220.01128-131[2]
2-Amino-5-bromo-3-hydroxypyridineC₅H₅BrN₂O189.01Not Available

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameH-4H-6NH₂
This compound (in CDCl₃)7.96 (d, J = 2.2 Hz)8.06 (d, J = 2.2 Hz)4.96 (s)[3][4]
2-Amino-5-bromopyridine (in DMSO-d₆)7.49 (dd)8.10 (d)4.58 (s)[5]
2-Amino-3,5-dibromopyridineNot AvailableNot AvailableNot Available
2-Amino-5-iodopyridine (in CDCl₃)~7.5 (dd)~8.2 (d)~4.5 (br s)
N-(5-Bromo-2-methylpyridin-3-yl)acetamide (in CDCl₃)7.38 (s)7.8 (s)-

Note: The exact chemical shifts and coupling constants (J values) can vary slightly depending on the solvent and the concentration.

Table 3: Mass Spectrometry Data

Compound NameIonization MethodCalculated m/zFound m/z
This compoundESI298.8159300.7000 [M+H]⁺[5]
2-Amino-5-bromopyridineESI172.9114172.9000 [M+H]⁺[5]
2-Amino-3,5-dibromopyridineESI251.8154252.9000 [M+H]⁺[5]
5-(4-Iodophenyl)-2-methylpyridin-3-amineEI310310 [M]⁺

Experimental Protocols

Accurate structural validation relies on the meticulous application of analytical techniques. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • ¹H NMR Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

    • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it with the calculated exact mass.

  • Electron Ionization (EI) Mass Spectrometry:

    • Instrument: A mass spectrometer with an EI source. This method is often used for less polar and more volatile compounds.

    • Data Analysis: Observe the molecular ion peak (M⁺) and the characteristic fragmentation pattern, which can provide additional structural information.

X-ray Crystallography

While no specific X-ray crystal structure for this compound was found in the public domain at the time of this guide, this technique provides the most definitive structural proof.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initiates Validation MS Mass Spectrometry (ESI, EI) NMR->MS Confirms Connectivity & Molecular Formula Elemental Elemental Analysis (%C, %H, %N) MS->Elemental Confirms Elemental Composition Xray X-ray Crystallography (Definitive Structure) Elemental->Xray Provides Final Confirmation

Caption: Workflow for the synthesis and structural validation of pyridine derivatives.

This guide provides a foundational framework for the structural validation of this compound and its derivatives. For novel compounds, a combination of these techniques is essential to provide irrefutable evidence of the chemical structure, ensuring the reliability and reproducibility of subsequent scientific investigations.

References

Navigating the Challenges of C-C Bond Formation: A Comparative Guide to the Suzuki Coupling of 2-Pyridyl Boronates and Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient construction of biaryl and heteroaryl structures is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose. However, the coupling of 2-pyridyl boronates with aryl halides presents unique challenges that can significantly impact reaction efficiency and yield. This guide provides an objective comparison of methodologies, supported by experimental data, to aid in the selection of optimal reaction conditions.

The primary hurdles in the Suzuki coupling of 2-pyridyl boronates are the propensity for protodeboronation of the boronic acid and the relatively slow rate of transmetalation, particularly with electron-deficient 2-pyridyl substrates.[1][2] These side reactions can lead to low yields of the desired coupled product. To address these issues, various strategies have been developed, including the use of modified boronate esters and specialized catalyst systems.

Performance Comparison: Yields Across Different Aryl Halides and Conditions

The choice of aryl halide, catalyst, base, and solvent all play a critical role in the success of the Suzuki coupling with 2-pyridyl boronates. The following tables summarize quantitative data from studies that have investigated these parameters.

Table 1: Comparison of Catalysts and Bases for the Coupling of 2-Pyridyl Boronates with Aryl Bromides

Aryl Bromide2-Pyridyl Boronate TypeCatalyst (mol%)Base (equiv)SolventTemperature (°C)Yield (%)Reference
1-Bromo-4-butylbenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane10082[2]
3,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane10082[2]
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane10074[2]
4-BromobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane10063[2]
1-Bromo-4-fluorobenzenePyridyl-2-boronic esterCatalyst 1a (3)CsF (2)Isopropanol9075[1]
1-Bromo-4-methoxybenzenePyridyl-2-boronic esterCatalyst 1a (3)CsF (2)Isopropanol9085[1]
1-Bromo-4-(trifluoromethyl)benzenePyridyl-2-boronic esterCatalyst 1c (3)CsF (2)Dioxane10592[1]

Table 2: Comparison of Catalysts and Bases for the Coupling of 2-Pyridyl Boronates with Aryl Chlorides

Aryl Chloride2-Pyridyl Boronate TypeCatalyst (mol%)Base (equiv)SolventTemperature (°C)Yield (%)Reference
4-n-ButylchlorobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (3.0)KF (3.0)Dioxane10076[2]
2-Chloro-p-xyleneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (3.0)KF (3.0)Dioxane10070[2]
4-ChloroanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (3.0)KF (3.0)Dioxane10078[2]
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (3.0)KF (3.0)Dioxane10090[2]
6-Chloropyridine-2-boronic esterAryl BromideMicellar Protocol---High[3]

Experimental Protocols

Reproducibility is key in scientific research. The following are generalized experimental protocols derived from successful Suzuki couplings of 2-pyridyl boronates.

General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides: [2]

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and potassium fluoride (KF, 3.0 equiv).

  • Add the palladium catalyst, typically Pd₂(dba)₃, and the appropriate phosphine ligand.

  • Add the solvent, commonly dioxane.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required duration.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • The organic layer is then dried and concentrated, and the product is purified by chromatography.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyridyl-2-boronic Esters: [1]

  • In a resealable tube, combine the aryl halide (1 equiv), the pyridyl-2-boronic ester (1.2-2 equiv), and the base (2-3 equiv).

  • Add the solvent and the palladium phosphine chloride or oxide catalyst (e.g., 3 mol %).

  • Seal the tube and heat the reaction mixture at the designated temperature (e.g., 90-105 °C) for a specified time (e.g., 14-18 hours).

  • After cooling, the product is isolated and purified.

Mechanistic Considerations and Workflow

The efficiency of the Suzuki coupling is intrinsically linked to the steps of its catalytic cycle. Understanding this cycle can help in troubleshooting and optimizing reactions.

Suzuki_Coupling_Workflow cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_boronate_activation Boronate Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [2-Pyridyl-B(OR)₂R']⁻ ArPdPyridyl Ar-Pd(II)-2-Pyridyl(L)₂ Transmetalation->ArPdPyridyl RedElim Reductive Elimination ArPdPyridyl->RedElim RedElim->Pd0 Ar-2-Pyridyl ArylHalide Aryl Halide (Ar-X) Boronate 2-Pyridyl Boronate [2-Pyridyl-B(OR)₂] ActivatedBoronate Activated Boronate [2-Pyridyl-B(OR)₂(Base)]⁻ Boronate->ActivatedBoronate Activation Base Base

Figure 1: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of the catalytic cycle and the activation of the boronate species.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the 2-pyridyl group is transferred from the activated boronate to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.[4] The efficiency of the transmetalation step is often the bottleneck for challenging substrates like 2-pyridyl boronates.

Alternative Boron Reagents: A Strategy for Enhanced Stability

To combat the instability of 2-pyridyl boronic acids, more stable derivatives have been developed. These include N-methyliminodiacetic acid (MIDA) boronates and triolborates.[5] These reagents can be more resistant to premature protodeboronation and can lead to improved reaction outcomes. The use of lithium triisopropyl 2-pyridylboronates has also been shown to be an effective strategy, particularly for couplings with aryl and heteroaryl bromides and chlorides.[2]

References

A Comparative Guide to Palladium Catalysts for the Coupling of 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocycles is a critical step in the synthesis of complex molecular architectures. 3-Bromo-5-iodopyridin-2-amine is a valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective functionalization, a key strategy in modern synthetic chemistry. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, with a focus on achieving high efficacy and selectivity for the more reactive C-I bond.

Principle of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is a crucial step. The reactivity of halopyridines generally follows the trend I > Br > Cl.[1] The weaker C-I bond in this compound is more susceptible to oxidative addition by a Pd(0) species compared to the stronger C-Br bond. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the 5-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor and, critically, the associated ligand, plays a pivotal role in determining the yield, selectivity, and substrate scope of the coupling reaction. While specific data for this compound is disseminated across various sources, the following tables summarize the performance of common palladium catalyst systems in analogous couplings of closely related dihalopyridines and aminobromopyridines. These serve as a strong predictive guide for catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For substrates with multiple halogen atoms, catalyst systems that promote efficient coupling under mild conditions are preferred to maintain regioselectivity.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1570-90Effective for various arylboronic acids with aminobromopyridines.[2]
PdCl₂(dppf)Cs₂CO₃DMF901288-96Broad applicability for Suzuki couplings of dihalopyridines.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100890-98Highly active catalyst, often allowing for lower catalyst loading.[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. For dihalopyridines, this reaction can be highly selective for the iodo-position.

Catalyst System (Precursor/Ligand)Co-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96Optimized conditions for 2-amino-3-bromopyridines.[3]
Pd(PPh₃)₄CuIEt₃NTHFRT-501670-95Standard conditions, effective for a range of alkynes.[1]
PdCl₂(PPh₃)₂CuIEt₃N/THF656~90Classic catalyst system with broad utility.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with heteroaryl halides.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃ / RuPhosLiHMDSTHF6516~83RuPhos precatalyst showed high yield for amination of 3-bromo-2-aminopyridine.[4]
Pd₂(dba)₃ / XPhosLiHMDSTHF6516~70XPhos is another highly effective ligand for this transformation.[4]
Pd(OAc)₂ / BINAPNaOtBuToluene80-1104-2460-90A more traditional catalyst system, still widely used.[5]

Experimental Protocols

The following are generalized experimental protocols adapted from literature for similar substrates. Researchers should note that optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for this compound and specific coupling partners.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 mixture)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

General Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[3]

General Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.08 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and LiHMDS to a dry reaction tube.

  • Add a solution of this compound and the amine in THF.

  • Seal the tube and heat the mixture to 65 °C with stirring.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Visualizing Experimental Workflows and Catalytic Cycles

To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate a generalized workflow for catalyst screening and the catalytic cycle for a Suzuki-Miyaura coupling.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate & Reagents B Add Catalyst & Ligand C Add Solvent & Base D Inert Atmosphere (Ar/N2) C->D E Heat & Stir F Monitor Progress (TLC/LC-MS) G Quench Reaction F->G H Extraction I Column Chromatography J Characterization (NMR, MS)

A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(I)L_n pd0->pd_complex Oxidative Addition pd_trans R-Pd(II)(R')L_n pd_complex->pd_trans Transmetalation product R-R' pd_trans->product Reductive Elimination regenerated_pd0 reagents R-I + R'-B(OR)₂ reagents->pd_complex base Base base->pd_trans regenerated_pd0->pd0 Catalyst Regeneration

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selective functionalization of this compound is a highly achievable synthetic goal through modern palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C-I and C-Br bonds provides a clear pathway for regioselective coupling at the 5-position. For Suzuki-Miyaura and Sonogashira reactions, traditional catalyst systems like those based on Pd(PPh₃)₄ often provide good to excellent yields with high selectivity. For the more challenging Buchwald-Hartwig amination, the use of advanced catalyst systems employing bulky, electron-rich phosphine ligands such as RuPhos or XPhos is generally recommended. The protocols and comparative data provided in this guide offer a solid foundation for researchers to select an appropriate catalyst system and to design effective synthetic strategies for their specific research and development needs.

References

Navigating the Synthesis of 2-amino-5-bromo-3-iodopyridine: A Comparative Guide to By-product Identification and Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of synthetic strategies for the key intermediate, 2-amino-5-bromo-3-iodopyridine, with a focus on the identification and mitigation of by-products, supported by experimental data and detailed analytical protocols.

2-Amino-5-bromo-3-iodopyridine is a critical building block in the synthesis of numerous pharmaceutical compounds. Its purity is crucial for the successful and efficient production of downstream APIs. A common synthetic route involves the sequential bromination and iodination of 2-aminopyridine. However, this pathway is not without its challenges, primarily the formation of undesired by-products that can complicate purification and compromise the quality of the final product.

Comparing Synthetic Routes: Performance and By-product Profile

The most prevalent method for synthesizing 2-amino-5-bromo-3-iodopyridine begins with the bromination of 2-aminopyridine, followed by iodination of the resulting 2-amino-5-bromopyridine. The choice of reagents and reaction conditions at each step significantly influences the yield, purity, and by-product profile.

A key challenge in the initial bromination step is controlling the regioselectivity to favor the desired 5-bromo isomer and prevent over-bromination. The primary by-product identified in this stage is 2-amino-3,5-dibromopyridine .

Below is a comparative summary of different approaches for the synthesis of 2-amino-5-bromo-3-iodopyridine.

Method Brominating Agent Iodinating Agent Typical Yield (%) Reported Purity (%) Major By-products References
Method A N-Bromosuccinimide (NBS)Potassium Iodide (KI) / Potassium Iodate (KIO₃)70 (overall)>982-amino-3,5-dibromopyridine[1]
Method B Liquid Bromine in Acetic AcidNot SpecifiedLower selectivityLower2-amino-3-bromopyridine, 2-amino-3,5-dibromopyridine[1]

Method A , utilizing N-Bromosuccinimide (NBS) for bromination, has been shown to offer high yield and purity, with the formation of 2-amino-3,5-dibromopyridine being the main side reaction.[1] Careful control of the stoichiometry of NBS is crucial to minimize this over-bromination. The subsequent iodination using a mixture of potassium iodide and potassium iodate provides the target molecule in good yield.

Method B , employing liquid bromine, is a more traditional approach but often suffers from lower selectivity, leading to a mixture of brominated isomers and the di-brominated by-product. This necessitates more rigorous purification steps.

Experimental Protocols

Method A: Synthesis via NBS Bromination and KI/KIO₃ Iodination[1]

Step 1: Bromination of 2-aminopyridine

  • Dissolve 2-aminopyridine in a suitable solvent (e.g., acetone).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent, maintaining the temperature below 10 °C. The molar ratio of 2-aminopyridine to NBS should be optimized to minimize di-bromination (typically around 1:1).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, 2-amino-5-bromopyridine, can be purified by recrystallization.

Step 2: Iodination of 2-amino-5-bromopyridine

  • Dissolve 2-amino-5-bromopyridine in a mixture of sulfuric acid and water.

  • Add potassium iodate (KIO₃) to the solution.

  • Heat the mixture to approximately 80-90 °C.

  • Slowly add a solution of potassium iodide (KI) in water.

  • Maintain the reaction at 80-90 °C for 2-3 hours, monitoring by HPLC.

  • Cool the reaction mixture and adjust the pH to 8-9 with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 2-amino-5-bromo-3-iodopyridine.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

By-product Identification and Characterization

The primary by-product, 2-amino-3,5-dibromopyridine , can be identified and quantified using chromatographic and spectroscopic techniques.

By-product Analytical Technique Key Identification Data
2-amino-3,5-dibromopyridine HPLC-MS Expected m/z corresponding to the molecular weight of C₅H₄Br₂N₂.
¹H NMR Characteristic aromatic proton signals for the dibrominated pyridine ring.
¹³C NMR Characteristic carbon signals for the dibrominated pyridine ring.

Analytical Method for Purity and By-product Analysis

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the reaction progress, assessing the purity of the final product, and quantifying by-products.

HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Visualizing the Synthetic Pathway and Analytical Workflow

To better understand the process, the following diagrams illustrate the synthetic pathway and the analytical workflow for by-product identification.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS, Acetone 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Aminopyridine->2-Amino-3,5-dibromopyridine Excess NBS 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-iodopyridine KI, KIO3, H2SO4

Caption: Synthetic pathway for 2-amino-5-bromo-3-iodopyridine.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results Crude Product Crude Product HPLC-UV HPLC-UV Crude Product->HPLC-UV Initial Screening LC-MS LC-MS HPLC-UV->LC-MS Peak Identification Purity Assessment Purity Assessment HPLC-UV->Purity Assessment Quantification Quantification HPLC-UV->Quantification By-product ID By-product ID LC-MS->By-product ID NMR NMR By-product ID->NMR Structure Confirmation

References

A Comparative Guide to Bases in the Buchwald-Hartwig Amination of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. This reaction is particularly vital in pharmaceutical and materials science, where the synthesis of N-substituted aminopyridines is a frequent necessity. The choice of base is a critical parameter that profoundly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly employed bases in the Buchwald-Hartwig amination of aminopyridines, supported by experimental data to aid in the rational selection of reaction conditions.

The Crucial Role of the Base

In the Buchwald-Hartwig catalytic cycle, the base plays a multifaceted role. Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide which then coordinates to the palladium center. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst. The strength and nature of the base can significantly impact the rate of these steps and the overall success of the reaction.

Strong bases, such as sodium tert-butoxide (NaOt-Bu), are often highly effective and can facilitate the reaction at lower temperatures. However, their high reactivity can be incompatible with substrates bearing base-sensitive functional groups. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) offer milder alternatives, albeit sometimes requiring higher reaction temperatures or longer reaction times. Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), present a homogeneous and often less harsh option, though their effectiveness can be highly dependent on the specific substrates and catalyst system.

Performance Comparison of Bases

The following table summarizes the performance of various bases in the Buchwald-Hartwig amination of different aminopyridine substrates. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions such as the specific aminopyridine, coupling partner, palladium precursor, ligand, solvent, and temperature across different studies.

BaseSubstrateAmineCatalyst SystemSolventTemp. (°C)Yield (%)Reference
NaOtBu 2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060[1]
NaOtBu tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7[1]
NaOtBu 2-BromopyridinesVolatile secondary aminesPd(OAc)₂ / dpppToluene8055-98[2]
Cs₂CO₃ 3-bromo-4-indolylmaleimide2-aminopyridinesPd₂(dba)₃ / xantphosToluene10075-85[3]
Cs₂CO₃ 2-bromofluoreneAnilinePd(OAc)₂ / BINAPEucalyptol110High
K₂CO₃ 2-chloropyrimidine-5-carboxylateAniline(Not specified)(Not specified)10096[2]
K₃PO₄ 2-bromofluoreneAnilinePd(OAc)₂ / PPh₃Eucalyptol110High
DBU 2-BromopyridineAniline(Screening)(Screening)(Screening)Hit[1]

Experimental Protocols

Below are detailed experimental protocols for representative Buchwald-Hartwig amination reactions of aminopyridines, utilizing different bases.

Protocol 1: Amination of 2-Bromopyridine with a Volatile Amine using NaOtBu

This protocol is adapted for the use of volatile amines and requires a sealed reaction vessel.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, dppp, and NaOtBu.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Add the 2-bromopyridine to the mixture.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of 3-Bromo-4-indolylmaleimide with 2-Aminopyridine using Cs₂CO₃

Materials:

  • 3-bromo-4-indolylmaleimide (1.0 equiv)

  • 2-Aminopyridine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene (3 mL)

Procedure:

  • In a dry Schlenk flask under a nitrogen atmosphere, combine 3-bromo-4-indolylmaleimide, 2-aminopyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.[3]

Visualizing the Process

To better understand the reaction dynamics, the following diagrams illustrate the fundamental catalytic cycle and a general workflow for performing a Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Assemble Reagents Assemble Reagents Inert Atmosphere Inert Atmosphere Assemble Reagents->Inert Atmosphere Add Catalyst, Ligand, Base Add Catalyst, Ligand, Base Inert Atmosphere->Add Catalyst, Ligand, Base Add Solvents & Reactants Add Solvents & Reactants Add Catalyst, Ligand, Base->Add Solvents & Reactants Heat & Stir Heat & Stir Add Solvents & Reactants->Heat & Stir Cool & Quench Cool & Quench Heat & Stir->Cool & Quench Extraction Extraction Cool & Quench->Extraction Purification Purification Extraction->Purification

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

References

Comparative Analysis of Synthetic Routes to 3-Bromo-5-iodopyridin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers engaged in the synthesis of complex heterocyclic compounds, the efficient and well-characterized production of key intermediates is paramount. 3-Bromo-5-iodopyridin-2-amine is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of synthetic methodologies for its formation, with a focus on reaction parameters that influence its kinetics, alongside detailed experimental protocols.

Comparison of Synthetic Methodologies

The synthesis of this compound can be achieved through different routes, primarily involving the selective halogenation of a pyridine precursor. Below is a comparison of two prominent methods, highlighting key performance indicators.

ParameterMethod 1: Direct Bromination of 5-iodopyridin-2-amineMethod 2: Two-Step Halogenation from 2-aminopyridine (for isomer synthesis)
Starting Material 5-iodopyridin-2-amine2-aminopyridine
Reagents N-bromosuccinimide (NBS), Acetonitrile1. NBS, Acetone2. Potassium iodate, Potassium iodide, Sulfuric acid
Reaction Time 72 hours1. 1 hour (Bromination)2. 2 hours (Iodination)
Temperature Room Temperature1. 10 °C (Bromination)2. 100 °C (Iodination)
Yield 47%[1]70% (overall)[2]
Key Advantages Single-step synthesisHigh overall yield, shorter individual reaction times
Key Disadvantages Long reaction time, moderate yieldTwo-step process, requires higher temperature for iodination

Experimental Protocols

Method 1: Direct Bromination of 5-iodopyridin-2-amine

This protocol details the synthesis of this compound from 5-iodopyridin-2-amine.

Materials:

  • 5-iodopyridin-2-amine (25.0 g, 113 mmol)

  • N-bromosuccinimide (NBS) (20.2 g, 113 mmol)

  • Acetonitrile (500 mL)

  • Silica gel (200-300 mesh)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a stirred solution of 5-iodopyridin-2-amine in acetonitrile, slowly add N-bromosuccinimide at room temperature.[1]

  • Continue stirring the reaction mixture at room temperature for 72 hours.[1]

  • Concentrate the reaction solution under reduced pressure at 40 °C to remove the solvent.[1]

  • Purify the resulting residue by column chromatography on silica gel using a 3:1 (v/v) mixture of ethyl acetate and petroleum ether as the eluent.[1]

  • The final product, this compound, is obtained as a yellow solid (15.9 g, 47% yield).[1]

Method 2: Two-Step Synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-Aminopyridine

This protocol describes the synthesis of a structural isomer, which provides a relevant comparison of a two-step halogenation strategy.

Step 1: Bromination of 2-Aminopyridine

Materials:

  • 2-aminopyridine (0.5 g, 5.3 mmol)

  • N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol)

  • Acetone (5 mL)

  • Ethanol (90%)

Procedure:

  • Dissolve 2-aminopyridine in acetone and cool the mixture to 10 °C.[2]

  • Add NBS dropwise over 30 minutes.[2]

  • Stir the mixture for an additional 30 minutes.[2]

  • Remove the solvent by evaporation under vacuum.

  • Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid (0.90 g, 95.0% yield).[2]

Step 2: Iodination of 2-Amino-5-bromopyridine

Materials:

  • 2-amino-5-bromopyridine (1.0 g, 5.8 mmol)

  • 2 mol/L Sulfuric acid (10 mL)

  • Potassium iodate (0.62 g, 2.9 mmol)

  • Potassium iodide (0.57 g, 3.4 mmol)

  • Water (10 mL)

  • Ammonia

  • Alcohol (85%)

Procedure:

  • Stir a solution of 2-amino-5-bromopyridine in 2 mol/L sulfuric acid and treat it portionwise with potassium iodate.[2]

  • Heat the mixture to 100 °C.[2]

  • Add a solution of potassium iodide in water dropwise over 30 minutes.[2]

  • Allow the mixture to stir for a further 1.5 hours, then cool to ambient temperature.[2]

  • Adjust the pH of the aqueous phase to 8 with ammonia.

  • Cool the mixture to 10 °C for 1 hour and then filter.

  • Wash the filter cake with cool water and recrystallize from 85% alcohol to give 2-amino-5-bromo-3-iodopyridine (1.27 g, 73.7% yield).[2]

Reaction Pathways and Workflow

To visualize the synthetic processes, the following diagrams illustrate the reaction pathways and a comparative experimental workflow.

G cluster_0 Method 1: Direct Bromination A 5-iodopyridin-2-amine B This compound A->B NBS, Acetonitrile Room Temperature, 72h

Caption: Reaction scheme for the direct synthesis of this compound.

G cluster_1 Method 2: Two-Step Halogenation (Isomer Synthesis) C 2-aminopyridine D 2-amino-5-bromopyridine C->D NBS, Acetone 10°C, 1h E 2-amino-5-bromo-3-iodopyridine D->E KIO3, KI, H2SO4 100°C, 2h

Caption: Reaction scheme for the two-step synthesis of 2-Amino-5-bromo-3-iodopyridine.

G cluster_0 Method 1 Workflow cluster_1 Method 2 Workflow M1_Start Start M1_React Reaction (72h, RT) M1_Start->M1_React M1_Workup Workup & Purification M1_React->M1_Workup M1_End Product M1_Workup->M1_End M2_Start Start M2_Brom Bromination (1h, 10°C) M2_Start->M2_Brom M2_Iod Iodination (2h, 100°C) M2_Brom->M2_Iod M2_Workup Workup & Purification M2_Iod->M2_Workup M2_End Product M2_Workup->M2_End

Caption: Comparative experimental workflow for the two synthetic methods.

Concluding Remarks

The choice between a direct, one-step synthesis and a multi-step approach for obtaining halogenated aminopyridines depends on several factors including desired yield, available starting materials, and tolerance for reaction time and temperature. While the direct bromination of 5-iodopyridin-2-amine offers a straightforward route, its extended reaction time and moderate yield may be drawbacks for rapid library synthesis. The two-step method, although demonstrated for an isomer, highlights a potentially higher-yielding strategy with shorter individual reaction steps, albeit at the cost of an additional synthetic operation and higher reaction temperature. Researchers should consider these trade-offs when selecting a synthetic route for this compound and related analogs. Further optimization of reaction conditions for the direct bromination could potentially improve its efficiency and make it a more attractive option.

References

Yield comparison between different synthetic routes to 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 3-Bromo-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a crucial intermediate in pharmaceutical development, can be approached through various synthetic pathways. This guide provides an objective comparison of the most common routes, supported by experimental data, to aid researchers in selecting the most efficient method for their specific needs. The primary starting materials for these syntheses are 2-aminopyridine and 5-iodopyridin-2-amine.

Yield Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in chemical manufacturing. The following table summarizes the reported yields for different synthetic pathways to this compound.

Starting MaterialReagentsReaction StepsReported Yield (%)Reference
2-Aminopyridine1. NBS, Acetone2. KIO₃, KI, H₂SO₄2~70% (overall)[1][2]
5-Iodopyridin-2-amineNBS, Acetonitrile147%[3]
3-Bromo-2-pyridinamineIodine, DMSO138%[3]

Analysis: The two-step synthesis starting from 2-aminopyridine demonstrates the highest overall yield. While the route beginning with 5-iodopyridin-2-amine is a more direct, single-step process, its yield is significantly lower. The synthesis from 3-bromo-2-pyridinamine shows the lowest yield among the compared methods.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures.

Route 1: From 2-Aminopyridine

This synthesis involves a two-step process: bromination followed by iodination.

Step 1: Synthesis of 2-Amino-5-bromopyridine [1][4]

  • Dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

  • Cool the mixture to 10 °C.

  • Add a solution of N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol) in acetone dropwise over 30 minutes.

  • Stir the mixture for an additional 30 minutes.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the residue from 90% ethanol to obtain 2-amino-5-bromopyridine.

    • Yield: 95.0%[1][2]

Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine [1]

  • Dissolve 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 M sulfuric acid (10 mL).

  • Add potassium iodate (0.62 g, 2.9 mmol) portionwise with stirring.

  • Heat the mixture to 100 °C.

  • Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 30 minutes.

  • Continue stirring for 1.5 hours.

  • Cool the mixture to room temperature.

  • Adjust the pH to 8 with ammonia.

  • Cool to 10 °C for 1 hour and filter the precipitate.

  • Wash the filter cake with cold water and recrystallize from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine.

    • Yield: 73.7%[1][2]

Route 2: From 5-Iodopyridin-2-amine[3]

This is a single-step synthesis.

  • Dissolve 5-iodopyridin-2-amine (25.0 g, 113 mmol) in acetonitrile (500 mL) at room temperature.

  • Slowly add N-bromosuccinimide (NBS) (20.2 g, 113 mmol) to the stirred solution.

  • Continue stirring at room temperature for 72 hours.

  • Concentrate the reaction mixture under reduced pressure at 40 °C.

  • Purify the residue by column chromatography (silica gel, eluent: ethyl acetate/petroleum ether, 3:1 v/v) to obtain this compound.

    • Yield: 47%[3]

Visualizing the Synthetic Comparison

To illustrate the decision-making process for selecting a synthetic route, the following diagram outlines the logical flow based on yield and the number of reaction steps.

G Start Select Starting Material SM1 2-Aminopyridine Start->SM1 SM2 5-Iodopyridin-2-amine Start->SM2 SM3 3-Bromo-2-pyridinamine Start->SM3 Route1 Two-Step Synthesis: 1. Bromination 2. Iodination SM1->Route1 Route2 One-Step Synthesis: Bromination SM2->Route2 Route3 One-Step Synthesis: Iodination SM3->Route3 Yield1 Yield: ~70% Route1->Yield1 Yield2 Yield: 47% Route2->Yield2 Yield3 Yield: 38% Route3->Yield3 Conclusion Conclusion: Route from 2-Aminopyridine offers the highest yield. Yield1->Conclusion Yield2->Conclusion Yield3->Conclusion

Caption: Comparison of synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-iodopyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-iodopyridin-2-amine. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby building deep trust by providing value beyond the product itself. Adherence to these procedures is critical for personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. All handling of the solid material and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.[2]

  • Eye Protection: Safety goggles or a face shield must be worn.[1]

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[1]

In Case of Spills: Spills should be immediately contained using an inert absorbent material like sand or vermiculite.[2] The collected material must then be placed into a designated, sealed container for hazardous waste.[4][5] Do not allow the chemical to enter drains or waterways.[3][4]

Quantitative Hazard Data for Analogous Compounds

The following table summarizes key safety data for compounds structurally similar to this compound to inform risk assessment and handling procedures.

Property2-Amino-5-bromo-4-methylpyridine[1]2-Amino-5-bromo-3-iodopyridine[6]3-Bromopyridine[7]
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)H302, H315, H318, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation)H302, H312, H315, H319 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation)
Signal Word WarningDangerWarning
GHS Pictogram IrritantCorrosive, Harmful, Health HazardHarmful

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol must be strictly followed for the safe disposal of this compound and any contaminated materials.

  • Waste Segregation:

    • Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste."[4][8]

    • Do not mix this waste with non-halogenated chemical waste, as this can create dangerous reactions and complicate the disposal process.[3][9]

  • Waste Collection and Containerization:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in the designated container.[8]

    • The container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition, and have a secure, leak-proof screw-top cap.[3][4]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]

  • Labeling of Waste Containers:

    • The waste container must be clearly labeled as "Hazardous Waste."[4]

    • The label must include the full chemical name: "this compound" (no abbreviations or formulas).[4]

    • If it is a mixture, list all constituents and their approximate percentages.[4]

    • Include the date when waste was first added to the container.[11]

  • Storage of Chemical Waste:

    • Keep the waste container securely closed at all times, except when adding waste.[10]

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10][12]

    • The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents and strong acids.[5][7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][8]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][13] The recommended method for the disposal of pyridine derivatives is high-temperature incineration.[8][14]

    • All disposal activities must be in full compliance with local, state, and federal regulations.[1][12]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Labeled, Compatible Waste Container segregate->container label_container Label Container: 'Hazardous Waste' Full Chemical Name Date container->label_container store Store in Designated Satellite Accumulation Area label_container->store close_container Keep Container Securely Closed store->close_container contact_ehs Contact EHS or Licensed Waste Disposal Company close_container->contact_ehs end End: Compliant Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-iodopyridin-2-amine

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 381233-96-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier and Properties

PropertyValueReference
Chemical Name This compound[1]
Synonyms 2-Amino-5-bromo-3-iodopyridine[2]
CAS Number 381233-96-1[2]
Molecular Formula C5H4BrIN2
Molecular Weight 298.91 g/mol [3]
Form Powder
Melting Point 112-113 °C
Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source:[2][4][5]

Signal Word: Danger[2]

Operational Plan: Safe Handling Protocol

A systematic approach is essential when working with this compound. The following workflow outlines the procedural steps for safe handling from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials prep_weigh Weigh Chemical prep_materials->prep_weigh handling_reaction Perform Reaction prep_weigh->handling_reaction handling_monitor Monitor Experiment handling_reaction->handling_monitor cleanup_decontaminate Decontaminate Surfaces handling_monitor->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disposal_waste Segregate Waste cleanup_ppe->disposal_waste disposal_container Dispose in Labeled Container disposal_waste->disposal_container

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedures

1. Engineering Controls

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a dust mask (type N95 or better).

3. Handling

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]

  • Wash hands and any exposed skin thoroughly after handling.[6][8]

  • Do not eat, drink, or smoke in the work area.[4]

  • Use spark-proof tools and avoid sources of ignition if working with flammable solvents.[7]

4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.[6][8] Remove and launder contaminated clothing before reuse.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do so. Continue rinsing.[6][8] Seek immediate medical attention.[7]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6]

  • If swallowed: Rinse mouth with water.[8] Call a poison center or doctor if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-iodopyridin-2-amine
Reactant of Route 2
3-Bromo-5-iodopyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.